molecular formula C25H48N6O6 B141183 H-Ile-Lys-Val-Ala-Val-OH CAS No. 131167-89-0

H-Ile-Lys-Val-Ala-Val-OH

Número de catálogo: B141183
Número CAS: 131167-89-0
Peso molecular: 528.7 g/mol
Clave InChI: XQQUSYWGKLRJRA-RABCQHRBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

amino acid sequence given in first source;  corresponds to an active site on laminin

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQUSYWGKLRJRA-RABCQHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927101
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131167-89-0
Record name Isoleucyl-lysyl-valyl-alanyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Peptide: A Technical Guide to its Discovery, Bioactivity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a biologically active motif derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane. Since its discovery, the IKVAV peptide has garnered significant interest within the scientific community for its profound effects on cellular behavior, particularly in the context of neuroscience and regenerative medicine. This technical guide provides an in-depth overview of the discovery and history of the IKVAV peptide, a compilation of its quantitative bioactivity, detailed protocols for key experimental assays, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of this influential peptide.

Discovery and History

The discovery of the IKVAV peptide was a pivotal moment in understanding the molecular basis of cell interactions with the extracellular matrix (ECM). In 1989, a seminal study published in the Journal of Biological Chemistry by Tashiro et al. identified the IKVAV sequence as the principal active site within the laminin A chain responsible for promoting cell adhesion and neurite outgrowth.[1][2][3][4] This research emerged from a systematic investigation to pinpoint the specific domains of the large laminin glycoprotein (B1211001) that governed its diverse biological activities.

The researchers synthesized a series of peptides corresponding to different regions of the laminin A chain and tested their ability to mimic the functions of the intact protein.[1][2] A 19-mer peptide, designated PA22-2, demonstrated significant activity in promoting cell attachment, spreading, migration, and the extension of neurites from neuronal cells.[1][2] Through further fragmentation and analysis of this 19-mer, the core active sequence was narrowed down to the pentapeptide Ile-Lys-Val-Ala-Val (IKVAV).[1][2] This discovery was significant as it provided a minimalistic and synthetically accessible tool to probe and manipulate cellular processes previously attributed to the complex laminin protein. Subsequent research has expanded on these initial findings, exploring the role of IKVAV in angiogenesis, tumor growth, and the modulation of various cell types, including stem cells and immune cells.[3][5][6]

Quantitative Bioactivity Data

Table 1: Dose-Response Data for IKVAV Peptide in Cell-Based Assays

Biological EffectCell TypeEffective Concentration RangeNotes
Promotion of Cell AdhesionPC12 cells0.58 - 15.6 µg/cm²The effect is dosage-dependent within this range.[7]
SW1222 cells8 mMUsed in a hydrogel formulation.[8]
Induction of Neurite OutgrowthPC12 cellsNot explicitly quantified with an EC50 value, but activity is dose-dependent.[9]The context of the peptide (e.g., in a self-assembling scaffold) influences activity.[9]
Embryonic Cortical NeuronsOptimal on 2 kPa stiffness gels with IKVAV.Synergizes with polylysine (B1216035) to promote differentiation.
Adult Neural Stem CellsOptimal on 20 kPa stiffness gels with IKVAV.Promotes neurogenesis via expansion of neurogenic clones.
Proliferation of Bone Marrow Mesenchymal Stem Cells (BMMSCs)BMMSCs0.004 - 2.5 mMProliferation is both dose- and time-dependent.[1]
Modulation of Macrophage PhenotypeRaw 264.7 macrophages3 - 10 mMReduces M1 and increases M2 markers.[5][10]
Cytotoxicity (IC50)Human Mesenchymal Stem Cells (hMSCs)> 500 µMIndicates good biocompatibility at high concentrations.[11]

Table 2: Integrin Receptor Binding Affinity for IKVAV Peptide

Integrin ReceptorCell TypeBinding Affinity (Kd)Notes
α3β1 and α6β1Human Salivary Gland Adenoid Carcinoma CellsNot explicitly quantified with a Kd value, but binding is demonstrated.Interaction is implicated in MMP2 production.
α2β1MacrophagesNot explicitly quantified with a Kd value, but interaction is shown to modulate phenotype.[5]Blocking α2β1 reduces M1 activation.[5]

Note: The quantitative data presented is compiled from various sources and experimental conditions may differ. Researchers should refer to the primary literature for detailed experimental context.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of the IKVAV peptide.

Cell Adhesion Assay

This protocol is a synthesized method based on principles described in the literature.[7][8]

Objective: To quantify the attachment of cells to a substrate coated with the IKVAV peptide.

Materials:

  • 96-well tissue culture plates (e.g., Corning Costar)

  • This compound peptide (synthetic, >95% purity)

  • Phosphate-buffered saline (PBS), sterile

  • Bovine serum albumin (BSA)

  • Cell type of interest (e.g., PC12, neuronal stem cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Trypsin-EDTA solution

  • Calcein-AM or other suitable viability stain

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate Coating: a. Prepare a stock solution of IKVAV peptide in sterile PBS or water. b. Dilute the IKVAV stock solution to desired concentrations (e.g., 1, 10, 50, 100 µg/mL) in PBS. c. Add 100 µL of each peptide solution to the wells of a 96-well plate. d. As a negative control, add 100 µL of PBS with 1% BSA. As a positive control, use a known cell adhesion-promoting protein like fibronectin or laminin. e. Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the peptide to adsorb to the plastic.

  • Blocking: a. Aspirate the peptide solutions from the wells. b. Wash the wells three times with 200 µL of sterile PBS. c. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell binding. d. Incubate for 1 hour at 37°C.

  • Cell Seeding: a. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium. b. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. c. Aspirate the blocking solution from the wells and wash once with PBS. d. Add 100 µL of the cell suspension to each well. e. Incubate for 1-2 hours at 37°C in a humidified incubator.

  • Washing and Quantification: a. After incubation, gently wash the wells three times with PBS to remove non-adherent cells. b. Add 100 µL of serum-free medium containing a viability stain (e.g., Calcein-AM) to each well. c. Incubate for 30 minutes at 37°C. d. Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a fluorescence microscope.

Neurite Outgrowth Assay

This protocol is a synthesized method based on principles described in the literature.[4][9][12][13]

Objective: To assess the ability of the IKVAV peptide to promote the extension of neurites from neuronal cells.

Materials:

  • 24-well tissue culture plates with glass coverslips

  • Poly-L-lysine

  • This compound peptide

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Neuronal differentiation medium (e.g., DMEM/F12 with N2 supplement, reduced serum)

  • Nerve Growth Factor (NGF) as a positive control

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Coverslip Preparation: a. Place sterile glass coverslips in the wells of a 24-well plate. b. Coat the coverslips with poly-L-lysine (10 µg/mL in sterile water) for 1 hour at 37°C. c. Aspirate the poly-L-lysine and wash three times with sterile water. d. Coat the coverslips with the IKVAV peptide solution (e.g., 50 µg/mL in PBS) overnight at 4°C.

  • Cell Seeding and Treatment: a. Seed the neuronal cells onto the coated coverslips at a low density to allow for clear visualization of individual neurites. b. Culture the cells in neuronal differentiation medium. c. For soluble IKVAV treatment, add the peptide to the culture medium at various concentrations.

  • Incubation and Fixation: a. Incubate the cells for 24-72 hours to allow for neurite extension. b. After the incubation period, gently aspirate the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Immunostaining: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes. c. Wash three times with PBS. d. Block non-specific antibody binding with blocking buffer for 1 hour. e. Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C. f. Wash three times with PBS. g. Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light. h. Wash three times with PBS.

  • Imaging and Analysis: a. Mount the coverslips onto glass slides. b. Acquire images using a fluorescence microscope. c. Use image analysis software to measure the length of the longest neurite per cell and the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).

Western Blot for ERK and Akt Phosphorylation

This protocol is a synthesized method based on principles described in the literature.[1][6][14][15][16][17][18]

Objective: To determine if the IKVAV peptide activates the MAPK/ERK and PI3K/Akt signaling pathways by detecting the phosphorylation of ERK and Akt proteins.

Materials:

  • Cell culture dishes

  • Cell type of interest (e.g., BMMSCs)

  • This compound peptide

  • Serum-free medium

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Plate the cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat the cells with the IKVAV peptide at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). d. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. e. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading. d. Quantify the band intensities to determine the relative increase in protein phosphorylation.

Mandatory Visualizations

IKVAV Signaling Pathway

IKVAV_Signaling_Pathway IKVAV This compound (IKVAV Peptide) Integrin Integrin Receptors (e.g., α3β1, α6β1, α2β1) IKVAV->Integrin Binds to PI3K PI3K Integrin->PI3K Activates MAPK_Pathway MAPK Pathway Integrin->MAPK_Pathway Activates Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK ERK1/2 MAPK_Pathway->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Proliferation Neurite_Outgrowth Neurite Outgrowth pERK->Neurite_Outgrowth

Caption: IKVAV peptide signaling pathway.

Experimental Workflow for Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Start Prepare_Coverslips Prepare Coverslips (Poly-L-lysine & IKVAV coating) Start->Prepare_Coverslips Seed_Cells Seed Neuronal Cells Prepare_Coverslips->Seed_Cells Incubate Incubate (24-72h) Seed_Cells->Incubate Fixation Fix Cells (4% PFA) Incubate->Fixation Immunostaining Immunostain for Neuronal Marker (e.g., β-III tubulin) Fixation->Immunostaining Imaging Acquire Images (Fluorescence Microscopy) Immunostaining->Imaging Analysis Analyze Neurite Length & Percentage of Neurite-bearing Cells Imaging->Analysis End End Analysis->End

Caption: Workflow for a typical neurite outgrowth assay.

Conclusion

The discovery of the this compound peptide has provided a powerful tool for dissecting the complex interactions between cells and their environment. Its ability to promote cell adhesion, neurite outgrowth, and cell proliferation through well-defined signaling pathways has established it as a valuable molecule in both basic research and for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the IKVAV peptide, from its historical discovery to practical experimental protocols. It is our hope that this resource will facilitate further research into the multifaceted roles of this important bioactive peptide and accelerate its translation into clinical applications.

References

The IKVAV Peptide: A Technical Guide to Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide is a biologically active pentapeptide sequence derived from the α1 chain of laminin-111, a major glycoprotein (B1211001) component of the basement membrane.[1][2][3] First identified as a critical site for cell interaction, IKVAV has been extensively studied for its potent effects on various cellular processes.[1][2] It plays a significant role in promoting neurite outgrowth, cell attachment, migration, and angiogenesis.[1][4][5] Furthermore, the IKVAV sequence has been implicated in tumor growth and metastasis, making it a sequence of high interest in cancer research and regenerative medicine.[6][7] This technical guide provides a comprehensive overview of the IKVAV peptide, detailing its sequence, structural characteristics, biological functions, and the signaling pathways it modulates. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanism of action to serve as a resource for researchers in the field.

IKVAV Peptide: Sequence and Physicochemical Properties

The IKVAV peptide is a pentapeptide with the sequence H-Ile-Lys-Val-Ala-Val-OH.[4][8] It is derived from the long arm of the laminin (B1169045) α1 chain and represents one of the principal active sites of the parent protein responsible for regulating cellular behavior.[1][4]

PropertyValueReference
Full Sequence Isoleucyl-lysyl-valyl-alanyl-valine[1]
One-Letter Code IKVAV[1]
Molecular Formula C25H49N5O6[8]
Average Molecular Weight 515.69 g/mol [8]
Origin Laminin α1 Chain[1][4]
CAS Number 131167-89-0[8]

Structural Characteristics

A definitive three-dimensional structure of the isolated IKVAV peptide resolved by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the Protein Data Bank (PDB). However, structural studies using circular dichroism (CD) spectroscopy have provided insights into its conformation.

2.1 Circular Dichroism Spectroscopy

CD spectroscopy of synthetic peptides containing the IKVAV sequence has revealed that the peptide predominantly adopts a β-sheet conformation in aqueous solutions.[1][9] Studies on both all-L and all-D enantiomers of a 12-amino acid peptide containing the IKVAV sequence showed mirror-image conformations with mainly β-sheet structure, which was correlated with their biological activity.[1] More recent studies on aromatic-capped IKVAV peptide amphiphiles also confirmed the presence of β-sheet structures, which were essential for their self-assembly into nanofibers and subsequent biological function.[9]

Biological Functions and Mechanism of Action

The IKVAV peptide exerts pleiotropic effects on various cell types, primarily through its interaction with cell surface receptors, particularly integrins. The β1 integrin subunit is a key mediator of IKVAV signaling.[10] Upon binding, IKVAV activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK1/2) and the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[11][12][13]

Key Biological Functions:
  • Neurite Outgrowth: IKVAV is a potent promoter of neurite extension from neuronal cells, a critical process in neural development and regeneration.[1][14][15] This activity is mediated by its interaction with receptors on the neuronal cell surface, such as the β-amyloid precursor protein (APP).[16]

  • Cell Adhesion and Migration: The peptide facilitates the attachment and migration of various cell types, including neuronal, endothelial, and tumor cells.[1][17]

  • Angiogenesis: IKVAV promotes the formation of new blood vessels, a process known as angiogenesis.[5][18][19] This has implications for both tissue engineering and cancer biology.

  • Tumor Metastasis: The peptide has been shown to increase tumor growth, angiogenesis, and the activity of proteases like collagenase IV, thereby promoting tumor invasion and metastasis.[6][7][17]

  • Macrophage Modulation: Recent evidence suggests that IKVAV can modulate macrophage phenotype, reducing pro-inflammatory (M1) markers and increasing pro-healing (M2) markers, indicating a potential role in regulating inflammation.[11][12][20]

Signaling Pathway

The binding of the IKVAV peptide to β1-containing integrin receptors on the cell surface initiates a signaling cascade that influences cell behavior. This process involves the activation of key intracellular protein kinases, ERK1/2 and Akt, which in turn regulate transcription factors that control gene expression related to cell proliferation, survival, and differentiation.

IKVAV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α3β1, α6β1) IKVAV->Integrin Binding PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK Pathway (Ras/Raf/MEK) Integrin->MAPK_Pathway Akt Akt (Protein Kinase B) PI3K->Akt Activation Cellular_Response Cellular Response (Proliferation, Migration, Neurite Outgrowth) Akt->Cellular_Response ERK ERK1/2 MAPK_Pathway->ERK Activation ERK->Cellular_Response

Caption: IKVAV Signaling Cascade.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from studies investigating the effects of the IKVAV peptide on cell migration and adhesion.

Table 4.1: IKVAV-Induced Cell Migration
Cell TypeAssayIKVAV ConcentrationResultFold Change vs. ControlReference
Rat Glioma (C6)Spheroid MigrationNot SpecifiedIncreased Migration Area1.45[14]
Human NeurospheresHydrogel Migration10 µMIncreased Migration Rate~2.0 (at day 21)[18]
Schwann CellsProliferation (Doubling Time)Not Specified49 ± 3 h (vs 56 ± 5 h for control)N/A[8]
Table 4.2: IKVAV-Mediated Cell Adhesion
Cell TypeSubstrateMeasurementResult vs. ControlReference
Human Dermal Fibroblasts (HDF)IKVAV-Dendrimer on CollagenLDH AssayIncreased Adhesion[6]
Rat Schwann Cells (RSC)IKVAV-Dendrimer on CollagenCell CountIncreased Adhesion[6]
Human Adenoid Cystic Carcinoma (CAC2)IKVAV-coated wellsCrystal Violet StainingSignificantly Increased Adhesion[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the IKVAV peptide.

Protocol: Neurite Outgrowth Assay

This protocol is adapted from standard neurite outgrowth assays and is tailored for assessing the effect of IKVAV.[5][10][21]

Objective: To quantify the effect of the IKVAV peptide on the extension of neurites from a neuronal cell line (e.g., PC12 or iPSC-derived neurons).

Materials:

  • Neuronal cell line (e.g., PC12 cells)

  • Cell culture medium (e.g., DMEM with serum)

  • IKVAV peptide solution (sterile, various concentrations)

  • Control peptide (scrambled sequence)

  • 24-well or 96-well tissue culture plates

  • Coating solution (e.g., Laminin or Poly-D-Lysine)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining reagents (e.g., hematoxylin (B73222) and eosin (B541160), or immunofluorescence antibodies like anti-β-III-tubulin)

  • Microscope with imaging software

Procedure:

  • Plate Coating: Coat wells of the culture plate with Laminin (10 µg/mL) or another suitable substrate and incubate for 2 hours at 37°C. Alternatively, dry various concentrations of the IKVAV peptide or control peptide onto the plastic surface of the wells.

  • Cell Seeding: Seed neuronal cells at a density of 1 x 10^4 cells per well.

  • Treatment: For coated plates, add culture medium containing the desired concentrations of IKVAV or control peptide.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Fixation and Staining: After incubation, gently wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with hematoxylin and eosin or for immunofluorescence.

  • Imaging and Analysis: Capture images of multiple fields per well. Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell-body diameters, or by using automated image analysis software to measure total neurite length per neuron.

Neurite_Outgrowth_Workflow Start Start Coat_Plate 1. Coat Plate (e.g., with IKVAV peptide) Start->Coat_Plate Seed_Cells 2. Seed Neuronal Cells Coat_Plate->Seed_Cells Incubate 3. Incubate (24-72h) Seed_Cells->Incubate Fix_Stain 4. Fix and Stain Cells Incubate->Fix_Stain Image 5. Acquire Images Fix_Stain->Image Analyze 6. Quantify Neurite Length Image->Analyze End End Analyze->End

Caption: Workflow for a Neurite Outgrowth Assay.
Protocol: Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This protocol provides a method for assessing the pro-angiogenic activity of the IKVAV peptide in vivo, adapted from standard CAM assay procedures.[4][7][15][19]

Objective: To evaluate the ability of the IKVAV peptide to induce the formation of new blood vessels on the chick chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs

  • Humidified incubator (37°C)

  • Sterile saline solution

  • IKVAV peptide solution (sterile, various concentrations)

  • Control peptide (scrambled sequence)

  • Carrier for peptide (e.g., sterile gelatin sponge or alginate beads)

  • Stereomicroscope

  • Tools for creating a window in the eggshell

Procedure:

  • Egg Incubation: Incubate fertilized eggs for 3 days at 37°C.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 8-10, place a sterile gelatin sponge or alginate bead saturated with the IKVAV peptide solution (or control) onto the CAM, away from large, pre-existing vessels.

  • Re-incubation: Seal the window with tape and re-incubate the eggs.

  • Analysis: After 72 hours (on day 11-13), open the window and examine the CAM under a stereomicroscope.

  • Quantification: Count the number of new blood vessel branches growing towards and into the carrier. Images can be captured for more detailed analysis of vessel density and area.

Protocol: Western Blot for ERK and Akt Phosphorylation

This protocol, adapted from standard Western blotting procedures, is for detecting the activation of ERK and Akt signaling pathways in response to IKVAV stimulation.[16][22][23][24][25]

Objective: To measure the levels of phosphorylated ERK1/2 and Akt in cell lysates following treatment with the IKVAV peptide.

Materials:

  • Cell line of interest (e.g., bone marrow mesenchymal stem cells)

  • Cell culture reagents

  • IKVAV peptide solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for blot detection

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels. Treat cells with various concentrations of IKVAV peptide for specific time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-ERK1/2).

  • Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

The IKVAV peptide is a powerful bioactive sequence with significant implications for neuroscience, cancer biology, and regenerative medicine. Its ability to promote neurite outgrowth, angiogenesis, and cell migration through well-defined signaling pathways makes it a valuable tool for researchers and a potential candidate for therapeutic development. The experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the multifaceted roles of this important laminin-derived peptide. Future research focusing on the precise structural interactions of IKVAV with its receptors and the development of more targeted agonists or antagonists will be crucial for translating its biological activities into clinical applications.

References

H-Ile-Lys-Val-Ala-Val-OH (IKVAV) in the Extracellular Matrix: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) is a biologically active motif derived from the α1 chain of laminin (B1169045), a major glycoprotein (B1211001) component of the basement membrane in the extracellular matrix (ECM).[1] Since its identification, the IKVAV sequence has garnered significant interest within the scientific community for its potent effects on various cellular behaviors. It is a key player in mediating cell-matrix interactions and has been shown to influence cell adhesion, migration, differentiation, and proliferation.[2] This technical guide provides an in-depth overview of the core functions of IKVAV in the extracellular matrix, focusing on its interactions with cellular receptors, the signaling pathways it triggers, and its implications in physiological and pathological processes such as neurite outgrowth, angiogenesis, and cancer progression. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in their exploration of this influential peptide.

I. Core Biological Activities of IKVAV in the Extracellular Matrix

The IKVAV peptide sequence is a crucial mediator of laminin's biological functions, influencing a wide array of cellular responses. Its primary activities are centered around its ability to mimic the effects of the native laminin protein by providing specific binding sites for cell surface receptors.

Promotion of Neurite Outgrowth

One of the most well-documented roles of the IKVAV peptide is its potent ability to promote neurite outgrowth.[1] This activity is critical for neuronal development, regeneration after injury, and is a key focus in the field of neural tissue engineering. The IKVAV sequence provides a substrate for neuronal cells to attach and extend neurites, mimicking the supportive environment of the native ECM.

Modulation of Cell Adhesion and Migration

IKVAV plays a significant role in mediating the attachment and migration of various cell types. By providing a binding site for cell surface receptors, the peptide facilitates the initial adhesion of cells to the ECM. This interaction is crucial for subsequent cellular processes, including spreading and migration, which are fundamental to tissue development, wound healing, and unfortunately, cancer metastasis.[3]

Induction of Angiogenesis

The formation of new blood vessels, or angiogenesis, is another critical biological process influenced by the IKVAV peptide.[4] Endothelial cells, the primary cells involved in angiogenesis, respond to IKVAV by increasing their proliferation, migration, and organization into tube-like structures, which are the foundational steps of vessel formation.[5] This pro-angiogenic activity has implications for both physiological processes, such as wound healing, and pathological conditions, like tumor growth.

Role in Cancer Progression

The influence of IKVAV on cell adhesion, migration, and angiogenesis makes it a significant factor in cancer progression.[3] Tumor cells can exploit the IKVAV-mediated signaling pathways to enhance their metastatic potential. The peptide can promote the adhesion of cancer cells to the ECM, facilitate their migration to distant sites, and stimulate the formation of new blood vessels to supply the growing tumor.[3][6]

II. Quantitative Data on IKVAV Bioactivity

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of the IKVAV peptide on different cellular responses.

Table 1: Effect of IKVAV on Neurite Outgrowth

Cell TypeIKVAV Concentration/DensityObserved EffectReference
Human Mesenchymal Stem Cells (hMSCs)1000 µMSignificant increase in neurite outgrowth length after 7 days of culture.[7]
PC12 Cells0.58 µg/cm² to 15.6 µg/cm²Significant increase in the rate of cell adherence, which is a prerequisite for neurite outgrowth.[8]

Table 2: Effect of IKVAV on Cell Adhesion and Migration

Cell TypeIKVAV ConcentrationObserved EffectReference
Rat C6 Glioma Cells0.99 ± 0.02 mM (in hydrogel)Stimulated cell migration.[6]
PC12 Cells0.58 - 15.6 µg/cm²Promoted rapid and stable adherence.[8]
Human Breast Cancer Cells (MCF-7)Radiolabeled [¹³¹I]I-YIKVAV~15-18% binding to cells over 24 hours.[9]
Human Breast Cancer Cells (MDA-MB-231)Radiolabeled [¹³¹I]I-YIKVAV~5-7% binding to cells over 24 hours.[9]

Table 3: Effect of IKVAV on Angiogenesis

Cell/SystemIKVAV ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)0.5 mMIncreased microtissue diameter.[10]
Human Umbilical Vein Endothelial Cells (HUVECs)1 mMShowed the highest increase in microtissue diameter and viability.[10]
Chick Chorioallantoic Membrane (CAM) Assay2 µg (of EREI2CBD, an IKVAV-containing fusion protein)Increased number and area of vascular branches.[4]

Table 4: Effect of IKVAV on Cancer Cell Proliferation and Migration

Cell TypeIKVAV ConcentrationObserved EffectReference
Rat C6 Glioma Cells0.99 ± 0.02 mM (in hydrogel)Increased cell migration.[6]
Human Glioblastoma (HROG36) and Human Melanoma (A375)0.99 ± 0.02 mM (in hydrogel)No significant stimulation of migration.[6]
Human Breast Cancer Cells (MCF-7)Radiolabeled [¹³¹I]I-YIKVAVTumor-to-muscle ratio of 4.6 at 120 min in xenografted mice.[9]

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of the IKVAV peptide.

Cell Adhesion Assay

This protocol is adapted from studies investigating the attachment of cells to IKVAV-coated surfaces.[8][11]

  • Coating of Culture Wells:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline (PBS) or deionized water).

    • Aseptically coat the wells of a 96-well tissue culture plate with the IKVAV solution at desired concentrations (e.g., ranging from 0.1 to 20 µ g/well ).

    • As a negative control, coat wells with a scrambled IKVAV peptide sequence or BSA (Bovine Serum Albumin).

    • As a positive control, coat wells with a known cell adhesion-promoting protein like fibronectin or laminin.

    • Incubate the plate overnight at 4°C in a humidified chamber to allow for peptide adsorption.

    • The following day, aspirate the coating solution and wash the wells three times with sterile PBS to remove any unbound peptide.

    • Block non-specific binding sites by incubating the wells with a 1% BSA solution in PBS for 1 hour at 37°C.

    • Wash the wells again three times with sterile PBS.

  • Cell Seeding:

    • Harvest cells of interest (e.g., neuronal cells, endothelial cells, or cancer cells) using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Resuspend the cells in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well of the coated 96-well plate.

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 1-3 hours).

    • After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells. This can be done by:

      • Staining: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and then solubilize the dye to measure absorbance at a specific wavelength.

      • Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding and measure the fluorescence intensity after washing.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol is a standard method to assess the pro-angiogenic potential of IKVAV.[12]

  • Preparation of ECM Gel:

    • Thaw a commercial extracellular matrix gel preparation (e.g., Matrigel® or a similar product) on ice at 4°C overnight.

    • Using pre-chilled pipette tips, add 50 µL of the ECM gel to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing a low percentage of serum.

    • Prepare a cell suspension at a density of 2 x 10^5 cells/mL.

    • In separate tubes, prepare treatment solutions by diluting the IKVAV peptide in the cell culture medium to the desired final concentrations (e.g., 0.5 mM, 1 mM).[10] Include a vehicle control (medium only).

    • Mix the cell suspension with the treatment solutions.

    • Carefully add 100 µL of the cell/treatment suspension to each well containing the solidified ECM gel.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

    • Capture images of the tube networks.

    • Quantify the extent of tube formation using image analysis software. Parameters to measure include:

      • Total tube length

      • Number of junctions

      • Number of branches

Western Blot Analysis for Signaling Pathway Activation

This protocol outlines the steps to detect the phosphorylation of key signaling proteins like ERK1/2 and Akt in response to IKVAV stimulation.[13][14][15]

  • Cell Culture and Treatment:

    • Culture the cells of interest to about 80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Treat the cells with the IKVAV peptide at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

    • Also, probe separate blots with antibodies against the total forms of the proteins (total-ERK1/2, total-Akt) to serve as loading controls.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration (Transwell) Assay

This protocol describes a common method to assess the effect of IKVAV on cell migration.[16][17]

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a pore size appropriate for the cell type being studied (e.g., 8 µm).

    • The underside of the insert membrane can be coated with an ECM protein like collagen to facilitate cell migration.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add a chemoattractant solution. This can be a medium containing a higher serum concentration or the IKVAV peptide at a specific concentration.

    • In the upper chamber (the Transwell insert), seed the cells of interest in a serum-free or low-serum medium.

    • Include a control well where the lower chamber contains the same medium as the upper chamber (no chemoattractant gradient).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that allows for cell migration but not proliferation (e.g., 6-24 hours, depending on the cell type).

  • Quantification of Migrated Cells:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the migrated cells with a dye such as crystal violet or DAPI.

    • Elute the crystal violet and measure the absorbance, or count the number of DAPI-stained nuclei in several microscopic fields.

IV. Signaling Pathways and Molecular Interactions

The biological effects of the IKVAV peptide are mediated through its interaction with specific cell surface receptors, primarily integrins. This binding initiates a cascade of intracellular signaling events that ultimately regulate cellular behavior.

IKVAV-Integrin Binding

The IKVAV sequence on the laminin α1 chain serves as a binding site for several integrin heterodimers.[18] Integrins are transmembrane receptors that link the extracellular matrix to the intracellular cytoskeleton and play a crucial role in cell signaling. While the complete repertoire of IKVAV-binding integrins is still under investigation, studies have implicated β1-containing integrins, such as α3β1, α4β1, and α6β1, in mediating cellular responses to IKVAV.[18]

Downstream Signaling Cascades: MAPK/ERK and PI3K/Akt Pathways

Upon binding of IKVAV to integrins, a signaling cascade is initiated that involves the activation of two major intracellular pathways: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[13][19]

  • MAPK/ERK Pathway: Activation of this pathway is a central event in the cellular response to growth factors and ECM cues. It is known to regulate cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. Activation of Akt can inhibit apoptosis and promote cell cycle progression.

The activation of both the MAPK/ERK and PI3K/Akt pathways by IKVAV provides a molecular basis for its observed effects on cell proliferation, survival, and migration.[13]

V. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of the key signaling pathways and experimental workflows discussed in this guide.

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide (in Extracellular Matrix) Integrin Integrin Receptor (e.g., α3β1, α4β1, α6β1) IKVAV->Integrin FAK FAK Integrin->FAK Activation Ras Ras Integrin->Ras Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt Activation CellularResponse Cellular Responses: - Proliferation - Survival - Migration - Differentiation Akt->CellularResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CellularResponse

Caption: IKVAV-induced intracellular signaling cascade.

Western_Blot_Workflow start Start: IKVAV Treatment of Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-pERK, anti-pAkt) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

Tube_Formation_Workflow start Start: Coat Wells with ECM Gel prepare_cells Prepare Endothelial Cell Suspension start->prepare_cells treat_cells Treat Cells with IKVAV prepare_cells->treat_cells seed_cells Seed Cells on ECM Gel treat_cells->seed_cells incubate Incubate (4-18 hours) seed_cells->incubate image Image Tube Formation incubate->image quantify Quantify Tube Length & Branches image->quantify end End: Results quantify->end

Caption: Experimental workflow for in vitro tube formation assay.

VI. Conclusion and Future Directions

The this compound peptide is a powerful tool for researchers studying the complex interplay between cells and the extracellular matrix. Its well-defined biological activities, coupled with its synthetic accessibility, make it an invaluable model for dissecting the molecular mechanisms underlying cell adhesion, migration, and differentiation. For drug development professionals, IKVAV and its derivatives hold promise for applications in regenerative medicine, particularly in promoting nerve regeneration and therapeutic angiogenesis. However, its role in promoting cancer progression necessitates a cautious and targeted approach in therapeutic design.

Future research should continue to elucidate the full spectrum of IKVAV-binding receptors and the context-dependent signaling outcomes in different cell types. A deeper understanding of the structural requirements for IKVAV-integrin interactions could lead to the design of more potent and specific agonists or antagonists. Furthermore, the development of sophisticated biomaterials that present the IKVAV motif in a controlled manner will be crucial for advancing its therapeutic potential in tissue engineering and regenerative medicine. This technical guide serves as a foundational resource to support these ongoing and future investigations into the multifaceted role of the IKVAV peptide in the extracellular matrix.

References

The Laminin-Derived Peptide IKVAV: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the IKVAV Peptide: Mechanisms, Applications, and Methodologies

The pentapeptide Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV) is a functionally significant sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] Since its identification, the IKVAV peptide has garnered considerable interest within the scientific community for its potent biological activities.[3][4] This technical guide provides a comprehensive overview of the IKVAV peptide, including its core biological functions, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and tissue engineering.

Core Biological Functions and Therapeutic Potential

The IKVAV peptide is a pleiotropic molecule that influences a variety of cellular behaviors, making it a compelling target for therapeutic development and a valuable tool in regenerative medicine. Its primary functions include:

  • Promotion of Neurite Outgrowth: IKVAV is widely recognized for its ability to stimulate the extension of neurites from neuronal cells.[2][5] This property is of particular interest for applications in neural tissue engineering and for developing therapies for neurodegenerative diseases and spinal cord injury.[1]

  • Enhancement of Cell Adhesion and Migration: The peptide facilitates the attachment and movement of various cell types, a crucial aspect of tissue development, wound healing, and unfortunately, cancer metastasis.[3][4][6]

  • Induction of Angiogenesis: IKVAV has been shown to promote the formation of new blood vessels, a process vital for tissue growth and repair.[7]

  • Modulation of Stem Cell Differentiation: The peptide can influence the differentiation of stem cells, particularly directing neural stem cells towards a neuronal lineage.[7]

  • Role in Tumor Biology: Beyond its regenerative potential, IKVAV has been implicated in cancer progression. It can enhance tumor growth, angiogenesis, and metastasis, highlighting the need for a nuanced understanding of its mechanisms in different biological contexts.[3]

Signaling Pathways and Molecular Mechanisms

The biological effects of the IKVAV peptide are mediated through its interaction with cell surface receptors, which in turn activates downstream intracellular signaling cascades. The primary signaling pathways implicated in IKVAV's mechanism of action are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[8]

Activation of these pathways is initiated by the binding of IKVAV to integrin receptors on the cell surface.[9] This interaction triggers a cascade of phosphorylation events, leading to the activation of ERK and Akt. These kinases then phosphorylate a variety of downstream targets, ultimately leading to changes in gene expression and cellular behavior, such as increased cell proliferation and survival.[8]

IKVAV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK Cascade (Ras/Raf/MEK) Integrin->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Survival, Differentiation, Migration) Akt->Cellular_Response ERK ERK1/2 MAPK_Pathway->ERK ERK->Cellular_Response

Figure 1: IKVAV Signaling Pathways.

Quantitative Data Summary

The effective concentration of the IKVAV peptide varies depending on the specific application and cell type. The following tables summarize quantitative data from various experimental studies.

Table 1: In Vitro IKVAV Concentrations and Observed Effects

Cell TypeAssayIKVAV ConcentrationObserved Effect
Human Umbilical Vein Endothelial Cells (HUVEC)3D Microtissue Formation0.5 mM - 1 mMIncreased microtissue diameter and cell viability.[10][11]
Human Mesenchymal Stem Cells (hMSCs)Cell Viability (MTT Assay)10 µM - 500 µMIC50 > 500 µM, indicating good biocompatibility.[3][12]
Human Mesenchymal Stem Cells (hMSCs)Neuronal Differentiation1000 µM (1 mM)Promotion of differentiation into neuron-like cells.[12]
Bone Marrow Mesenchymal Stem Cells (BMMSCs)Proliferation0.004 mM - 2.5 mMDose-dependent increase in proliferation.[2]
PC12 CellsCell Adhesion0.58 µg/cm² - 15.6 µg/cm²Dose-dependent increase in cell adherence.[4][13]
Human Neural Stem Cells (hNSCs)Cell Migration in Hydrogel10 µMOptimal concentration for cell migration.[14]
Raw 264.7 MacrophagesModulation of Phenotype3 mM, 7 mM, 10 mMDose-dependent modulation of M1/M2 markers.[9]

Table 2: In Vivo IKVAV Administration and Effects

Animal ModelApplicationIKVAV Concentration/DoseObserved Effect
MouseSpinal Cord Injury0.5 mg/ml (10 µl application)Improved functional recovery.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of the IKVAV peptide.

Cell Adhesion Assay

This protocol outlines a standard method for quantifying the effect of IKVAV on cell attachment to a substrate.

Cell_Adhesion_Assay_Workflow Start Start Coat_Plates Coat 96-well plates with IKVAV solution (e.g., 1 µg/well) and control peptides. Start->Coat_Plates Incubate_Coat Incubate overnight at 4°C. Coat_Plates->Incubate_Coat Block Block wells with 3% BSA for 30 min at 37°C. Incubate_Coat->Block Wash_1 Wash wells with PBS containing 0.1% BSA. Block->Wash_1 Seed_Cells Seed cells (e.g., 5,000 cells/cm²) in serum-free media. Wash_1->Seed_Cells Incubate_Adhesion Incubate for 20-120 minutes at 37°C. Seed_Cells->Incubate_Adhesion Wash_2 Gently wash away non-adherent cells. Incubate_Adhesion->Wash_2 Fix_Stain Fix and stain adherent cells (e.g., with crystal violet). Wash_2->Fix_Stain Quantify Solubilize stain and measure absorbance (e.g., at 600 nm). Fix_Stain->Quantify End End Quantify->End

Figure 2: Cell Adhesion Assay Workflow.

Materials:

  • 96-well tissue culture plates

  • IKVAV peptide solution (and control peptides)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell suspension in serum-free medium

  • Crystal Violet staining solution (0.2% w/v in 20% v/v methanol)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the IKVAV peptide solution (e.g., 1 µ g/well ) and control peptides (e.g., a scrambled IKVAV sequence).[15] Incubate overnight at 4°C.

  • Wash the wells with PBS.

  • Block non-specific binding by adding a 3% BSA solution to each well and incubating for 30 minutes at 37°C.[15]

  • Wash the wells with PBS containing 0.1% BSA.

  • Add the cell suspension to the wells (e.g., 5,000 cells/cm²) and incubate at 37°C for a defined period (e.g., 20-120 minutes).[16]

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution for 10 minutes.[15]

  • Wash the wells with water to remove excess stain.

  • Solubilize the stain by adding 10% SDS solution to each well.

  • Measure the absorbance at 600 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Neurite Outgrowth Assay

This protocol describes a method to assess the neuritogenic potential of the IKVAV peptide.

Materials:

  • 24-well or 48-well tissue culture plates

  • IKVAV peptide solution

  • Neuronal cells (e.g., PC12, primary neurons, or differentiated hNSCs)

  • Appropriate cell culture medium (e.g., neural differentiation medium)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Coat the wells of the culture plate with the IKVAV peptide solution at various concentrations.

  • Seed the neuronal cells in the coated wells at an appropriate density.

  • Culture the cells for a period of 2 to 7 days, allowing for neurite extension.[12]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding with a 5% BSA solution.

  • Incubate the cells with a primary antibody against a neuronal marker.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite outgrowth using image analysis software to measure parameters such as the average neurite length, the percentage of cells with neurites, and the number of neurites per cell.[17]

Western Blotting for Signaling Pathway Analysis

This protocol details the steps to investigate the activation of the MAPK/ERK and PI3K/Akt pathways in response to IKVAV treatment.

Materials:

  • Cell cultures treated with IKVAV for various time points

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of ERK and Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the IKVAV peptide at the desired concentration for different time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein extracts.[18]

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies against p-ERK, ERK, p-Akt, and Akt overnight at 4°C.[19]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Conclusion

The laminin-derived IKVAV peptide represents a powerful tool for researchers and a promising candidate for the development of novel therapeutics. Its multifaceted biological activities, from promoting neural regeneration to influencing angiogenesis, underscore its importance in cellular and developmental biology. A thorough understanding of its mechanisms of action, particularly the activation of the MAPK/ERK and PI3K/Akt signaling pathways, is crucial for harnessing its full potential. The experimental protocols provided in this guide offer a solid foundation for investigating the effects of IKVAV in various experimental settings. As research continues to unravel the complexities of IKVAV's interactions and functions, its applications in medicine and biotechnology are poised to expand significantly.

References

The Mechanism of Action of IKVAV Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide is a bioactive sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] This pentapeptide has garnered significant interest in the fields of neuroscience, cancer biology, and regenerative medicine due to its profound effects on various cellular processes. It is known to promote cell adhesion, migration, proliferation, and differentiation, particularly of neuronal cells.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of the IKVAV peptide, detailing its interaction with cellular receptors, the subsequent downstream signaling cascades, and its functional consequences. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying IKVAV's effects, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Integrin-Mediated Signaling

The primary mechanism of action of the IKVAV peptide involves its binding to specific cell surface receptors, primarily integrins.[2][4] Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell interactions. The IKVAV sequence has been shown to interact with several integrin subtypes, including α3β1, α4β1, and α6β1.[4][5] This interaction is a critical initiating event that triggers a cascade of intracellular signaling events, leading to the diverse biological activities of the peptide.

Upon binding to integrins, the IKVAV peptide induces a conformational change in the integrin receptor, leading to its activation and clustering. This, in turn, initiates downstream signaling through the recruitment and activation of various intracellular signaling molecules. Two major signaling pathways have been identified as key mediators of IKVAV's effects: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[3][6][7]

Activation of these pathways ultimately leads to changes in gene expression and cellular behavior, including enhanced cell survival, proliferation, differentiation, and migration.

Data Presentation: Quantitative Effects of IKVAV Peptide

The biological effects of the IKVAV peptide are often dose-dependent and time-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of IKVAV on key cellular responses.

Table 1: Dose-Dependent Effect of IKVAV on Neurite Outgrowth

IKVAV ConcentrationAverage Neurite Length (μm)Percentage of Cells with Neurites (%)Cell TypeReference
125 µM~25~20%Murine Embryonic Stem Cells[3]
270 µM~30~25%Murine Embryonic Stem Cells[3]
420 µM~35~30%Murine Embryonic Stem Cells[3]
570 µM~38~35%Murine Embryonic Stem Cells[3]
740 µM~32~30%Murine Embryonic Stem Cells[3]
920 µM~28~25%Murine Embryonic Stem Cells[3]

Table 2: Time-Dependent Effect of IKVAV on Cell Migration

Time (hours)Migration Distance (µm) from NeurospheresCell TypeReference
24~50Human Neural Stem Cells[7]
48~100Human Neural Stem Cells[7]
72~150Human Neural Stem Cells[7]

Table 3: Effect of IKVAV on Schwann Cell Proliferation

PeptideAverage Doubling Time (hours)Cell TypeReference
IKVAV49 ± 3Schwann Cells[6][8]
YIGSR56 ± 2Schwann Cells[6][8]
RGD46 ± 2Schwann Cells[6][8]
Control56 ± 5Schwann Cells[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the IKVAV peptide.

Protocol 1: Neurite Outgrowth Assay

This protocol is adapted from studies investigating the effect of IKVAV on neuronal differentiation.[3][9]

1. Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.
  • Cell culture medium appropriate for the chosen cell type.
  • IKVAV peptide solution of desired concentrations.
  • Control peptide (scrambled IKVAV sequence).
  • Poly-L-lysine or other appropriate coating substrate.
  • 24-well culture plates.
  • Fixation solution (e.g., 4% paraformaldehyde in PBS).
  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
  • Blocking solution (e.g., 5% goat serum in PBS).
  • Primary antibody against a neuronal marker (e.g., β-III tubulin).
  • Fluorescently labeled secondary antibody.
  • DAPI for nuclear staining.
  • Fluorescence microscope with image analysis software.

2. Procedure:

  • Coat the wells of a 24-well plate with poly-L-lysine or other desired substrate.
  • Seed the neuronal cells at an appropriate density and allow them to attach overnight.
  • Replace the medium with fresh medium containing different concentrations of IKVAV peptide or the control peptide.
  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
  • Wash the cells three times with PBS.
  • Block non-specific binding with 5% goat serum for 1 hour.
  • Incubate with the primary antibody against β-III tubulin overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
  • Wash the cells three times with PBS.
  • Counterstain with DAPI for 5-10 minutes.
  • Wash the cells twice with PBS.
  • Acquire images using a fluorescence microscope.
  • Quantify neurite length and the percentage of cells with neurites using image analysis software.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is based on studies investigating the signaling pathways activated by IKVAV.[6][7]

1. Materials:

  • Cells of interest (e.g., bone marrow mesenchymal stem cells).
  • Cell culture medium.
  • IKVAV peptide solution.
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • BCA protein assay kit.
  • SDS-PAGE gels and running buffer.
  • Transfer buffer and nitrocellulose or PVDF membranes.
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Primary antibodies against total ERK, phospho-ERK, total Akt, and phospho-Akt.
  • HRP-conjugated secondary antibody.
  • Chemiluminescent substrate.
  • Imaging system for chemiluminescence detection.

2. Procedure:

  • Culture cells to the desired confluency.
  • Treat the cells with IKVAV peptide for the desired time points.
  • Lyse the cells with lysis buffer on ice.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using the BCA assay.
  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE.
  • Transfer the proteins to a nitrocellulose or PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against total and phosphorylated ERK and Akt overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Add the chemiluminescent substrate and detect the signal using an imaging system.
  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Solid-Phase Integrin-Peptide Binding Assay

This is a general protocol that can be adapted for quantifying the binding of IKVAV to specific integrins.[10]

1. Materials:

  • High-binding 96-well microplate.
  • Purified IKVAV peptide.
  • Purified recombinant integrin protein (e.g., α3β1, α4β1, α6β1).
  • Biotinylated IKVAV peptide (for detection).
  • Blocking buffer (e.g., 1% BSA in PBS).
  • Wash buffer (e.g., PBS with 0.05% Tween-20).
  • Streptavidin-HRP conjugate.
  • TMB substrate.
  • Stop solution (e.g., 2N H2SO4).
  • Plate reader.

2. Procedure:

  • Coat the wells of the 96-well plate with the purified integrin protein overnight at 4°C.
  • Wash the wells three times with wash buffer.
  • Block the wells with blocking buffer for 1-2 hours at room temperature.
  • Wash the wells three times with wash buffer.
  • Add serial dilutions of the unlabeled IKVAV peptide (as a competitor) to the wells.
  • Add a constant concentration of biotinylated IKVAV peptide to all wells.
  • Incubate for 1-2 hours at room temperature to allow for competitive binding.
  • Wash the wells three times with wash buffer.
  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
  • Wash the wells five times with wash buffer.
  • Add TMB substrate and incubate until a color change is observed.
  • Stop the reaction with the stop solution.
  • Read the absorbance at 450 nm using a plate reader.
  • Plot the absorbance versus the concentration of the unlabeled IKVAV peptide to determine the IC50 value, which can be used to calculate the binding affinity (Kd).

Mandatory Visualization

Signaling Pathway Diagram

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin Receptor (α3β1, α4β1, α6β1) IKVAV->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Nucleus Nucleus pAkt->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nucleus GeneExpression Gene Expression (Proliferation, Survival, Differentiation) Nucleus->GeneExpression

Caption: IKVAV peptide signaling cascade.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Start: Neuronal Cell Culture Coating Coat plate with substrate Start->Coating Seeding Seed neuronal cells Coating->Seeding Treatment Treat with IKVAV/Control Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Fixation Fix cells (4% PFA) Incubation->Fixation Staining Immunostain (β-III tubulin, DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify neurite length Imaging->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for a neurite outgrowth assay.

Logical Relationship: IKVAV's Multifaceted Effects

IKVAV_Effects IKVAV IKVAV Peptide Integrin Integrin Binding IKVAV->Integrin Signaling MAPK/ERK & PI3K/Akt Activation Integrin->Signaling Adhesion Cell Adhesion Signaling->Adhesion Migration Cell Migration Signaling->Migration Proliferation Cell Proliferation Signaling->Proliferation Differentiation Neuronal Differentiation Signaling->Differentiation Angiogenesis Angiogenesis Signaling->Angiogenesis Tumor Tumor Growth Signaling->Tumor

Caption: Biological outcomes of IKVAV signaling.

References

H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Signaling Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway activation by the pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV. This peptide, derived from the α1 chain of laminin, is a potent bioactive molecule that plays a significant role in various cellular processes, including cell adhesion, neurite outgrowth, and proliferation.[1][2] This guide will detail the core signaling cascade, present quantitative data on its activation, provide detailed experimental protocols for studying its effects, and visualize the key pathways and workflows.

Core Signaling Pathway

The IKVAV peptide primarily exerts its cellular effects through the activation of two major signaling cascades: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[1][2] While the direct receptor and its binding affinity for IKVAV are still under investigation, evidence suggests that its effects are mediated through cell surface integrin receptors.

Upon binding to its receptor, IKVAV initiates a downstream signaling cascade that leads to the phosphorylation and subsequent activation of ERK1/2 and Akt.[1] The activation of these pathways is crucial for the observed physiological effects of IKVAV, such as enhanced cell proliferation and population growth, particularly in bone marrow mesenchymal stem cells (BMMSCs).[1][2]

The activation of the MAPK/ERK and PI3K/Akt pathways ultimately leads to the regulation of downstream targets, including transcription factors that control the expression of genes involved in cell cycle progression and proliferation, such as Proliferating Cell Nuclear Antigen (PCNA).[1][2]

Figure 1: IKVAV Signaling Pathway Activation.

Quantitative Data on Pathway Activation

The activation of the MAPK/ERK and PI3K/Akt pathways by IKVAV has been quantified in bone marrow mesenchymal stem cells (BMMSCs). The following tables summarize the dose- and time-dependent effects of IKVAV on the phosphorylation of ERK1/2 and Akt.

Dose-Dependent Phosphorylation of ERK1/2 and Akt

BMMSCs were treated with varying concentrations of IKVAV for 24 hours, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt) were measured relative to total ERK1/2 and Akt, respectively. The control group was untreated.

IKVAV Concentration (mM)Fold Increase in p-ERK1/2 vs. Control (24h)Fold Increase in p-Akt vs. Control (24h)
0.1Not specifiedNot specified
0.5~22~5
2.5Lower than 0.1 and 0.5 mMLower than 0.1 and 0.5 mM

Data extracted from Li et al., 2014.[1]

Time-Dependent Phosphorylation of ERK1/2 and Akt

BMMSCs were treated with 0.5 mM IKVAV, and the levels of p-ERK1/2 and p-Akt were measured at different time points.

Time (hours)Fold Increase in p-ERK1/2 vs. Control (0.5 mM IKVAV)Fold Increase in p-Akt vs. Control (0.5 mM IKVAV)
12Not specifiedNot specified
24~22~5
36Not specifiedNot specified
48Not specifiedNot specified

Data extracted from Li et al., 2014.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IKVAV on cell signaling and proliferation.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol describes the detection and quantification of phosphorylated and total ERK1/2 and Akt in cell lysates following treatment with IKVAV.

Materials:

  • This compound (IKVAV) peptide

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., BMMSCs) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of IKVAV for the desired time points. Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2 or anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total ERK1/2 or Akt, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the antibody for the total protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Cell Proliferation Assay (CCK-8)

This protocol measures cell viability and proliferation in response to IKVAV treatment using a colorimetric assay.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Add 10 µL of various concentrations of IKVAV to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after IKVAV treatment.

Materials:

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with IKVAV as described previously. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Start Seed BMMSCs Treat Treat with IKVAV (Dose- and Time-course) Start->Treat WB Western Blot (p-ERK, p-Akt) Treat->WB CCK8 CCK-8 Assay (Proliferation) Treat->CCK8 Flow Flow Cytometry (Cell Cycle) Treat->Flow Analysis_WB Quantify Phosphorylation WB->Analysis_WB Analysis_CCK8 Measure Proliferation Rate CCK8->Analysis_CCK8 Analysis_Flow Determine Cell Cycle Distribution Flow->Analysis_Flow

Figure 2: General Experimental Workflow.

References

The Role of the IKVAV Peptide in Neural Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV) is a biologically active motif derived from the α1 chain of laminin (B1169045), a major component of the extracellular matrix in the nervous system.[1][2] This guide provides a comprehensive technical overview of the critical role of IKVAV in neural development, including its influence on cell adhesion, migration, neurite outgrowth, and neuronal differentiation. We will delve into the molecular mechanisms and signaling pathways modulated by IKVAV, present quantitative data from key studies, and provide detailed experimental protocols for researchers.

Introduction

The development of the nervous system is a complex process involving the precise regulation of neuronal proliferation, differentiation, migration, and the formation of intricate synaptic connections. The extracellular matrix (ECM) provides essential physical support and biochemical cues that guide these developmental processes. Laminins, a family of heterotrimeric glycoproteins, are integral components of the neural ECM.[3] The IKVAV sequence, located on the C-terminal end of the long arm of the laminin-α1 chain, has been identified as a key bioactive site that recapitulates many of the neurotrophic functions of the parent laminin molecule.[1][2] Its ability to promote crucial neural developmental events has positioned the IKVAV peptide as a significant tool in neural tissue engineering and a potential therapeutic agent for neurodegenerative diseases and nerve injury.

Core Biological Functions of IKVAV in Neural Development

The IKVAV peptide exerts a pleiotropic influence on various neural cell types, including neural stem cells (NSCs), neural progenitor cells (NPCs), and mature neurons. Its primary functions are centered around promoting a pro-neural environment.

Cell Adhesion and Migration

IKVAV facilitates the attachment of neural cells, a fundamental requirement for their survival, proliferation, and subsequent differentiation.[2] This adhesive property is primarily mediated through the interaction of IKVAV with integrin receptors on the cell surface.[[“]] By promoting cell adhesion, IKVAV also plays a crucial role in guiding the migration of neurons and their precursors, a vital process for the correct formation of brain structures during development.[2][5]

Neurite Outgrowth and Axonal Guidance

One of the most well-documented functions of IKVAV is its potent ability to stimulate neurite outgrowth, the process of axons and dendrites extending from the neuronal cell body.[2][6] This is a critical step in the formation of neural circuits. The IKVAV sequence acts as a guidance cue, directing the extension of neurites and contributing to the precise wiring of the nervous system.[5]

Neuronal Differentiation

IKVAV has been shown to direct the differentiation of NSCs and NPCs towards a neuronal lineage, while often concurrently inhibiting differentiation into glial cells like astrocytes.[7][8] This selective promotion of neurogenesis makes IKVAV a valuable component in strategies aimed at regenerating neural tissue.

Molecular Mechanisms and Signaling Pathways

The biological effects of IKVAV are initiated by its binding to cell surface receptors, primarily integrins. This interaction triggers a cascade of intracellular signaling events that ultimately modulate gene expression and cytoskeletal dynamics, driving the processes of adhesion, migration, neurite outgrowth, and differentiation. The two major signaling pathways implicated in IKVAV's function are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.

IKVAV-Integrin Interaction and Upstream Signaling

The binding of IKVAV to integrin receptors, particularly those containing the β1 subunit, leads to the clustering of integrins and the recruitment of focal adhesion proteins.[9] This initiates the activation of Focal Adhesion Kinase (FAK) and Src kinase. The FAK/Src complex then acts as a signaling hub, activating downstream pathways. This initial signaling cascade is crucial for mediating the cellular responses to IKVAV.

IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., β1) IKVAV->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (MAPK/ERK & PI3K/Akt Pathways) FAK->Downstream Src->FAK Phosphorylates Src->Downstream

Initial IKVAV-Integrin Signaling Cascade.
MAPK/ERK Pathway

Activation of the MAPK/ERK pathway is a key event in IKVAV-mediated neurite outgrowth and neuronal differentiation. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates various transcription factors, leading to the expression of genes involved in neuronal development.

FAK_Src FAK/Src Complex Ras Ras FAK_Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., ELK1, CREB) ERK->TranscriptionFactors Phosphorylates & Activates GeneExpression Gene Expression (Neurite Outgrowth & Differentiation) TranscriptionFactors->GeneExpression Regulates

IKVAV-activated MAPK/ERK Signaling Pathway.
PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and differentiation. IKVAV-mediated activation of this pathway promotes the survival of neural cells and contributes to their differentiation into neurons. Downstream effectors of Akt, such as mTOR and GSK-3β, play significant roles in these processes.

FAK_Src FAK/Src Complex PI3K PI3K FAK_Src->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival NeuronalDifferentiation Neuronal Differentiation mTOR->NeuronalDifferentiation

IKVAV-activated PI3K/Akt Signaling Pathway.

Quantitative Data on IKVAV's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent and context-specific effects of IKVAV on neural development.

Table 1: Effect of IKVAV Concentration on Neurite Outgrowth

Cell TypeIKVAV ConcentrationCulture ConditionAverage Neurite Length (µm)Reference
Mouse Embryonic Stem Cells125 µM2D Hydrogel~25[10]
Mouse Embryonic Stem Cells570 µM2D Hydrogel~38[10]
Human Mesenchymal Stem Cells1000 µM (in NIM)2D CultureIncreased vs. control[11]
Human iPSC-derived NSCs~9% functionalized HA2D Culture23.9 ± 6.7[7]

Table 2: Effect of IKVAV on Neuronal Differentiation

| Cell Type | IKVAV Condition | % of β-III-tubulin+ cells | % of GFAP+ cells | Reference | | :--- | :--- | :--- | :--- |[8] | | Human Neural Stem Cells | Short IKVAV peptide | >50% | ~30% |[8] | | Human Neural Stem Cells | Whole Laminin | <50% | >40% |[8] | | Bone Marrow Stromal Cells | IKVAV peptide nanofiber gel | Increased ratio of neurons | Not specified |[12] |

Table 3: Effect of IKVAV-Functionalized Hydrogel Stiffness on Neurite Outgrowth

Cell TypeHydrogel Stiffness (kPa)OutcomeReference
Embryonic Cortical Progenitors2Optimal Neuronal Differentiation[5]
Adult Neural Stem Cells20Optimal Neuronal Differentiation[5]
Human iPSC-derived NeuronsNot specifiedIncreased axon length on softer substrates[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of IKVAV on neural development.

Peptide Synthesis and Purification

Objective: To synthesize and purify the IKVAV peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS)[11]

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Valine) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid to the deprotected resin.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the IKVAV sequence (Alanine, Valine, Lysine, Isoleucine).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Neurite Outgrowth Assay

Objective: To quantify the effect of IKVAV on neurite extension from cultured neurons.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., cortical neurons) or a neuronal cell line (e.g., PC12) on coverslips coated with an adhesive substrate (e.g., poly-L-lysine) and the IKVAV peptide at various concentrations.

  • Incubation: Culture the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as anti-β-III-tubulin (e.g., 1:500-1:1000 dilution), overnight at 4°C.[1][13]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite per neuron or the total neurite length per neuron.

    • Calculate the percentage of cells bearing neurites.

Neural Stem Cell Differentiation Assay

Objective: To assess the effect of IKVAV on the differentiation of NSCs into neurons and glia.

Methodology:

  • NSC Culture: Culture NSCs on substrates coated with IKVAV or within IKVAV-functionalized hydrogels.

  • Differentiation Induction: Culture the cells in a differentiation medium (typically lacking mitogens like EGF and FGF) for an extended period (e.g., 7-14 days).

  • Immunofluorescence Staining:

    • Perform immunofluorescence staining as described in the neurite outgrowth assay.

    • Use primary antibodies to identify different cell lineages:

      • Neurons: anti-β-III-tubulin (e.g., 1:100-1:1000 dilution)[6][13]

      • Astrocytes: anti-Glial Fibrillary Acidic Protein (GFAP) (e.g., 1:1000 dilution)[6]

  • Quantification:

    • Count the total number of DAPI-stained nuclei.

    • Count the number of cells positive for each lineage-specific marker.

    • Calculate the percentage of cells differentiated into each lineage.

Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To determine if IKVAV activates the MAPK/ERK and PI3K/Akt signaling pathways.

Methodology:

  • Cell Treatment: Culture neural cells to sub-confluency and serum-starve them to reduce basal signaling. Treat the cells with the IKVAV peptide for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt, e.g., at Ser473), and also with antibodies against total ERK1/2 and total Akt as loading controls. Follow the manufacturer's recommended dilutions.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The IKVAV peptide is a powerful tool in the field of neural development and regeneration. Its ability to promote cell adhesion, migration, neurite outgrowth, and neuronal differentiation through the activation of key signaling pathways like MAPK/ERK and PI3K/Akt underscores its potential for therapeutic applications. This technical guide provides a foundational understanding of IKVAV's mechanisms of action and offers detailed protocols to facilitate further research into its role in the nervous system. The continued investigation of IKVAV and its integration into advanced biomaterials will undoubtedly pave the way for novel strategies to treat neurological disorders and injuries.

References

A Technical Guide to the Cell Adhesion Properties of H-Ile-Lys-Val-Ala-Val-OH (IKVAV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly referred to by its single-letter amino acid code IKVAV, is a bioactive sequence derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane.[1] This peptide has garnered significant scientific interest due to its profound influence on critical cellular behaviors, including adhesion, migration, proliferation, and differentiation.[2][3] It is a key regulator of cell-matrix interactions, promoting neurite outgrowth, angiogenesis, and modulating immune responses.[4][5][6] The IKVAV sequence interacts with specific cell surface receptors, primarily integrins, to initiate intracellular signaling cascades that govern these physiological outcomes.[7][8] Consequently, the IKVAV peptide is extensively utilized as a functional motif in the design of biomaterials for tissue engineering, regenerative medicine, and as a tool for investigating cell signaling and cancer metastasis.[1][9][10] This guide provides an in-depth overview of the cell adhesion properties of IKVAV, including its mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action in Cell Adhesion

The primary mechanism by which the IKVAV peptide promotes cell adhesion is through its specific interaction with cell surface receptors. This binding event serves as an anchor point, linking the cell to the IKVAV-containing substrate and triggering downstream signaling events.

Receptor Binding

The biological activities of IKVAV are mediated predominantly through its binding to integrin receptors, which are heterodimeric proteins that bridge the extracellular matrix (ECM) with the intracellular cytoskeleton.[7]

  • Integrin Subunits: Studies have identified several integrin subunits that interact with the IKVAV sequence. These include α2β1, α3β1, α4β1, and α6β1.[6][11][12] The specific combination of integrins involved can vary depending on the cell type. For instance, blocking α4β1 has been shown to significantly reduce human mesenchymal stem cell (hMSC) adhesion to IKVAV substrates.[12] In macrophages, the interaction with α2β1 is critical for modulating their phenotype.[6][7]

  • Other Receptors: Beyond integrins, the β-amyloid precursor protein (APP) has been identified as a neuronal binding protein for the IKVAV site of laminin, linking this peptide to neurite outgrowth.[13]

Adhesion Process

The adhesion of cells to IKVAV-functionalized surfaces is a specific, calcium-dependent process.[11] This interaction can be competitively inhibited by soluble IKVAV peptides, demonstrating the specificity of the binding. The peptide promotes not only cell-substratum adhesion but can also stimulate homotypic (cell-cell) adhesion in some cancer cells, potentially playing a role in the formation of metastatic foci.[9]

Quantitative Data on IKVAV-Mediated Cellular Response

The effectiveness of the IKVAV peptide is highly dependent on its concentration and presentation (e.g., soluble vs. immobilized). The optimal concentration varies significantly based on the cell type and the biological process being investigated.

Cell TypeApplication/AssayEffective ConcentrationObservations
Murine MacrophagesM1 (pro-inflammatory) Inhibition3 mM (soluble)This concentration caused the highest magnitude of reduction in the M1 marker iNOS.[7]
Human Mesenchymal Stem Cells (hMSCs)Neuronal Differentiation> 500 µM (IC50)Cell viability remained over 75% at 500 µM after 48 hours, indicating good biocompatibility.[14]
Mouse Embryonic Stem CellsNeurogenic Differentiation60 µM (in PEG hydrogel)An intermediate peptide concentration yielded increased differentiation; excess levels may be oversaturating.[15]
Adult Hippocampal Progenitor (AHP) CellsInitial Cell Attachment~3 pmol/cm² (surface-bound)This was the critical surface density required to support initial cell attachment.[16]
PC12 Cells (Neuronal Model)Cell Adherence0.58 µg/cm² to 15.6 µg/cm²The effect on cell adherence was dose-dependent within this range of surface densities.[17]

Intracellular Signaling Pathways

Upon binding to integrin receptors, the IKVAV peptide triggers intracellular signaling cascades that are crucial for regulating cell proliferation, survival, and differentiation. The two most prominently activated pathways are the PI3K/Akt and MAPK/ERK pathways.[18][19]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival and growth. IKVAV stimulation leads to the phosphorylation and activation of Akt.[18][20] This activation is essential for many of the peptide's pro-growth and pro-survival functions.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α2β1, α4β1) IKVAV->Integrin Binding PI3K PI3K Integrin->PI3K Activation Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Response Cellular Responses (Proliferation, Survival) pAkt->Response

Caption: IKVAV-activated PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a central role in the regulation of cell cycle progression and proliferation.[19] IKVAV binding to its receptor activates this cascade, leading to the phosphorylation of ERK1/2, which then translocates to the nucleus to regulate gene expression related to cell proliferation.[18]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin Binding MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) Integrin->MAPK_Cascade Activation ERK ERK1/2 MAPK_Cascade->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Response Cellular Responses (Cell Cycle Progression, Proliferation) pERK->Response

Caption: IKVAV-activated MAPK/ERK signaling pathway.

Experimental Protocols & Workflows

Standardized assays are essential for quantifying the effects of the IKVAV peptide on cell behavior. Below are detailed protocols for cell adhesion and neurite outgrowth assays.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a surface coated with the IKVAV peptide.

Adhesion_Assay_Workflow A 1. Coat Wells Coat 96-well plates with IKVAV solution. Incubate 2h at RT or overnight at 4°C. B 2. Block Surface Wash wells with PBS. Add blocking buffer (e.g., 1.5% BSA) for 30-60 min at 37°C. A->B C 3. Seed Cells Wash wells. Prepare cell suspension (e.g., 3-4 x 10^5 cells/mL) and add to wells. B->C D 4. Incubate Incubate plate for 30-60 min at 37°C in a CO2 incubator. C->D E 5. Wash Gently wash wells with PBS to remove non-adherent cells. D->E F 6. Fix & Stain Fix remaining cells with cold methanol (B129727) or 4% PFA. Stain with 0.5% Crystal Violet for 10 min. E->F G 7. Quantify Wash excess stain. Solubilize dye with 1-2% SDS. Read absorbance (e.g., at 550-590 nm). F->G

Caption: Workflow for a typical IKVAV cell adhesion assay.

Detailed Protocol:

  • Plate Coating:

    • Dissolve this compound peptide in sterile PBS or a suitable buffer to the desired concentration (e.g., 1 µ g/well ).[11] Some hydrophobic versions may require initial solubilization in a small amount of acetic acid before dilution.[3]

    • Add 50-200 µL of the peptide solution to each well of a 96-well or 48-well tissue culture plate.[3][21]

    • Incubate for at least 2 hours at room temperature or overnight at 4°C.[3][22] Alternatively, plates can be air-dried overnight in a sterile hood.[3]

  • Blocking:

    • Gently aspirate the peptide solution.

    • Wash the wells once or twice with sterile PBS.[3][22]

    • Add 100-500 µL of a blocking buffer (e.g., 1.5% Bovine Serum Albumin (BSA) in serum-free medium) to each well to block non-specific cell binding.[3][22]

    • Incubate for 30-60 minutes at 37°C.[3][22]

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line using trypsin/EDTA.[21]

    • Centrifuge the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of approximately 3-4 x 10^5 cells/mL.[21][22]

    • Aspirate the blocking buffer from the wells and add 50-100 µL of the cell suspension to each well.[22]

  • Incubation and Washing:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 30 to 60 minutes.[2][22]

    • After incubation, gently wash the wells 2-3 times with PBS to remove unattached cells.[22]

  • Fixation, Staining, and Quantification:

    • Fix the remaining adherent cells by adding freezer-cold 100% methanol or 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[21][22]

    • Wash the wells and stain with a 0.5% Crystal Violet solution for 10 minutes.[21]

    • Thoroughly wash away excess stain with water and allow the plate to dry completely.[22]

    • Solubilize the stain from the cells by adding a 1-2% SDS solution to each well and incubating for 30 minutes.[22]

    • Transfer the solution to a new 96-well plate and measure the absorbance at a wavelength between 550-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[21][22]

Neurite Outgrowth Assay

This assay assesses the ability of IKVAV to promote the extension of neurites from neuronal cells or cell lines like PC12.

Detailed Protocol:

  • Plate Preparation:

    • Coat wells of a 24-well or 48-well plate with IKVAV peptide as described in the cell adhesion assay (Section 5.1, Step 1).[3]

    • Block non-specific binding as previously described.

  • Cell Seeding:

    • Seed neuronal cells (e.g., PC12 cells or primary neurons) at a low density to allow for clear visualization of individual cells and their processes.[3]

    • Use appropriate culture medium, which for PC12 cells often includes a low concentration of serum and Nerve Growth Factor (NGF) to prime them for differentiation.[3]

  • Incubation:

    • Incubate the cells for 24 to 72 hours, or longer, to allow for neurite extension.[3][23]

  • Fixation and Imaging:

    • Fix the cells with 4% PFA or cold methanol.

    • The cells can be stained with hematoxylin (B73222) and eosin (B541160) or with immunofluorescent markers for neuronal processes (e.g., anti-βIII-tubulin) and nuclei (e.g., DAPI).[3][24]

    • Capture images using a microscope equipped with a camera.

  • Quantification:

    • Quantify neurite outgrowth by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than a defined threshold (e.g., two cell-body lengths).[3]

    • Software such as ImageJ can be used for automated or semi-automated analysis of neurite length and branching from the captured images.[24]

Conclusion

The this compound (IKVAV) peptide is a powerful and versatile tool in cell biology and biomedical engineering. Its ability to specifically engage integrin receptors and activate key intracellular signaling pathways, such as PI3K/Akt and MAPK/ERK, makes it a potent modulator of cell adhesion, proliferation, and differentiation.[18] The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to effectively harness the properties of IKVAV. Its demonstrated efficacy in promoting neurite outgrowth, modulating immune cells, and enhancing tissue integration into biomaterials underscores its significant potential in the development of advanced therapies for neurological disorders, wound healing, and cancer treatment.[6][9][10]

References

The IKVAV Peptide: A Potent Promoter of Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pentapeptide Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV) is a biologically active motif derived from the α1 chain of laminin (B1169045), a major glycoprotein (B1211001) component of the basement membrane in the extracellular matrix (ECM).[1][2][3] Since its identification, the IKVAV sequence has garnered significant interest within the neuroscience and tissue engineering communities for its profound effects on neuronal cells.[1] It is a principal site in laminin that regulates crucial cellular behaviors, including cell adhesion, migration, differentiation, and, most notably, the promotion of neurite extension.[1][2] This guide provides an in-depth overview of the IKVAV peptide, its mechanism of action, associated signaling pathways, experimental protocols for its study, and a summary of quantitative data supporting its role in neurite outgrowth.

Core Mechanism of Action: Integrin-Mediated Signaling

The biological effects of the IKVAV peptide are primarily mediated through its interaction with cell surface receptors, specifically β1-integrins.[3][4] This binding event initiates a cascade of intracellular signaling pathways that are fundamental to cytoskeletal rearrangement and the extension of neurites. Two major pathways have been identified as central to IKVAV's neuritogenic activity: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[3]

The activation of these pathways converges on downstream effectors that regulate actin dynamics and microtubule stabilization, essential processes for the formation and elongation of axons and dendrites. The binding to β1-integrin also promotes the formation of focal adhesions, providing a mechanistic basis for increased cell adhesion and neurite stability.[4]

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin β1-Integrin Receptor IKVAV->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates FocalAdhesions Focal Adhesion Formation Integrin->FocalAdhesions PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt NeuriteOutgrowth Neurite Outgrowth & Promotion of Neuronal Survival Akt->NeuriteOutgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cytoskeleton Cytoskeletal Reorganization ERK->Cytoskeleton Cytoskeleton->NeuriteOutgrowth

IKVAV Signaling Cascade.

Quantitative Data on IKVAV-Induced Neurite Outgrowth

The following tables summarize quantitative findings from various studies investigating the effect of the IKVAV peptide on neuronal cells. These studies utilize different cell types, culture conditions, and IKVAV presentations (e.g., soluble, surface-bound, within hydrogels).

Table 1: Effect of IKVAV on Human Neural Stem Cell (hNSC) Morphology and Differentiation

ParameterSubstrate: Hyaluronic Acid (DIFF-HA)Substrate: HA with IKVAV & LRE (PEP-HA)Cell TypeReference
Cellular Area (µm²)1101.4 ± 371.41024.6 ± 470.5hNSC[5]
Circularity0.39 ± 0.060.34 ± 0.08hNSC[5]
Aspect Ratio2.56 ± 0.522.86 ± 0.18hNSC[5]
Projection Number1.95 ± 0.332.43 ± 0.41hNSC[5]
Projection Length (µm)19.8 ± 7.223.9 ± 6.7hNSC[5]
Neuronal Differentiation~10%>50%hNSC[6]
Glial Differentiation>70%~30%hNSC[6]

Table 2: Effect of IKVAV Concentration on Mouse Embryonic Stem Cell (mESC) Neurite Extension

IKVAV ConcentrationAverage Neurite Length (µm)% TUJ1 Positive Cells% Cells with NeuritesCell TypeReference
125 µM~27~45%~25%mESC[7]
570 µM~38~60%~40%mESC[7]
920 µM~25~40%~20%mESC[7]

Table 3: Effects of IKVAV Derivatives on Neuronal Markers and Regeneration

Treatment GroupParameterResultModel SystemReference
PFB-IKVAVMAP2 Staining4.6 times that of controlhMSCs[8]
IKVAV-MSPProtoplasmic AstrocytesSignificantly increased (p < 0.001) vs. controlMouse SCI[9]
IKVAV-MSPNeuronsSignificantly increased (p < 0.05) vs. controlMouse SCI[9]
IKVAV-MSPmBBB Functional ScoreSignificantly increased (p < 0.05) vs. controlMouse SCI[9]

Experimental Protocols for Assessing Neurite Outgrowth

A standardized workflow is crucial for reliably assessing the neuritogenic potential of IKVAV. The following protocol is a synthesized methodology based on common practices reported in the literature.[2][5][10][11]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture & Treatment cluster_analysis Phase 3: Analysis A 1. Substrate Coating Coat culture dishes with IKVAV peptide, Laminin (positive control), or Poly-L-lysine (adhesion control). Incubate and wash. B 2. Cell Seeding Plate neuronal cells (e.g., PC12, DRG neurons, hNSCs) onto coated dishes in serum-free or low-serum medium. A->B C 3. Incubation Culture cells for 24-72 hours to allow for neurite extension. For soluble peptide, add to media. B->C D 4. Fixation & Staining Fix cells with paraformaldehyde. Permeabilize and stain for neuronal markers (e.g., βIII-tubulin/TUJ1, MAP2) and nuclei (DAPI). C->D E 5. Imaging Acquire images using fluorescence microscopy. D->E F 6. Quantification Use image analysis software to measure: - Neurite length - Number of neurites/cell - Number of branch points - Percentage of neurite-bearing cells E->F

Workflow for a Neurite Outgrowth Assay.
Detailed Methodologies:

  • Preparation of IKVAV-Coated Substrates:

    • Aseptically coat the surfaces of 24-well or 48-well tissue culture plates with a solution of IKVAV peptide at desired concentrations (e.g., 10-100 µg/mL in sterile phosphate-buffered saline).[2]

    • Allow the plates to air-dry overnight in a laminar flow hood to ensure peptide adsorption to the plastic.[2]

    • Wash the wells with sterile, serum-free culture medium to remove any unbound peptide before cell seeding.[2]

  • Cell Culture and Seeding:

    • Use a relevant neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons (e.g., dorsal root ganglion neurons, cortical neurons).[2][12] Human-induced pluripotent stem cell (hiPSC)-derived neural stem cells are also commonly used.[5][6]

    • Harvest and resuspend cells in an appropriate serum-free or low-serum medium, often supplemented with factors like NGF for PC12 cells.[2]

    • Seed the cells onto the pre-coated plates at a density that allows for individual cell morphology to be observed (e.g., 25,000 cells/well in a 48-well plate).[5]

  • Incubation and Neurite Extension:

    • Incubate the culture plates at 37°C in a humidified 5% CO2 incubator.[2]

    • The incubation period can range from a few hours to several days (typically 24 to 72 hours), depending on the cell type and experimental goals.[5][10]

  • Immunocytochemistry:

    • After incubation, gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS.

    • Block non-specific antibody binding using a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as anti-βIII-tubulin (Tuj1) or anti-MAP2.[10][11]

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.[10]

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a standard fluorescence microscope.

    • Quantify neurite outgrowth using automated or semi-automated image analysis software (e.g., ImageJ with NeuronJ plugin, CellInsight, AttoVision).[11]

    • A common criterion for a positive result is the percentage of cells with processes equal to or greater than two cell-body lengths.[2] Other key parameters include the average length of the longest neurite, the total neurite length per neuron, and the number of primary neurites and branch points.[11]

  • Statistical Analysis:

    • All quantitative data should be presented as mean ± standard deviation.

    • Statistical significance between groups should be determined using appropriate tests, such as a Student's t-test for two groups or ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered significant.[5]

References

The Angiogenic Potential of H-Ile-Lys-Val-Ala-Val-OH (IKVAV): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a bioactive sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] This peptide has garnered significant interest for its role in various biological processes, including neurite outgrowth, cell adhesion, and tumor growth.[1][2][3] Notably, extensive research has demonstrated that IKVAV possesses potent pro-angiogenic properties, making it a subject of investigation for applications in tissue engineering and regenerative medicine. This technical guide provides an in-depth overview of the angiogenic potential of IKVAV, detailing its mechanism of action, summarizing quantitative data from key in vitro and in vivo studies, and providing comprehensive experimental protocols.

Mechanism of Action: Signaling Pathways

The pro-angiogenic effects of IKVAV on endothelial cells are primarily mediated through interactions with cell surface integrin receptors. This binding initiates a cascade of intracellular signaling events that drive the key processes of angiogenesis: proliferation, migration, and differentiation. The two major pathways activated by IKVAV are the MAPK/ERK1/2 and PI3K/Akt pathways.[4][5][6]

Upon binding to integrin receptors, likely α2β1 or α4β1, IKVAV induces the phosphorylation and activation of Focal Adhesion Kinase (FAK).[7][8] Activated FAK then serves as a scaffold for downstream signaling molecules, leading to the activation of both the PI3K/Akt and MAPK/ERK cascades. The PI3K/Akt pathway is crucial for promoting cell survival and proliferation, while the MAPK/ERK pathway plays a pivotal role in regulating cell proliferation and migration.[5][6][9] This coordinated signaling culminates in the promotion of endothelial cell growth and the formation of new vascular structures.

IKVAV_Signaling_Pathway IKVAV Pro-Angiogenic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α2β1, α4β1) IKVAV->Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation Ras Ras FAK->Ras Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt (Active) Transcription Gene Transcription pAkt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) pERK->Transcription Angiogenesis Angiogenic Responses: • Proliferation • Migration • Survival • Tube Formation Transcription->Angiogenesis Tube_Formation_Workflow Workflow: Endothelial Cell Tube Formation Assay A Coat 96-well plate with cold BME/Matrigel B Incubate at 37°C (30-60 min) to solidify gel A->B D Seed HUVECs onto solidified BME gel B->D C Prepare HUVEC suspension in medium with IKVAV C->D E Incubate at 37°C (4-18 hours) D->E F Image wells with inverted microscope E->F G Quantify tube length, branch points, and loops F->G InVivo_Workflow Workflow: In Vivo Matrigel Plug Assay A Mix IKVAV with liquid Matrigel on ice B Subcutaneously inject Matrigel mixture into mouse flank A->B C Matrigel solidifies into a plug at body temperature B->C D Incubate for 7-14 days (allows vessel infiltration) C->D E Excise Matrigel plug D->E F Analyze Angiogenesis E->F G Measure Hemoglobin Content F->G H Immunohistochemistry (e.g., CD31 staining) F->H I Quantify Vessel Density H->I

References

H-Ile-Lys-Val-Ala-Val-OH: A Technical Guide to its Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, also known as IKVAV, is a biologically active sequence derived from the α-laminin chain of the extracellular matrix protein, laminin-1.[1][2] This peptide has garnered significant interest within the scientific community for its multifaceted roles in cellular processes, including promoting cell adhesion, neurite growth, and influencing tumor development.[1][3][4] This technical guide provides a comprehensive overview of the molecular and biological properties of this compound, along with standardized experimental protocols for its characterization and a visualization of its signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, solubilization, and use in experimental settings.

PropertyValueReference
Molecular Weight 528.69 g/mol [5]
Molecular Formula C25H48N6O6[5]
CAS Number 131167-89-0[5]
Form Solid[5]
Solubility Water (100 mg/mL)[5]

Biological Activity and Signaling

This compound is recognized as one of the most potent active sites of laminin-1.[3][4][5] Its biological activities are diverse and include:

  • Cell Adhesion and Neurite Outgrowth: The IKVAV sequence is a critical site for mediating cell attachment and promoting the extension of neurites, the precursors to axons and dendrites in neurons.[2][4] This has significant implications for neural tissue engineering and regenerative medicine.[6][7]

  • Tumor Growth and Metastasis: The peptide has been shown to influence tumor growth and the formation of metastatic foci.[1][8] For instance, it can stimulate liver colonization by human colon cancer cells.[8]

  • Stem Cell Proliferation and Differentiation: this compound stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMSCs).[3][5] It can also induce the rapid differentiation of neural progenitor cells into neurons.[1]

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways. Notably, it has been shown to activate the MAPK/ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.[3][5]

IKVAV_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates MAPK/ERK1/2 MAPK/ERK1/2 Receptor->MAPK/ERK1/2 Activates IKVAV IKVAV IKVAV->Receptor Binds Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth Cell Adhesion Cell Adhesion Akt->Cell Adhesion MAPK/ERK1/2->Proliferation MAPK/ERK1/2->Neurite Outgrowth MAPK/ERK1/2->Cell Adhesion

IKVAV Signaling Pathway

Experimental Protocols

Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology: Mass spectrometry, specifically Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), is the preferred method for accurate molecular weight determination of peptides.[9][10][11]

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in a suitable solvent, such as water or a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1 mg/mL.[5][12]

    • Ensure the sample is free from non-volatile salts and detergents, which can interfere with ionization.[9]

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the peptide.[13]

    • For ESI-MS, infuse the sample solution into the ion source at a constant flow rate.[14]

    • For MALDI-TOF, mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.[15]

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • For ESI-MS, the spectrum will show a series of multiply charged ions.

    • For MALDI-TOF, the spectrum will predominantly show the singly protonated molecular ion [M+H]+.

  • Data Analysis:

    • Deconvolute the ESI-MS spectrum to determine the neutral molecular mass.

    • For MALDI-TOF, the m/z of the [M+H]+ peak will directly correspond to the molecular weight plus the mass of a proton.

    • Compare the experimentally determined molecular weight to the theoretical value (528.69 g/mol ).

Cell-Based Assay for Proliferation

Objective: To assess the effect of this compound on the proliferation of a relevant cell line (e.g., bone marrow mesenchymal stem cells).

Methodology: A colorimetric assay, such as the MTT or XTT assay, can be used to quantify cell proliferation by measuring metabolic activity.

Protocol:

  • Cell Culture:

    • Culture the target cells in a suitable medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in sterile, serum-free medium.

    • Serially dilute the peptide to the desired concentrations.

    • Replace the medium in the wells with the medium containing different concentrations of the peptide. Include a negative control (medium only) and a positive control (e.g., a known growth factor).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Proliferation Assay:

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization buffer.

  • Data Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation relative to the negative control.

    • Plot the results as a dose-response curve to determine the effective concentration.

Experimental Workflow

The general workflow for characterizing a novel or synthesized peptide like this compound is outlined below.

Peptide_Characterization_Workflow Synthesis_Purification Peptide Synthesis & HPLC Purification MS_Analysis Mass Spectrometry (MW Confirmation) Synthesis_Purification->MS_Analysis Solubility_Test Solubility Testing MS_Analysis->Solubility_Test In_Vitro_Assays In Vitro Biological Assays (e.g., Proliferation, Adhesion) Solubility_Test->In_Vitro_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) In_Vitro_Assays->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Pathway_Analysis->In_Vivo_Studies Data_Analysis_Reporting Data Analysis & Reporting In_Vivo_Studies->Data_Analysis_Reporting

Peptide Characterization Workflow

Conclusion

This compound is a pentapeptide with significant and diverse biological activities, making it a molecule of great interest for research and potential therapeutic applications, particularly in the fields of neuroscience, oncology, and regenerative medicine. The standardized protocols and workflows provided in this guide offer a framework for the accurate characterization and investigation of this and other novel peptides. A thorough understanding of its physicochemical properties and signaling mechanisms is essential for harnessing its full potential in drug development and scientific discovery.

References

IKVAV Peptide: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide, a bioactive sequence derived from the laminin-α1 chain, is a cornerstone in neuroscience and tissue engineering research. Its ability to promote cell adhesion, neurite outgrowth, and cellular differentiation makes it a valuable tool in the development of novel therapeutics and regenerative medicine strategies.[1][2][3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with the IKVAV peptide to ensure its effective and safe use in a laboratory setting.

Safety and Handling Guidelines

1.1. Personal Protective Equipment (PPE)

When handling IKVAV peptide, especially in its powdered form, appropriate PPE is mandatory to prevent accidental exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.[5]

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.[5]

  • Lab Coat: A lab coat or gown should be worn to protect skin and clothing.[5]

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, it is recommended to work in a fume hood or a biosafety cabinet to prevent inhalation.[5]

1.2. Storage and Stability

Proper storage is critical to maintain the integrity and biological activity of the IKVAV peptide.

ConditionLyophilized PowderReconstituted Solution
Long-term Storage -20°C or -80°C in a tightly sealed, desiccated container.[3][6][7][8][9]Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][9][10]
Short-term Storage Can be stored at 4°C for a few weeks if kept dry and sealed.[8][10]Stable for up to a week at 4°C.[7] Use of sterile buffers at pH 5-6 can prolong stability.[9]
Light and Moisture Protect from light and moisture.[6][7] Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[7][8]Store in light-protected vials.

1.3. Reconstitution

The solubility of the IKVAV peptide is dependent on its amino acid composition.

  • Initial Solubilization: For most applications, sterile, distilled water or a low-pH buffer is recommended for reconstitution.[7]

  • Hydrophobic Peptides: If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO or ethanol (B145695) can be used initially, followed by dilution with an aqueous buffer.[10]

  • Mixing: Do not vortex the peptide solution. Gentle swirling or inversion is sufficient to dissolve the peptide and preserve its structure.[10]

1.4. Disposal

All IKVAV peptide waste, including contaminated labware and PPE, should be treated as chemical waste and disposed of according to institutional and local regulations.[5][11] Never discard peptide waste in the regular trash or down the drain.[5]

Experimental Protocols and Data

The IKVAV peptide is utilized in a variety of in vitro and in vivo experimental settings to study its effects on different cell types.

2.1. In Vitro Cell Culture Applications

IKVAV is frequently used to functionalize cell culture substrates to promote cell adhesion, proliferation, and differentiation, particularly of neural stem cells.[1][12]

Table 2.1: Typical Concentrations for In Vitro Studies

ApplicationCell TypeIKVAV ConcentrationSubstrate/SystemReference
Neuronal DifferentiationHuman Neural Stem Cells (hNSCs)10 µM2D Gold-coated Coverslips[12]
Neurite OutgrowthHuman Mesenchymal Stem Cells (hMSCs)10 - 500 µM2D Culture[13]
Macrophage ModulationHuman Macrophages3 mM, 7 mM, 10 mM2D Soluble Treatment[14]
Cell Adhesion and ProliferationNeural Stem Cells (NSCs)0.2 mmol L-13D Hydrogel[15]

2.1.1. Detailed Protocol: Neurite Outgrowth Assay on IKVAV-Coated Substrates

This protocol outlines a general procedure for assessing the effect of IKVAV on neurite outgrowth in a neuronal cell line.

  • Substrate Preparation:

    • Aseptically place sterile glass coverslips into the wells of a 24-well tissue culture plate.

    • Prepare a stock solution of IKVAV peptide in sterile water or a suitable buffer at a concentration of 1 mg/mL.

    • Dilute the IKVAV stock solution to the desired final coating concentrations (e.g., 10, 50, 100 µg/mL) in sterile phosphate-buffered saline (PBS).

    • Add 500 µL of the IKVAV solution to each well containing a coverslip. As a negative control, add PBS only.

    • Incubate the plate at 37°C for 2 hours to allow the peptide to adsorb to the coverslip surface.

    • Aspirate the peptide solution and gently wash the coverslips three times with sterile PBS.

  • Cell Seeding:

    • Harvest neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) and resuspend them in the appropriate culture medium.

    • Count the cells and adjust the cell density to 5 x 10^4 cells/mL.

    • Add 500 µL of the cell suspension to each well of the 24-well plate containing the coated coverslips.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.

    • After the incubation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.

Signaling Pathways

The biological effects of the IKVAV peptide are mediated through its interaction with cell surface receptors, primarily integrins, which in turn activates downstream signaling cascades.[1][16] The two major pathways implicated in IKVAV-induced cellular responses are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[16]

3.1. IKVAV-Mediated Signaling Cascade

The binding of the IKVAV peptide to integrin receptors on the cell surface initiates a series of intracellular events that regulate cell proliferation, survival, and differentiation.

IKVAV_Signaling IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., β1) IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_pathway MAPK Pathway Integrin->MAPK_pathway Akt Akt (Protein Kinase B) PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MAPK_pathway->ERK ERK->Proliferation Differentiation Neuronal Differentiation & Neurite Outgrowth ERK->Differentiation Experimental_Workflow start Cell Culture (e.g., BMMSCs) treatment IKVAV Peptide Treatment (Dose- and Time-course) start->treatment inhibitor Optional: Pre-treatment with Inhibitors (PD98059 for ERK, Wortmannin for Akt) treatment->inhibitor lysis Cell Lysis and Protein Extraction treatment->lysis inhibitor->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot analysis Analysis of p-ERK, ERK, p-Akt, and Akt levels western_blot->analysis

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of the pentapeptide H-Ile-Lys-Val-Ala-Val-OH, a biologically active fragment of laminin-1 known to promote cell adhesion and neurite outgrowth.[1][2] The protocol details the use of Fmoc/tBu solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology.[3][4] This application note includes step-by-step experimental procedures from resin preparation to final peptide cleavage, purification, and characterization, designed to be a practical resource for researchers in peptide chemistry and drug development.

Introduction

The peptide this compound (IKVAV) is a significant bioactive sequence derived from the α-chain of laminin, a major protein component of the basement membrane. It has been shown to be involved in various cellular processes, including the promotion of cell adhesion, migration, and neurite outgrowth, making it a valuable tool in neuroscience and tissue engineering research.[1]

This protocol employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).[5][6] This method utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains.[5] The synthesis is carried out on a solid support, typically a Wang resin, which allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps, greatly simplifying the synthetic process.[6][7]

Experimental Protocols

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis.

Table 1: Materials and Equipment

Material/Equipment Supplier/Notes
Manual or Automated Peptide Synthesizer ---
Solid Phase Reaction Vessel With sintered glass filter
Mechanical Shaker/Vortexer For agitation
Preparative RP-HPLC System For purification
Analytical RP-HPLC System For purity analysis
Mass Spectrometer (e.g., ESI-MS) For identity confirmation
Lyophilizer (Freeze-Dryer) For peptide isolation

| Glassware (flasks, beakers, funnels) | Standard laboratory glassware |

Table 2: Reagents and Solvents

Reagent Grade Notes
Fmoc-Val-Wang Resin Synthesis Grade Pre-loaded, e.g., 0.5 mmol/g
Fmoc-Ala-OH Synthesis Grade ---
Fmoc-Val-OH Synthesis Grade ---
Fmoc-Lys(Boc)-OH Synthesis Grade Side-chain protected
Fmoc-Ile-OH Synthesis Grade ---
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade ---
Dichloromethane (DCM) ACS Grade ---
Piperidine (B6355638) ACS Grade For Fmoc deprotection
HBTU Synthesis Grade Coupling agent
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis Grade Base for coupling
Trifluoroacetic Acid (TFA) Reagent Grade For cleavage
Triisopropylsilane (TIS) Reagent Grade Scavenger
Water HPLC Grade ---
Diethyl Ether (cold) ACS Grade For precipitation
Acetonitrile (ACN) HPLC Grade ---

| Ninhydrin Test Kit (Kaiser Test) | --- | For reaction monitoring[8][9][10] |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed on a 0.1 mmol scale using Fmoc-Val-Wang resin. The peptide is assembled from the C-terminus (Valine) to the N-terminus (Isoleucine).

Step 1: Resin Preparation

  • Place the Fmoc-Val-Wang resin (0.2 g, 0.1 mmol assuming 0.5 mmol/g loading) into a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

  • Drain the DMF through the filter.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[11][12]

  • Agitate the mixture for 5 minutes and drain the solution.[11]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[11][13]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[13]

Step 3: Amino Acid Coupling

  • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Amino Acid (3 eq, 0.3 mmol) and HBTU (2.9 eq, 0.29 mmol) in a minimal amount of DMF.[5][11]

  • Add DIPEA (6 eq, 0.6 mmol) to the activation mixture and swirl for 1-2 minutes.[5][14]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Monitoring the Reaction (Kaiser Test)

  • After the coupling step, perform a Kaiser test to check for the presence of free primary amines.[8][9]

  • A negative Kaiser test (yellow beads) indicates a complete coupling reaction.[8]

  • If the test is positive (blue beads), repeat the coupling step (Step 3) to ensure the reaction goes to completion.[8]

Step 5: Peptide Chain Elongation

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence: Ala, Val, Lys(Boc), Ile .

  • After the final coupling (Fmoc-Ile-OH), perform the final Fmoc deprotection (Step 2) to yield the free N-terminus of the peptide.

Table 3: SPPS Cycle Summary

Step Operation Reagents/Solvents Time Purpose
1 Swelling DMF 30 min Prepare resin for synthesis
2 Fmoc Deprotection 20% Piperidine in DMF 5 + 15 min Remove Fmoc group, exposing amine
3 Washing DMF, DCM 5 min Remove excess reagents
4 Coupling Fmoc-AA, HBTU, DIPEA in DMF 1-2 hours Form peptide bond
5 Washing DMF, DCM 5 min Remove excess reagents

| 6 | Monitoring | Kaiser Test | 5 min | Confirm reaction completion |

Protocol 2: Peptide Cleavage and Deprotection

This procedure cleaves the synthesized peptide from the Wang resin and simultaneously removes the side-chain protecting group (Boc on Lysine).

  • After the final deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail. For this peptide, a standard cocktail is sufficient.[15]

  • Add the cleavage cocktail (approx. 5-10 mL per 0.1 mmol of resin) to the dried resin.[16]

  • Agitate the mixture at room temperature for 2-3 hours.[15][17]

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Table 4: Cleavage Cocktail Composition (Reagent K variation)

Component Percentage (v/v) Purpose
Trifluoroacetic Acid (TFA) 95% Cleaves peptide from resin and removes acid-labile protecting groups
Water 2.5% Scavenger for carbocations

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations[15] |

Protocol 3: Peptide Purification and Characterization

Step 1: Purification by Preparative RP-HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase HPLC system.[18][19]

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Table 5: Typical Preparative RP-HPLC Conditions

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 40 minutes
Flow Rate 15 mL/min

| Detection | UV at 220 nm |

Step 2: Characterization by Analytical RP-HPLC and MS

  • Confirm the purity of the lyophilized peptide using analytical RP-HPLC. The final purity should ideally be ≥95%.[20]

  • Verify the identity of the peptide by confirming its molecular weight using mass spectrometry (e.g., ESI-MS).[21][22][23]

Table 6: Typical Analytical Characterization Parameters

Parameter Analytical RP-HPLC Mass Spectrometry (ESI-MS)
Column/Instrument C18, 5 µm, 250 x 4.6 mm Q-TOF or similar
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in ACN A: 0.1% FA in Water, B: 0.1% FA in ACN
Gradient 5-95% B over 30 minutes 5-95% B over 10 minutes
Flow Rate 1.0 mL/min 0.3 mL/min
Detection UV at 220 nm Positive Ion Mode

| Expected Result | Single major peak | Calculated [M+H]⁺: 572.38 Da |

Data Presentation

Table 7: Summary of Quantitative Synthesis Data (Example)

Parameter Theoretical Value Actual Value Notes
Resin Starting Weight 200 mg 201.5 mg Fmoc-Val-Wang (0.5 mmol/g)
Synthesis Scale 0.1 mmol 0.101 mmol Based on actual resin weight
Crude Peptide Yield ~70-90 mg 75.2 mg ---
Purified Peptide Yield --- 45.1 mg ~78% crude yield, ~45% overall yield
Final Purity (HPLC) ≥95% 98.2% ---

| Observed Mass [M+H]⁺ | 572.38 Da | 572.39 Da | Confirms peptide identity |

Visualizations

The following diagrams illustrate the workflow and the final product of the synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycles (4x) cluster_final_steps Final Steps Resin Fmoc-Val-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Start Synthesis Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Monitor Kaiser->Deprotect Incomplete? Recouple Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleavage Complete? Proceed Purify Preparative RP-HPLC Cleavage->Purify Analyze Analysis (LC-MS) Purify->Analyze Product This compound (>95% Purity) Analyze->Product

Caption: Workflow for the solid-phase synthesis of this compound.

Peptide_Structure N_terminus H- Ile Ile N_terminus->Ile Lys Lys Ile->Lys - Val1 Val Lys->Val1 - Ala Ala Val1->Ala - Val2 Val Ala->Val2 - C_terminus -OH Val2->C_terminus

Caption: Chemical structure of the target peptide this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of the IKVAV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV) is a biologically active sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1] It has been shown to play a crucial role in promoting cell adhesion, migration, neurite outgrowth, and proliferation.[1][2] Notably, the IKVAV peptide activates the MAPK/ERK and PI3K/Akt signaling pathways, making it a significant target for research in tissue engineering, regenerative medicine, and cancer therapy.[3][4]

This document provides detailed application notes and protocols for the solid-phase synthesis of the IKVAV peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, the most common and effective method for peptide synthesis.[5][6][7]

Data Presentation

The following table summarizes the quantitative data for the solid-phase synthesis of the IKVAV peptide.

ParameterValueReference
Resin Type Rink Amide MBHA[5]
Resin Loading 0.664 mmol/g[5]
Synthesis Scale 0.3 mmol[5]
Crude Yield 81%[5]
Crude Purity (HPLC) 95%[5]
Final Purity (after purification) >97%[2]
Molecular Weight (Theoretical) 528.69 g/mol [2]

Experimental Protocols

Materials and Reagents
  • Resin: Fmoc-Rink Amide MBHA resin (loading: 0.664 mmol/g)

  • Amino Acids: Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Ala-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine (B6355638)

    • Diisopropylethylamine (DIEA)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

  • Purification:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

  • Characterization:

    • Liquid chromatography-mass spectrometry (LC-MS)

Solid-Phase Peptide Synthesis Workflow

The synthesis of the IKVAV peptide is performed using a stepwise Fmoc solid-phase peptide synthesis (SPPS) approach. The general workflow is as follows:

G Resin Resin Swelling Deprotection1 Fmoc Deprotection (Val) Resin->Deprotection1 Coupling1 Coupling (Ala) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Ala) Coupling1->Deprotection2 Coupling2 Coupling (Val) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Val) Coupling2->Deprotection3 Coupling3 Coupling (Lys) Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection (Lys) Coupling3->Deprotection4 Coupling4 Coupling (Ile) Deprotection4->Coupling4 FinalDeprotection Final Fmoc Deprotection Coupling4->FinalDeprotection Cleavage Cleavage from Resin FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: Solid-Phase Synthesis Workflow for IKVAV Peptide.

Detailed Synthesis Protocol
  • Place the Fmoc-Rink Amide MBHA resin (0.3 mmol scale) in a reaction vessel.

  • Add DMF (4 mL) and allow the resin to swell for 20 minutes with gentle agitation.[5]

  • Drain the DMF.

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

3.2.1. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (4 mL) to the resin.[5]

  • Agitate for 5 minutes and drain.[5]

  • Repeat the 20% piperidine in DMF treatment for another 5 minutes and drain.[5]

  • Wash the resin with DMF (3 x 3 mL).[5]

3.2.2. Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (1.5 eq, 0.45 mmol) and OxymaPure® (3 eq, 0.9 mmol) in DMF.

  • Add DIC (3 eq, 0.9 mmol) to the amino acid solution and pre-activate for 2-5 minutes.[5]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 5 minutes.[5]

  • Wash the resin with DMF (3 x 3 mL).

Amino Acid Sequence Addition: The coupling cycle is repeated for each amino acid in the reverse order of the IKVAV sequence:

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ile-OH

After coupling the final amino acid (Fmoc-Ile-OH), perform a final Fmoc deprotection step as described in section 3.2.1.

  • Wash the deprotected peptide-resin with DCM (3 x 3 mL) and MeOH (3 x 3 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]

  • Add the cleavage cocktail (10 mL) to the dried resin.[5]

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final IKVAV peptide as a white powder.

Confirm the identity of the purified peptide by LC-MS to verify the correct molecular weight.

IKVAV Signaling Pathway

The IKVAV peptide exerts its biological effects primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathways.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K Ras Ras Integrin->Ras Akt Akt (Protein Kinase B) PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IKVAV Peptide Signaling Pathway.

References

Application Note: Purification of H-Ile-Lys-Val-Ala-Val-OH by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH is a synthetic peptide of interest in various research fields. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] High-Performance Liquid Chromatography (HPLC) is a fundamental technique for purifying synthetic peptides, ensuring the high purity required for therapeutic, diagnostic, and research applications.[2] Reversed-Phase HPLC (RP-HPLC) is the standard and most widely used method for peptide purification due to its high resolution and compatibility with volatile mobile phases suitable for subsequent lyophilization.[1][2]

This document provides a detailed protocol for the purification of this compound using a preparative RP-HPLC system with a C18 stationary phase and a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile).[3] The peptide sample is loaded onto the column in a highly aqueous mobile phase, and hydrophobic molecules in the mixture, including the target peptide, bind to the stationary phase.

The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase.[1] This weakens the hydrophobic interactions between the analytes and the stationary phase, causing them to elute. More hydrophobic peptides interact more strongly with the C18 column and thus require a higher concentration of organic solvent to elute.[1] Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent. It forms ion pairs with the basic residues of the peptide (like Lysine), which masks the charge, increases the peptide's overall hydrophobicity, and results in sharper, more symmetrical peaks.[4][5]

Experimental Protocols

This protocol provides a general guideline and should be optimized for each specific crude peptide sample and HPLC system.

1. Materials and Instrumentation

  • Instrumentation: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size).

  • Chemicals:

    • Crude this compound peptide.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Deionized water, HPLC grade.

  • Equipment: Analytical balance, vortex mixer, pH meter, filtration apparatus (0.22 or 0.45 µm filters), lyophilizer (freeze-dryer).

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in deionized water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[5]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.[5]

  • Degassing: Degas both mobile phases before use by sparging with helium, sonication, or vacuum filtration to prevent bubble formation in the pump and detector.

3. Sample Preparation

  • Accurately weigh the crude lyophilized peptide.

  • Dissolve the peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[5] If solubility is an issue, a minimal amount of Mobile Phase B or another compatible solvent can be added, but the final organic concentration should be lower than the initial gradient conditions to ensure proper binding to the column.[2]

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2][6]

4. Preparative HPLC Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved on the UV detector.[2]

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and sample concentration.

  • Chromatographic Separation: Elute the peptide using a linear gradient of increasing Mobile Phase B. A common starting gradient for a peptide of this nature is 5% to 65% B over 40-60 minutes.[2] For peptides that are difficult to separate, a shallower gradient (e.g., 0.5-1% B per minute) can improve resolution.[2]

  • Detection: Monitor the elution profile using a UV detector at 214-220 nm (for the peptide backbone) and optionally at 280 nm if aromatic residues were present.[1][2]

  • Fraction Collection: Use an automated fraction collector to collect fractions corresponding to the target peptide peak, which is typically the main peak in the chromatogram.[2]

5. Analytical HPLC for Purity Assessment

  • Analyze a small aliquot of the crude material and each collected fraction using an analytical RP-HPLC system (e.g., with a 4.6 x 250 mm, 5 µm C18 column).

  • Use a faster, steeper gradient (e.g., 5% to 95% B over 20-30 minutes) to quickly assess the purity of each fraction.[4]

  • Calculate the purity of each fraction by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[7]

6. Fraction Pooling and Lyophilization

  • Pool the fractions that meet the desired purity level (e.g., >98%).[4]

  • Freeze the pooled solution rapidly, for instance, using a dry ice/ethanol bath or liquid nitrogen, to ensure the formation of small ice crystals.[8]

  • Lyophilize the frozen solution under high vacuum to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.[2][8]

  • Store the lyophilized peptide at -20°C or colder in a tightly sealed container.[8]

Data Presentation

Table 1: HPLC System and Operating Conditions

Parameter Preparative HPLC Analytical HPLC
Column C18, 21.2 x 250 mm, 10 µm C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min 1.0 mL/min
Gradient 15-55% B over 40 min 5-95% B over 30 min
Detection Wavelength 220 nm 220 nm

| Typical Sample Load | 50-150 mg | 0.1 mg |

Table 2: Example Purification Results for this compound

Sample Retention Time (min) Purity (%) Recovery (%)
Crude Peptide Multiple Peaks ~70% N/A

| Purified Peptide | ~28.5 (Preparative) | >98.5% | ~75% |

Note: Retention times and recovery are typical and will vary based on the specific HPLC system, column, and crude sample purity.

Visualizations

G cluster_prep Preparation Stage cluster_hplc Purification Stage cluster_post Post-Purification Stage Crude Crude Lyophilized Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on Preparative HPLC Filter->Inject Separate Gradient Elution Separation Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilize Pooled Fractions Pool->Lyophilize Final Purified Peptide (>98%) Lyophilize->Final

Caption: Experimental workflow for peptide purification.

G cluster_params Key HPLC Parameters center_node Successful Purification (High Purity & Recovery) Col Stationary Phase (e.g., C18) Col->center_node affects retention Mob Mobile Phase (ACN/Water + TFA) Mob->center_node affects elution Grad Gradient Slope (Shallow for high resolution) Grad->center_node controls resolution Flow Flow Rate (Optimize for pressure & time) Flow->center_node impacts resolution & time Load Sample Load (Avoids column overload) Load->center_node determines efficiency

Caption: Interrelationship of key parameters in HPLC purification.

The Reversed-Phase HPLC method described provides a robust and effective protocol for the purification of the synthetic peptide this compound. The use of a C18 stationary phase with a water/acetonitrile gradient and trifluoroacetic acid as an ion-pairing agent is essential for achieving good retention and high-resolution separation.[5] By carefully optimizing the gradient and other chromatographic parameters, this protocol enables researchers to obtain a highly purified peptide product (>98%), suitable for the most demanding scientific applications.

References

Application Notes and Protocols: H-Ile-Lys-Val-Ala-Val-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a synthetic pentapeptide derived from the α-laminin chain, a major component of the basement membrane.[1] This bioactive peptide plays a crucial role in a variety of cellular processes, making it a valuable tool in cell culture for tissue engineering and drug development. IKVAV is known to promote cell adhesion, stimulate neurite outgrowth, enhance angiogenesis, and influence cell proliferation and differentiation.[1][2][3] Its ability to mimic the biological activity of laminin (B1169045) allows for the creation of more physiologically relevant cell culture environments. These application notes provide a comprehensive overview of the use of IKVAV in cell culture, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following table summarizes the effective concentrations of this compound and its observed quantitative effects in various cell culture applications.

Cell TypeApplicationConcentration RangeKey Quantitative Findings
Bone Marrow Mesenchymal Stem Cells (BMMSCs) Proliferation0 - 2.5 mMViability of BMMSCs treated with 0.5 mM IKVAV for 72 hours was 53.8% higher than the control group. A concentration of 100 µg/mL resulted in a maximal proliferative response after 72 hours, showing a 30.1% increase compared to the control group.
Human Mesenchymal Stem Cells (hMSCs) Biocompatibility / Viability10 - 500 µMCell viability was over 75% at concentrations up to 500 µM after 48 hours of culture. The half-inhibitory concentration (IC50) was greater than 500 µM.
Human Umbilical Vein Endothelial Cells (HUVECs) 3D Microtissue Formation0.5 - 1 mMTreatment with 1 mM IKVAV showed the highest increase in the diameter and viability of 3D scaffold-free microtissues.
RAW 264.7 Macrophages Phenotype Modulation3 - 10 mMSoluble IKVAV treatment for 48 hours was shown to reduce M1 (pro-inflammatory) markers and increase M2 (pro-healing) markers.
Murine Embryonic Stem Cells (mESCs) Neurite Outgrowth125 - 920 µMA concentration of 570 µM IKVAV resulted in significantly longer neurite extensions (average length of ~38 µm) after 3 days of neural differentiation.
Human Neural Stem Cells (hNSCs) Cell Migration in Hydrogel10 - 100 µMThe highest migration rate of hNSCs within a hydrogel was observed at an IKVAV concentration of 10 µM.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the peptide stock solution are critical for reproducible experimental results.

Materials:

  • Lyophilized this compound peptide[4]

  • Sterile, nuclease-free water or 0.1% acetic acid in sterile water

  • Sterile, conical polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Reconstitute the peptide in sterile, nuclease-free water or, if solubility is an issue, 0.1% sterile acetic acid to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution for short intervals to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Cell Proliferation Assay using MTT

This protocol details the use of an MTT assay to assess the effect of IKVAV on the proliferation of human mesenchymal stem cells (hMSCs).

Materials:

  • hMSCs

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed hMSCs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the IKVAV stock solution in complete culture medium to achieve final concentrations ranging from 10 µM to 500 µM.[6]

  • Remove the medium from the wells and replace it with 100 µL of the prepared IKVAV solutions. Include a vehicle control (medium without IKVAV).

  • Incubate the plate for 24 and 48 hours.[6]

  • At each time point, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Neurite Outgrowth Assay

This protocol describes how to assess IKVAV-induced neurite outgrowth in a neuronal cell line (e.g., PC12 or differentiated stem cells).

Materials:

  • Neuronal cells (e.g., PC12 cells, differentiated hNSCs)

  • Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin)

  • Neuronal differentiation medium

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope and imaging software

Protocol:

  • Seed neuronal cells onto coated plates or coverslips at a suitable density.

  • Allow the cells to attach for 24 hours.

  • Replace the medium with neuronal differentiation medium containing various concentrations of IKVAV (e.g., 10 µM to 1 mM). Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 3-7 days) to allow for neurite extension.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% goat serum for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips or image the plates using a fluorescence microscope.

  • Quantify neurite length and the percentage of neurite-bearing cells using imaging software.

Cell Adhesion Assay

This protocol outlines a method to evaluate the effect of IKVAV on cell adhesion.

Materials:

  • Cells of interest (e.g., endothelial cells, fibroblasts)

  • Serum-free culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • BSA (Bovine Serum Albumin)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 1% SDS solution

  • Microplate reader

Protocol:

  • Prepare solutions of IKVAV in PBS at various concentrations (e.g., 1-100 µg/mL).

  • Coat the wells of a 96-well plate with 50 µL of the IKVAV solutions. As a positive control, coat wells with a known adhesion-promoting protein like fibronectin or laminin. Use PBS-coated wells as a negative control.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the peptide to adsorb to the surface.

  • Wash the wells three times with PBS to remove any unbound peptide.

  • Block non-specific cell adhesion by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to each well.

  • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol (B129727) for 10 minutes.

  • Stain the cells with Crystal Violet solution for 10-15 minutes.

  • Wash the wells thoroughly with water and allow them to air dry.

  • Solubilize the stain by adding 100 µL of Sorensen's buffer or 1% SDS to each well.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

This compound has been shown to stimulate the proliferation of bone marrow mesenchymal stem cells by activating the MAPK/ERK and PI3K/Akt signaling pathways.

IKVAV_Signaling_Pathway IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Growth Akt->Proliferation ERK ERK1/2 MAPK_Pathway->ERK ERK->Proliferation

Caption: IKVAV-mediated activation of PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cell behavior.

Experimental_Workflow Peptide_Prep Peptide Stock Preparation Treatment Treatment with This compound Peptide_Prep->Treatment Cell_Culture Cell Seeding & Attachment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Proliferation_Assay Proliferation Assay (e.g., MTT) Analysis->Proliferation_Assay Adhesion_Assay Adhesion Assay Analysis->Adhesion_Assay Neurite_Assay Neurite Outgrowth Assay (Imaging) Analysis->Neurite_Assay

Caption: General workflow for in vitro cell-based assays with IKVAV.

References

Application Notes: IKVAV Peptide Treatment of Neurons

Application Notes and Protocols: H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Hydrogel for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) is a bioactive sequence derived from the α-1 chain of laminin.[1] This sequence has been shown to play a crucial role in various biological processes, including promoting cell adhesion, neurite outgrowth, angiogenesis, and neuronal progenitor cell differentiation.[1] When incorporated into a hydrogel scaffold, the IKVAV motif provides a biomimetic microenvironment that supports the three-dimensional (3D) culture of various cell types, making it a valuable tool for tissue engineering, regenerative medicine, and drug discovery.

These application notes provide detailed protocols for the preparation and characterization of IKVAV-functionalized hydrogels and their application in 3D cell culture.

Data Presentation

Table 1: Physicochemical Properties of IKVAV-Functionalized Hydrogels
Hydrogel CompositionBase MaterialCrosslinking/Self-Assembly MethodStorage Modulus (G')Key FeaturesReference
Ben-IKVAVPhenyl-capped IKVAV peptide amphiphileSelf-assembly32.0 kPaAromatic peptide amphiphile forming nanofibers.[2]
PFB-IKVAVPerfluorophenyl-capped IKVAV peptide amphiphileSelf-assembly2.4 kPaAromatic peptide amphiphile forming nanofibers.[2]
VitroGel® IKVAVXeno-free hydrogel systemMixing with cell culture medium10 - 4000 Pa (tunable)Ready-to-use, tunable stiffness, neutral pH.[1]
IKVAV/PL GelsPolyacrylamide (PA)Co-polymerization with Polylysine (PL)2 kPa and 20 kPaBifunctionalized to enhance neurogenesis.[3]
RADA16-IKVAVSelf-assembling peptide RADA16Ionic trigger (cell media)Similar to brain tissuePromotes neural stem cell differentiation.[4][5][4][5]
IKVAV-PLEOFPoly(lactide ethylene (B1197577) oxide fumarate)Free radical copolymerizationNot specifiedBiodegradable and hemo-biocompatible.[6][6]
Table 2: Cellular Responses to IKVAV Hydrogels in 3D Culture
Cell TypeHydrogel SystemKey FindingsReference
Human Mesenchymal Stem Cells (hMSCs)Ben-IKVAV and PFB-IKVAVGood biocompatibility with cell viability over 75% at 500 μM; promoted differentiation into neuron-like cells.[2]
Neural Stem Cells (NSCs)IKVAV-PLEOFSupported attachment, growth, proliferation, and differentiation.[6][7]
Embryonic Cortical ProgenitorsIKVAV/PL Gels (2 kPa)Improved viability and enhanced neurite growth.[3]
Adult Neural Stem Cells (aNSCs)IKVAV/PL Gels (20 kPa)Supported substantial cell survival and promoted neurogenesis.[3]
Glioblastoma cells (SNB 75)VitroGel® IKVAVSuccessful 3D culture.[1]
Bone Marrow Mesenchymal Stem Cells (BMMSCs)IKVAV peptide in cultureInduced proliferation in a dose- and time-dependent manner.[8]

Experimental Protocols

Protocol 1: Preparation of Self-Assembling Peptide Amphiphile (Ben-IKVAV/PFB-IKVAV) Hydrogel

This protocol is based on the methodology for creating self-assembling aromatic peptide amphiphile hydrogels.[2]

Materials:

  • Ben-IKVAV or PFB-IKVAV peptide (synthesized via solid-phase peptide synthesis)[2]

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Aseptically weigh the desired amount of Ben-IKVAV or PFB-IKVAV lyophilized powder.

  • Reconstitute the peptide in sterile deionized water to achieve a final concentration of 1 wt%.

  • Gently vortex the solution until the peptide is fully dissolved.

  • To induce self-assembly and hydrogel formation, dilute the peptide solution with an equal volume of sterile PBS (pH 7.4) or cell culture medium.

  • Gently mix the solution by pipetting up and down. Avoid introducing air bubbles.

  • Incubate the solution at 37°C for 15-30 minutes to allow for complete gelation. The hydrogel is now ready for cell encapsulation.

Protocol 2: 3D Cell Encapsulation in a Ready-to-Use IKVAV Hydrogel (e.g., VitroGel® IKVAV)

This protocol is adapted from the manufacturer's instructions for a commercially available xeno-free IKVAV hydrogel.[1][9]

Materials:

  • VitroGel® IKVAV High Concentration

  • VitroGel® Dilution Solution

  • Cell suspension in culture medium (0.5-2 x 10^6 cells/mL recommended)[9]

  • 37°C water bath or incubator

  • Multi-well culture plate

Procedure:

  • Bring the VitroGel® IKVAV and Dilution Solution to room temperature. Warm the cell culture medium to 37°C.[9]

  • Prepare the desired hydrogel concentration by diluting the VitroGel® IKVAV with the Dilution Solution according to the manufacturer's guidelines to achieve the desired stiffness (10-4000 Pa).[1]

  • Prepare the cell suspension in your complete culture medium.

  • Gently mix the diluted VitroGel® with the cell suspension at a 4:1 v/v ratio (e.g., 400 µL of diluted hydrogel with 100 µL of cell suspension).[9] Mix thoroughly by gentle pipetting.

  • Dispense the hydrogel-cell mixture into the wells of a culture plate.

  • Allow the hydrogel to stabilize at room temperature for 20-30 minutes.[9]

  • Carefully add pre-warmed complete culture medium on top of the hydrogel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

Materials:

  • 3D cell-laden hydrogel constructs

  • Calcein AM (for live cells)

  • Ethidium homodimer-1 (for dead cells)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Carefully remove the culture medium from the wells containing the hydrogels.

  • Wash the hydrogels gently with PBS.

  • Prepare the staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Add the staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Gently wash the hydrogels with PBS to remove excess stain.

  • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Protocol 4: Scanning Electron Microscopy (SEM) for Hydrogel Morphology

Materials:

  • Acellular hydrogel samples

  • Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS)

  • Deionized water

  • Ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer or freeze-dryer

  • Sputter coater (for gold or gold-palladium coating)

  • Scanning Electron Microscope

Procedure:

  • Prepare acellular hydrogel samples as described in Protocol 1 or 2.

  • Fix the hydrogels in 2.5% glutaraldehyde for at least 2 hours at 4°C.

  • Wash the fixed hydrogels three times with deionized water.

  • Dehydrate the samples through a graded series of ethanol solutions, incubating for 15 minutes at each concentration.

  • Dry the samples using either critical point drying or freeze-drying to preserve the 3D structure.

  • Mount the dried hydrogels onto SEM stubs using conductive adhesive tape.

  • Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.

  • Image the microstructure of the hydrogels using an SEM.

Mandatory Visualizations

G Workflow for IKVAV Hydrogel Preparation and 3D Cell Culture cluster_prep Hydrogel Preparation cluster_culture 3D Cell Culture cluster_analysis Analysis peptide IKVAV Peptide Synthesis/ Procurement reconstitution Reconstitution in Sterile Water/Buffer peptide->reconstitution gelation Induce Self-Assembly/ Crosslinking (e.g., pH change, temp) reconstitution->gelation encapsulation Mix Cells with Hydrogel Precursor gelation->encapsulation cell_prep Prepare Cell Suspension in Culture Medium cell_prep->encapsulation plating Plate Hydrogel-Cell Mix and Allow Gelation encapsulation->plating incubation Add Culture Medium and Incubate plating->incubation viability Cell Viability Assays (e.g., Live/Dead) incubation->viability morphology Microscopy (e.g., SEM, Confocal) incubation->morphology function FunctionalAssays (e.g., Immunostaining, qPCR) incubation->function

Caption: Workflow for IKVAV hydrogel preparation, 3D cell culture, and analysis.

G IKVAV-Mediated Signaling Pathway IKVAV IKVAV Peptide (in Hydrogel Matrix) Integrin β1-Integrin Receptor IKVAV->Integrin Binds to PI3K PI3K Integrin->PI3K Activates MAPK MAPK/ERK Pathway Integrin->MAPK Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK ERK1/2 MAPK->ERK Activates ERK->Proliferation Promotes

Caption: IKVAV signaling cascade promoting cell proliferation and survival.

Concluding Remarks

This compound functionalized hydrogels offer a versatile and biologically relevant platform for 3D cell culture. The ability to tune the mechanical properties of the hydrogel and the inherent bioactivity of the IKVAV peptide sequence allows for the creation of specific microenvironments tailored to different cell types and research applications. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize IKVAV hydrogels in their studies, with significant potential in advancing fields such as neural regeneration, cancer biology, and drug development.

References

Application Notes and Protocols: Functionalizing Scaffolds with IKVAV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide IKVAV (isoleucine-lysine-valine-alanine-valine) is a bioactive sequence derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane.[1][2][3] Functionalizing biomaterial scaffolds with the IKVAV peptide has emerged as a promising strategy in tissue engineering and regenerative medicine to mimic the natural extracellular matrix (ECM) and enhance cellular responses.[4][5] These IKVAV-functionalized scaffolds have been shown to promote cell adhesion, migration, proliferation, differentiation, and neurite outgrowth, making them particularly valuable for neural tissue engineering, angiogenesis, and wound healing applications.[6][7][8]

This document provides detailed application notes and experimental protocols for the functionalization of scaffolds with the IKVAV peptide, along with a summary of quantitative data from relevant studies and diagrams of key signaling pathways and workflows.

Biological Activity of IKVAV Peptide

The IKVAV sequence is a potent bioactive motif that influences a variety of cellular behaviors[2]:

  • Neural Tissue Engineering : IKVAV is extensively used to promote the differentiation of neural progenitor cells into neurons and to enhance neurite outgrowth.[2][4] Scaffolds functionalized with IKVAV have demonstrated the ability to support the growth and directional extension of axons.[9]

  • Angiogenesis : The IKVAV peptide has been shown to promote the formation of new blood vessels, a critical process in tissue regeneration.[6][7]

  • Cell Adhesion and Proliferation : By mimicking a key binding domain of laminin, IKVAV enhances the attachment and proliferation of various cell types, including stem cells, endothelial cells, and neuronal cells, on scaffold surfaces.[1][10][11]

  • Tumor Growth and Metastasis : It is important to note that the IKVAV sequence has also been implicated in promoting tumor growth and metastasis, which should be a consideration in cancer-related research.[8][12][13]

Signaling Pathways

The biological effects of the IKVAV peptide are mediated through its interaction with cell surface receptors, primarily integrins.[4] This interaction triggers downstream intracellular signaling cascades that regulate cellular functions. The two primary signaling pathways activated by IKVAV are:

  • MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway is crucial for cell proliferation, differentiation, and survival.[14]

  • PI3K/Akt Pathway : The Phosphatidylinositol 3-Kinase/Protein Kinase B pathway plays a significant role in cell growth, survival, and metabolism.[4][14]

Activation of these pathways ultimately leads to changes in gene expression that drive the observed cellular responses to IKVAV-functionalized materials.[14]

IKVAV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_ERK MAPK/ERK Integrin->MAPK_ERK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK_ERK->Transcription Adhesion Cell Adhesion Transcription->Adhesion Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation NeuriteOutgrowth Neurite Outgrowth Transcription->NeuriteOutgrowth Experimental_Workflow cluster_prep Scaffold Preparation cluster_culture Cell Culture and Seeding cluster_analysis Analysis ScaffoldSelection Select Scaffold Material (e.g., Collagen, Hydrogel) Conjugation Conjugate IKVAV to Scaffold (e.g., EDC/NHS Chemistry) ScaffoldSelection->Conjugation PeptideSynthesis Synthesize/Procure IKVAV Peptide PeptideSynthesis->Conjugation Purification Purify and Characterize Functionalized Scaffold Conjugation->Purification CellSeeding Seed Cells onto/into IKVAV-Functionalized Scaffold Purification->CellSeeding CellIsolation Isolate/Culture Target Cells CellIsolation->CellSeeding Incubation Incubate under Appropriate Conditions CellSeeding->Incubation AdhesionAssay Cell Adhesion Assay (e.g., LDH Assay) Incubation->AdhesionAssay ProliferationAssay Proliferation Assay (e.g., MTT, CCK-8) Incubation->ProliferationAssay DifferentiationAnalysis Differentiation Analysis (e.g., Immunostaining, RT-qPCR) Incubation->DifferentiationAnalysis Morphology Morphological Analysis (e.g., Microscopy) Incubation->Morphology

References

Application Notes and Protocols for H-Ile-Lys-Val-Ala-Val-OH in Neuronal Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) is a bioactive sequence derived from the α1 chain of laminin, a major component of the extracellular matrix (ECM) in the nervous system.[1] This peptide has garnered significant attention in neuronal tissue engineering due to its ability to promote cell adhesion, neurite outgrowth, and neuronal differentiation.[2] By mimicking the biological activity of laminin, IKVAV provides crucial cues to neural stem cells (NSCs) and neurons, making it a valuable tool for developing therapeutic strategies for nerve regeneration and neurodegenerative diseases.[1][3] These application notes provide a comprehensive overview of the use of IKVAV in neuronal tissue engineering, including detailed experimental protocols and a summary of its effects on neuronal cells.

Mechanism of Action

IKVAV exerts its biological effects primarily through interaction with β1-integrin receptors on the surface of neuronal cells.[4] This binding initiates a cascade of intracellular signaling events that are crucial for neuronal development and regeneration. The two primary signaling pathways activated by IKVAV are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways leads to enhanced cell survival, proliferation, and differentiation of neural progenitor cells into neurons.[3]

Signaling Pathway Diagram

IKVAV_Signaling_Pathway IKVAV This compound (IKVAV) Integrin β1-Integrin Receptor IKVAV->Integrin Binds to PI3K PI3K Integrin->PI3K Activates ERK MAPK/ERK Integrin->ERK Activates Akt Akt (PKB) PI3K->Akt Activates Neuronal_Responses Neuronal Responses: - Cell Survival - Proliferation - Neuronal Differentiation - Neurite Outgrowth Akt->Neuronal_Responses Promotes ERK->Neuronal_Responses Promotes

Caption: IKVAV signaling pathway in neuronal cells.

Applications in Neuronal Tissue Engineering

IKVAV is widely incorporated into various biomaterials to create scaffolds that mimic the native neural microenvironment. These biofunctionalized scaffolds provide a supportive substrate for neuronal cells, promoting their growth and organization into functional neural tissues.

Common applications include:

  • Nerve Regeneration: IKVAV-containing hydrogels and conduits have been shown to support axon regeneration across nerve gaps in both peripheral and central nervous system injury models.[5][6]

  • Spinal Cord Injury Repair: Implantation of IKVAV-functionalized scaffolds at the site of spinal cord injury can reduce glial scarring, promote neuronal survival, and enhance functional recovery.[5]

  • In Vitro Neural Modeling: 3D cell culture systems incorporating IKVAV are used to create more physiologically relevant models of neural tissue for drug screening and developmental studies.[7]

  • Stem Cell-Based Therapies: IKVAV-modified materials can direct the differentiation of neural stem cells into mature neurons, a crucial step for cell replacement therapies.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of IKVAV on neuronal cells.

ParameterCell TypeIKVAV ConcentrationScaffold MaterialObserved Effect
Neuronal Differentiation Murine Embryonic Stem Cells60 µM (in 3D)Poly(ethylene glycol) (PEG) hydrogelOptimal concentration for maximizing the expression of neuron-specific markers.[8]
Neuronal Differentiation Human Neural Progenitor Cells100 µMHyaluronic Acid (HA) hydrogelDirected differentiation towards neuronal cells.[9]
Cell Adhesion Neural Stem Cells0.2 mmol L-1Poly(lactide ethylene (B1197577) oxide fumarate) (PLEOF) hydrogelSupported neural stem cell attachment and growth.[6]
Cell Proliferation Neural Stem Cells4 x 10^5 cells/mLIKVAV-PLEOF hydrogelSupported proliferation of encapsulated neural stem cell spheroids.[6]
Neurite Outgrowth PC12 CellsNot Specified(RADA)3IKVAV(RADA)3 self-assembling peptideStimulated significantly longer neurite outgrowth compared to scaffolds without IKVAV in 2D culture.[10]

Experimental Protocols

Protocol 1: Preparation of IKVAV-Functionalized PEG Hydrogel via Maleimide-Thiol Conjugation

This protocol describes the preparation of a poly(ethylene glycol) (PEG) hydrogel functionalized with the IKVAV peptide using a maleimide-thiol click chemistry reaction.

Materials:

  • 4-arm PEG-Maleimide (PEG-4MAL)

  • Cysteine-terminated IKVAV peptide (Ac-Cys-Ile-Lys-Val-Ala-Val-OH)

  • Dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT)

  • Sterile, degassed phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-7.5)

  • Sterile, nuclease-free water

  • Anhydrous DMSO or DMF

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve PEG-4MAL in degassed buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the cysteine-terminated IKVAV peptide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

    • Dissolve the dithiol crosslinker in degassed buffer to a concentration calculated to achieve a 1:1 molar ratio of thiol groups to the remaining maleimide (B117702) groups after peptide conjugation.

  • Peptide Conjugation (Functionalization of PEG-4MAL):

    • Optional: If the IKVAV peptide solution may contain disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce the disulfides.

    • Add the IKVAV peptide stock solution to the PEG-4MAL solution. The molar ratio of peptide to PEG-4MAL will determine the final concentration of IKVAV in the hydrogel. A 10-20 fold molar excess of maleimide to thiol is generally recommended for efficient conjugation.[11][12]

    • Mix gently and incubate at room temperature for 2 hours or overnight at 4°C to allow the maleimide-thiol reaction to proceed.

  • Hydrogel Formation (Crosslinking):

    • To initiate hydrogel formation, add the dithiol crosslinker solution to the IKVAV-functionalized PEG-4MAL solution.

    • Mix thoroughly by gentle pipetting.

    • Immediately cast the solution into the desired mold or culture vessel. Gelation should occur within minutes.

  • Washing and Sterilization:

    • Once gelled, wash the hydrogel extensively with sterile PBS to remove any unreacted components.

    • Sterilize the hydrogel by UV irradiation or by washing with 70% ethanol (B145695) followed by sterile PBS washes.

Protocol 2: 3D Encapsulation and Culture of Neural Stem Cells in IKVAV-Hydrogel

This protocol details the encapsulation of neural stem cells (NSCs) within the IKVAV-functionalized hydrogel for 3D culture.

Materials:

  • Prepared sterile IKVAV-functionalized PEG hydrogel precursor solutions (from Protocol 1)

  • Neural Stem Cells (NSCs)

  • NSC expansion medium (e.g., ReNcell® NSC Maintenance Media supplemented with 20 ng/mL FGF and 20 ng/mL EGF)

  • NSC differentiation medium (NSC expansion medium without growth factors)

  • Sterile cell culture plates

Procedure:

  • Cell Preparation:

    • Culture and expand NSCs according to standard protocols.

    • Harvest the cells and resuspend them in NSC expansion medium at a high concentration (e.g., 5 x 10^6 cells/mL).[7]

  • Cell Encapsulation:

    • Mix the IKVAV-functionalized PEG-4MAL precursor solution with the NSC suspension.

    • Add the dithiol crosslinker solution to the cell-containing precursor mix to initiate gelation.

    • Gently pipette to mix and immediately dispense the cell-hydrogel solution into a pre-warmed cell culture plate. A typical final cell density is 3,000 cells/µL.[9]

  • Cell Culture:

    • Allow the hydrogels to fully crosslink at 37°C for 30 minutes.

    • Gently add pre-warmed NSC expansion medium to each well.

    • Culture the cell-laden hydrogels at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

  • Induction of Differentiation (Optional):

    • To induce neuronal differentiation, replace the expansion medium with differentiation medium (lacking FGF and EGF).

    • Continue to culture for 7-14 days, changing the medium every 2-3 days.

Protocol 3: Assessment of Neuronal Differentiation by Immunofluorescence Staining

This protocol describes how to fix, permeabilize, and stain encapsulated cells to visualize neuronal markers.

Materials:

  • Cell-laden hydrogels (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-MAP2)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully remove the culture medium.

    • Add 4% PFA to each well and incubate for 20-30 minutes at room temperature.

    • Wash the hydrogels three times with PBS.

  • Permeabilization:

    • Add permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the hydrogels with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the hydrogels three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the hydrogels with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the hydrogels three times with PBS.

    • Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash three times with PBS.

    • Mount the hydrogels on a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 4: Quantification of Neurite Outgrowth

This protocol provides a method for quantifying neurite length from images of cultured neurons.

Workflow:

Neurite_Outgrowth_Quantification A Acquire Images (Fluorescence Microscopy) B Image Processing Software (e.g., ImageJ/Fiji) A->B C NeuronJ or Simple Neurite Tracer Plugin B->C D Trace Neurites C->D E Measure Neurite Length D->E F Data Analysis E->F

Caption: Workflow for neurite outgrowth quantification.

Procedure:

  • Image Acquisition: Acquire high-resolution images of immunostained or live-stained neurons using a fluorescence microscope.

  • Image Analysis Software: Open the images in an image analysis software such as ImageJ or Fiji.

  • Neurite Tracing: Use a neuron tracing plugin like NeuronJ or Simple Neurite Tracer to manually or semi-automatically trace the neurites of individual neurons.

  • Measurement: The plugin will automatically calculate the length of the traced neurites.

  • Data Analysis: Export the data and perform statistical analysis to compare neurite lengths between different experimental conditions. For each condition, measure a sufficient number of neurons to ensure statistical significance.

Protocol 5: Western Blot Analysis of Signaling Pathway Activation

This protocol describes the analysis of the phosphorylation status of Akt and ERK, key indicators of IKVAV-mediated signaling activation.

Materials:

  • Cell-laden hydrogels or 2D cultures on IKVAV-coated surfaces

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize cell-laden hydrogels or lyse cells from 2D cultures in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt or anti-ERK).[14]

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. The ratio of phosphorylated protein to total protein is used to determine the level of pathway activation.[15]

Protocol 6: Cell Viability Assay in 3D Hydrogels

This protocol describes a method for assessing the viability of cells encapsulated in IKVAV-hydrogels using a live/dead staining kit.

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

  • PBS

Procedure:

  • Prepare Staining Solution: Prepare a working solution of the live/dead reagents in PBS according to the manufacturer's instructions.

  • Staining:

    • Remove the culture medium from the hydrogels.

    • Add the staining solution to cover the hydrogels.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Imaging:

    • Visualize the hydrogels immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantification:

    • Acquire images from multiple random fields of view.

    • Count the number of live and dead cells using image analysis software to determine the percentage of viable cells.

Conclusion

The IKVAV peptide is a powerful tool in neuronal tissue engineering, offering a versatile means to create bioactive scaffolds that promote neuronal growth and regeneration. The protocols provided here offer a starting point for researchers to incorporate IKVAV into their experimental designs. Optimization of peptide concentration, hydrogel properties, and cell culture conditions may be necessary for specific applications. By leveraging the bioactivity of IKVAV, researchers can advance the development of novel therapies for neurological disorders and injuries.

References

Application Notes and Protocols: IKVAV Peptide for Promoting Nerve Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) is a bioactive sequence derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane.[1][2][3][4] It has garnered significant interest in the field of neural tissue engineering and regenerative medicine for its potent ability to promote nerve regeneration. These application notes provide a comprehensive overview of the IKVAV peptide, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in nerve regeneration research.

Mechanism of Action

The IKVAV peptide promotes nerve regeneration through several key mechanisms:

  • Neurite Outgrowth and Neuronal Differentiation: IKVAV is a well-established promoter of cell adhesion, migration, and neurite extension.[2][3] It has been shown to stimulate the differentiation of neural stem cells (NSCs) and progenitor cells into neurons.[5][6]

  • Integrin-Mediated Signaling: The biological effects of IKVAV are primarily mediated through its interaction with integrin receptors on the cell surface, particularly the β1 integrin subunit.[1][4] This interaction activates downstream intracellular signaling pathways crucial for neuronal growth and survival.

  • Activation of Key Signaling Pathways: Binding of IKVAV to integrins can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways, both of which are critical for neuronal survival and differentiation.[1]

  • Modulation of the Neural Microenvironment: In vivo studies have demonstrated that IKVAV-functionalized scaffolds can reduce the formation of glial scars, which are a major impediment to nerve regeneration following injury.[1][5][6] It has also been shown to modulate the phenotype of macrophages towards a pro-healing state.[7]

Data Presentation

The following tables summarize quantitative data from various studies investigating the efficacy of the IKVAV peptide in promoting nerve regeneration.

Table 1: In Vitro Efficacy of IKVAV Peptide

Cell TypeSubstrate/ScaffoldIKVAV ConcentrationOutcome MeasureResultReference
Human Neural Stem Cells (hNSCs)Short IKVAV peptide-coated surface1.2 x 10¹³ epitopes/cm²Neuronal Differentiation>50% differentiation into neurons vs. ~10% on whole laminin[6]
Human Neural Stem Cells (hNSCs)Short IKVAV peptide-conjugated PEG hydrogel10 µMCell MigrationHighest migration rate compared to 50 µM and 100 µM[6]
PC-12 CellsIKVAV-containing cryogels0.1 wt%Cell ProliferationUp to 64% increase in proliferation compared to peptide-free cryogel[5]
Schwann CellsIKVAV-Peptide Amphiphile (PA) gelNot specifiedCell ProliferationSignificantly higher proliferation than backbone-PA gel at 7 days[8]
Phenyl-capped IKVAV (PFB-IKVAV)Neural induction medium with PFB-IKVAVNot specifiedNeuronal Differentiation (hMSCs)4.6-fold increase in MAP2 staining compared to control[9][10]

Table 2: In Vivo Efficacy of IKVAV Peptide in Animal Models

Animal ModelInjury ModelTreatmentOutcome MeasureResultReference
Balb-c MiceSpinal Cord Compression InjuryIKVAV-Membrane-Spanning Peptide (MSP)Functional Recovery (mBBB score)Significant improvement in locomotor control from day 11 to 28[11]
Balb-c MiceSpinal Cord Compression InjuryIKVAV-MSPHistological AnalysisSignificant increase in protoplasmic astrocytes, neuron size, and muscle bundle size[11]
RatSciatic Nerve Diastasis (5 mm)IKVAV-gelatin cryogel in PCL conduitFunctional RecoveryData on functional recovery after 8 weeks of implantation is available in the full study.[5]
RatInjured CerebrumHyaluronic acid hydrogel with IKVAVTissue RepairImplant was invaded by host tissue, glial cells, blood vessels, and axons within 6 weeks[12][13]
RatSpinal Cord InjuryPCL/PLGA conduit with IKVAV/BDNF/NGF-AuNPNerve RegenerationHighly regenerated spinal cord injury[14][15]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by the interaction of the IKVAV peptide with integrin receptors on a neuron.

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin β1 Integrin Receptor IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K Activates MAPK_ERK MAPK/ERK Pathway Integrin->MAPK_ERK Activates Akt Akt PI3K->Akt Cellular_Response Neuronal Survival Neurite Outgrowth Differentiation Akt->Cellular_Response MAPK_ERK->Cellular_Response

Proposed IKVAV signaling cascade.

Experimental Protocols

Protocol 1: Preparation of IKVAV-Functionalized Hydrogels

This protocol provides a general framework for incorporating the IKVAV peptide into a hydrogel matrix, a common strategy for creating a pro-regenerative scaffold.

Materials:

  • IKVAV peptide (with appropriate modifications for conjugation, e.g., terminal cysteine or lysine (B10760008) residues)

  • Hydrogel precursor (e.g., hyaluronic acid, gelatin, polyethylene (B3416737) glycol (PEG))

  • Crosslinking agent (if required by the hydrogel chemistry)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile deionized water

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized IKVAV peptide in sterile PBS or deionized water to the desired stock concentration.

  • Hydrogel Preparation: Prepare the hydrogel precursor solution according to the manufacturer's instructions or established lab protocols.

  • IKVAV Incorporation: Add the IKVAV peptide solution to the hydrogel precursor solution at the desired final concentration (e.g., 0.1 wt%). Mix gently but thoroughly to ensure uniform distribution.

  • Crosslinking: Initiate hydrogel crosslinking using the appropriate method (e.g., photo-crosslinking, thermal gelation, chemical crosslinking).

  • Washing and Sterilization: Wash the resulting hydrogel extensively with sterile PBS to remove any unreacted components. The hydrogel can be sterilized using methods compatible with the material, such as UV irradiation or sterile filtration of the precursor solutions.

Hydrogel_Preparation_Workflow Peptide Reconstitute IKVAV Peptide Mix Mix Peptide and Precursor Peptide->Mix Hydrogel_Precursor Prepare Hydrogel Precursor Solution Hydrogel_Precursor->Mix Crosslink Initiate Crosslinking Mix->Crosslink Wash Wash and Sterilize Hydrogel Crosslink->Wash Final_Product IKVAV-Functionalized Hydrogel Wash->Final_Product

IKVAV-hydrogel preparation workflow.
Protocol 2: In Vitro Neurite Outgrowth Assay

This protocol details a common method for assessing the ability of IKVAV-functionalized surfaces to promote neurite extension from a neuronal cell line (e.g., PC12) or primary neurons.

Materials:

  • Neuronal cells (e.g., PC12, primary dorsal root ganglion neurons)

  • Cell culture medium appropriate for the chosen cell type

  • IKVAV-functionalized substrates (e.g., coated culture plates, hydrogels)

  • Control substrates (e.g., uncoated plates, hydrogel without IKVAV)

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the neuronal cells onto the IKVAV-functionalized and control substrates at a low density to allow for clear visualization of individual neurites.

  • Incubation: Culture the cells for a predetermined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde and stain with neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI) for enhanced visualization.

  • Imaging: Capture images of multiple random fields for each condition using a microscope.

  • Analysis: Use image analysis software to measure the length of the longest neurite for a significant number of cells (e.g., >100 cells per condition). The percentage of cells bearing neurites longer than a defined threshold (e.g., two cell body diameters) can also be quantified.

Neurite_Outgrowth_Assay_Workflow Seed Seed Neuronal Cells on IKVAV & Control Substrates Incubate Incubate (24-72h) Seed->Incubate Fix_Stain Fix and Stain Cells (Optional) Incubate->Fix_Stain Image Capture Images Fix_Stain->Image Analyze Measure Neurite Length and Quantify Image->Analyze Result Compare Neurite Outgrowth Analyze->Result

Workflow for neurite outgrowth assay.
Protocol 3: In Vivo Model of Peripheral Nerve Injury

This protocol provides a general outline for assessing the in vivo efficacy of IKVAV-containing nerve guidance conduits in a rat sciatic nerve injury model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Adult rats (e.g., Sprague-Dawley)

  • Anesthetics and analgesics

  • Surgical instruments

  • IKVAV-functionalized nerve guidance conduit

  • Control conduit (e.g., empty conduit)

  • Sutures

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the surgical site on the hind limb by shaving and disinfecting the area.

  • Sciatic Nerve Exposure: Make an incision to expose the sciatic nerve.

  • Nerve Transection: Create a critical-sized nerve defect (e.g., 5-10 mm) by transecting the sciatic nerve and removing a segment.

  • Conduit Implantation: Suture the IKVAV-functionalized or control conduit to the proximal and distal nerve stumps to bridge the gap.

  • Wound Closure and Post-operative Care: Close the incision in layers and provide post-operative analgesia and care.

  • Functional Assessment: At regular intervals (e.g., weekly), assess functional recovery using methods such as the Sciatic Functional Index (SFI) based on walking track analysis.

  • Histological Analysis: At the study endpoint (e.g., 8 weeks), euthanize the animals and harvest the nerve conduits for histological analysis to assess axonal regeneration, myelination, and cellular infiltration.

Conclusion

The IKVAV peptide is a powerful tool for researchers and drug developers working to promote nerve regeneration. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a prime candidate for incorporation into biomaterials and therapeutic strategies aimed at repairing nerve damage. The protocols provided here offer a starting point for utilizing IKVAV in a research setting. It is important to note that specific parameters such as peptide concentration and hydrogel properties should be optimized for each specific application and cell type.

References

Application of H-Ile-Lys-Val-Ala-Val-OH in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a biologically active motif derived from the α1 chain of laminin-111, a major glycoprotein (B1211001) component of the basement membrane.[1][2][3] In the context of oncology, the IKVAV peptide has garnered significant attention for its role in promoting key aspects of cancer progression.[1][2] It is recognized as a potent stimulator of tumor growth, angiogenesis, and metastasis.[1][4][5] The peptide primarily exerts its effects by interacting with integrin receptors on the cell surface, which in turn activates downstream signaling cascades, including the MAPK/ERK1/2 and PI3K/Akt pathways.[1][2][6] These pathways are crucial regulators of cell proliferation, survival, migration, and invasion. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the role of the IKVAV peptide in cancer.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of the IKVAV peptide in cancer-related models.

Table 1: In Vitro Efficacy of IKVAV Peptide

Cell LineAssayIKVAV ConcentrationResultReference
MDA-MB-231 (Breast Cancer)Cell BindingNot specified5.67 ± 0.68% to 7.34 ± 1.17% binding[7]
MDA-MB-231 (Breast Cancer)Cell InternalizationNot specified73.37 ± 3.73% internalization at 1h[7]
MCF-7 (Breast Cancer)Cell BindingNot specified~15% binding, up to 18.10 ± 1.63% at 4h[7]
MCF-7 (Breast Cancer)Cell InternalizationNot specified~80% internalization in the first hours[7]
K-1735 Melanoma ClonesCollagenase IV ActivityDose-dependentIncreased collagenase IV activity[2]
Human Glioblastoma (HROG36)Cell Migration on PEG-CLP hydrogel1 pmol/cm²No significant influence on migration[8][9]
Rat Glioma (C6)Cell Migration on PEG-CLP hydrogel1 pmol/cm²Stimulated cell migration[8]
Human Melanoma (A375)Cell Migration on PEG-CLP hydrogel1 pmol/cm²No significant stimulation of migration[8][10]

Table 2: In Vivo Efficacy of IKVAV Peptide

Cancer ModelAnimal ModelIKVAV TreatmentOutcomeReference
B16F10 MelanomaMiceCo-injection with tumor cellsIncreased number of lung colonies[4][5]
B16F10 MelanomaMiceSubcutaneous co-injection with MatrigelLarger tumor formation[4][5]
Human Colon Cancer (HM7, LiM6)Nude MiceSplenic-portal co-injectionStimulated liver colonization (increased liver weight and tumor nodules)[11]
MDA-MB-231 Breast TumorXenografted MiceNot specified (radiolabeled)High tumor accumulation (Tumor-to-muscle ratio of 4.6 at 120 min)[7]

Signaling Pathways

The IKVAV peptide primarily signals through integrin receptors, leading to the activation of downstream pathways that promote cancer progression. The diagram below illustrates the key signaling events initiated by IKVAV binding.

IKVAV_Signaling_Pathway cluster_outcomes Cellular Outcomes IKVAV This compound (IKVAV Peptide) Integrin Integrin Receptors (e.g., α3β1, α6β1) IKVAV->Integrin PI3K PI3K Integrin->PI3K ERK ERK1/2 Integrin->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival ↑ Akt->Proliferation ERK->mTORC1 crosstalk Proteases Protease Activity ↑ (e.g., MMP-2) ERK->Proteases Migration Cell Migration & Invasion ↑ ERK->Migration mTORC1->Proliferation Proteases->Migration Angiogenesis Angiogenesis ↑

IKVAV-mediated signaling cascade in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments to assess the function of the IKVAV peptide in cancer research are provided below.

Protocol 1: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is designed to assess the effect of the IKVAV peptide on the collective migration of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (IKVAV) peptide

  • Scrambled control peptide

  • 6-well or 12-well tissue culture plates

  • Pipette tips (p200) or cell culture inserts for creating the "wound"

  • Microscope with live-cell imaging capabilities (or a standard inverted microscope)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells reach confluency, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip. Alternatively, use culture inserts to create a uniform cell-free zone.

  • Washing: Gently wash the wells with serum-free medium to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of the IKVAV peptide (e.g., 0, 1, 10, 50 µM). Include a control group with a scrambled peptide at the highest IKVAV concentration to ensure the observed effects are sequence-specific.

  • Image Acquisition: Immediately after adding the treatment, capture the first image of the wound area (T=0). Place the plate in a live-cell imaging system for continuous monitoring or in a standard incubator for imaging at fixed time points (e.g., 0, 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.

Wound_Healing_Workflow Start Seed cells to confluency Scratch Create a 'wound' in the monolayer Start->Scratch Wash Wash to remove debris Scratch->Wash Treat Add medium with IKVAV or control peptide Wash->Treat Image0 Image wound at T=0 Treat->Image0 Incubate Incubate and image at time points (e.g., 6, 12, 24h) Image0->Incubate Analyze Measure wound area and calculate closure Incubate->Analyze

Workflow for an in vitro wound healing assay.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the potential of the IKVAV peptide to induce the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates (pre-chilled)

  • This compound (IKVAV) peptide

  • Scrambled control peptide

  • Inverted microscope with a camera

  • Image analysis software with angiogenesis analysis tools

Procedure:

  • Plate Coating: Thaw BME on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing different concentrations of the IKVAV peptide or a scrambled control peptide.

  • Incubation: Seed 1.5 x 10⁴ to 2.0 x 10⁴ cells onto the surface of the BME gel in each well. Incubate at 37°C for 4-18 hours.

  • Image Acquisition: Observe the formation of tube-like structures using an inverted microscope. Capture images from several representative fields for each well.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

Protocol 3: In Vivo Tumor Growth and Metastasis Model

This protocol describes a general in vivo model to assess the effect of the IKVAV peptide on tumor growth and metastasis. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Cancer cell line (e.g., B16F10 melanoma)

  • Appropriate animal model (e.g., C57BL/6 mice for B16F10)

  • This compound (IKVAV) peptide

  • Scrambled control peptide

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure for Subcutaneous Tumor Growth:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.

  • Treatment Preparation: Prepare solutions of the IKVAV peptide and a scrambled control peptide in PBS.

  • Injection: Mix the cell suspension with the peptide solution (or PBS for the vehicle control) and subcutaneously inject the mixture into the flank of the mice.

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Procedure for Experimental Metastasis:

  • Cell and Treatment Preparation: Prepare cell suspensions and peptide solutions as described above.

  • Intravenous Injection: Mix the cell suspension with the peptide solution and inject into the lateral tail vein of the mice.

  • Monitoring: Monitor the animals for signs of distress.

  • Endpoint Analysis: After a predetermined period (e.g., 14-21 days), euthanize the animals and harvest the lungs (or other target organs). Count the number of metastatic nodules on the organ surface.

InVivo_Workflow Start Prepare cancer cell suspension Mix Mix cells with peptide or vehicle Start->Mix Prepare_Peptide Prepare IKVAV and control peptide solutions Prepare_Peptide->Mix Inject Inject mixture into mice (subcutaneous or intravenous) Mix->Inject Monitor Monitor tumor growth or animal health Inject->Monitor Endpoint Endpoint analysis: - Measure tumor volume/weight - Count metastatic nodules Monitor->Endpoint

General workflow for in vivo tumor studies with IKVAV.

Conclusion

The this compound peptide is a critical tool for investigating the mechanisms of cancer progression driven by the tumor microenvironment. Its ability to promote cell migration, invasion, angiogenesis, and tumor growth makes it a valuable reagent for in vitro and in vivo studies. The protocols and data presented here provide a comprehensive resource for researchers aiming to explore the multifaceted role of the IKVAV sequence in oncology and to identify potential therapeutic targets within its signaling pathways.

References

Application Notes and Protocols for Studying Angiogenesis with H-Ile-Lys-Val-Ala-Val-OH (IKVAV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a functional motif derived from the α1 chain of laminin, has been identified as a significant promoter of angiogenesis.[1][2][3] These application notes provide detailed protocols for utilizing IKVAV to study angiogenesis in both in vitro and in vivo models. The information is intended to guide researchers in exploring the pro-angiogenic potential of IKVAV and its mechanism of action.

Overview of this compound in Angiogenesis

This compound is a bioactive peptide that participates in various cellular processes, including cell adhesion, neurite outgrowth, and tumor growth.[1][4] In the context of angiogenesis, IKVAV has been shown to stimulate the formation of capillary-like structures by endothelial cells and promote the development of new blood vessels.[2][5] Its pro-angiogenic effects are believed to be mediated, at least in part, through the activation of key signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways.[6]

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

The tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Experimental Protocol

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (IKVAV) peptide

  • Vascular Endothelial Growth Factor (VEGF) as a positive control

  • Suramin or other angiogenesis inhibitors as a negative control

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization)

Procedure:

  • Preparation of BME Plates: Thaw the BME solution on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate and ensure even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Culture HUVECs to 70-90% confluency. Harvest the cells using a gentle dissociation reagent like Accutase. Resuspend the cells in endothelial cell basal medium and perform a cell count.

  • Treatment Preparation: Prepare a stock solution of IKVAV peptide in sterile, nuclease-free water. Further dilute the stock solution in endothelial cell basal medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM). Prepare positive (e.g., 50 ng/mL VEGF) and negative (e.g., 10 µM Suramin) control solutions.

  • Cell Plating: Seed 1.0-1.5 x 10^4 HUVECs in 100 µL of the prepared treatment or control medium onto the solidified BME in each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically under a microscope.

  • Visualization and Quantification:

    • Phase Contrast Imaging: Capture images of the tube networks using an inverted microscope.

    • Fluorescent Imaging: For enhanced visualization, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes before imaging.

    • Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

Table 1: Quantitative Analysis of IKVAV-Induced Tube Formation in HUVECs

TreatmentConcentrationTotal Tube Length (µm)Number of Branch Points
Control 0BaselineBaseline
IKVAV 0.1 mMData PointData Point
IKVAV 0.5 mMData PointData Point
IKVAV 1.0 mMData PointData Point
VEGF 50 ng/mLData PointData Point
Suramin 10 µMData PointData Point

*Data points are representative and should be determined experimentally.

In Vivo Angiogenesis: Matrigel Plug Assay

The Matrigel plug assay is a common in vivo model to evaluate the angiogenic response to a substance implanted subcutaneously in mice.

Experimental Protocol

Materials:

  • Growth factor-reduced Matrigel

  • This compound (IKVAV) peptide

  • Basic Fibroblast Growth Factor (bFGF) as a positive control

  • Phosphate-Buffered Saline (PBS) as a negative control

  • 6-8 week old immunodeficient mice (e.g., C57BL/6)

  • Insulin (B600854) syringes

Procedure:

  • Preparation of Matrigel Mixtures: Thaw Matrigel on ice. On ice, mix 0.5 mL of Matrigel with the desired amount of IKVAV peptide (e.g., 100-500 µg/mL). Prepare positive (e.g., 200 ng/mL bFGF) and negative (PBS) control mixtures. Keep all mixtures on ice to prevent premature gelation.

  • Subcutaneous Injection: Anesthetize the mice. Using a pre-chilled insulin syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • Incubation Period: House the mice for 7-14 days to allow for vascularization of the Matrigel plug.

  • Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.

    • Hemoglobin Content: To quantify blood vessel formation, measure the hemoglobin content of the plugs using a Drabkin assay.

    • Histological Analysis: Fix the plugs in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

    • Quantitative PCR: Extract total RNA from the plugs and perform RT-qPCR to quantify the expression of endothelial cell-specific genes (e.g., CD31, VE-cadherin).

Data Presentation

Table 2: Quantification of Angiogenesis in Matrigel Plugs

TreatmentConcentrationHemoglobin Content (µ g/plug )CD31-Positive Area (%)
PBS Control -Data PointData Point
IKVAV 100 µg/mLData PointData Point
IKVAV 500 µg/mLData PointData Point
bFGF 200 ng/mLData PointData Point

*Data points are representative and should be determined experimentally.

Signaling Pathway Analysis

IKVAV has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways in bone marrow mesenchymal stem cells, which are known to be crucial for cell proliferation and survival.[6] It is highly probable that a similar mechanism is at play in endothelial cells during angiogenesis.

Experimental Protocol: Western Blotting for Phosphorylated Kinases

Materials:

  • HUVECs

  • This compound (IKVAV) peptide

  • Cell lysis buffer

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture HUVECs to near confluency and serum-starve for 4-6 hours. Treat the cells with IKVAV (e.g., 0.5 mM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer and collect the protein lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 3: Effect of IKVAV on ERK1/2 and Akt Phosphorylation in HUVECs

TreatmentTime (min)p-ERK1/2 / Total ERK1/2 (Fold Change)p-Akt / Total Akt (Fold Change)
Control 01.01.0
IKVAV (0.5 mM) 5Data PointData Point
IKVAV (0.5 mM) 15Data PointData Point
IKVAV (0.5 mM) 30Data PointData Point
IKVAV (0.5 mM) 60Data PointData Point

*Data points are representative and should be determined experimentally.

Visualizations

Signaling Pathway

IKVAV_Signaling_Pathway IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: IKVAV signaling cascade in angiogenesis.

Experimental Workflows

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bme Coat 96-well plate with BME seed_cells Seed HUVECs onto BME with treatments prep_bme->seed_cells prep_cells Culture and harvest HUVECs prep_cells->seed_cells prep_treatments Prepare IKVAV and control solutions prep_treatments->seed_cells incubate Incubate for 4-18 hours seed_cells->incubate image Image tube formation incubate->image quantify Quantify tube length and branch points image->quantify

Caption: In vitro tube formation assay workflow.

Matrigel_Plug_Workflow cluster_prep Preparation cluster_invivo In Vivo cluster_analysis Analysis prep_matrigel Prepare Matrigel mixtures with IKVAV/controls inject Subcutaneously inject Matrigel into mice prep_matrigel->inject incubate Incubate for 7-14 days inject->incubate excise Excise Matrigel plugs incubate->excise quantify Quantify angiogenesis via: - Hemoglobin content - Histology (CD31) - RT-qPCR excise->quantify

Caption: In vivo Matrigel plug assay workflow.

References

IKVAV Peptide in Wound Healing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

The pentapeptide Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV) is a bioactive sequence derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane. Extensive research has demonstrated the significant potential of the IKVAV peptide in promoting various aspects of tissue regeneration, particularly in the context of wound healing. When incorporated into biomaterials such as hydrogels, the IKVAV peptide has been shown to accelerate wound closure, enhance angiogenesis, stimulate re-epithelialization, and promote collagen deposition. These application notes provide a comprehensive overview of the use of the IKVAV peptide in wound healing studies, including quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in the field of tissue regeneration and wound care.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of the IKVAV peptide on various aspects of wound healing.

Table 1: Effect of IKVAV Peptide on Macrophage Phenotype

Treatment GroupCell TypeMarkerMean Fluorescence Intensity (MFI) ± SD (a.u.)Reference
M1 Macrophages (Control)MurineiNOS82.13 ± 23.97[1]
M1 Macrophages + 3 mM IKVAVMurineiNOS50.95 ± 7.3[1]
M0 Macrophages (Control)MurineArg-137.92 ± 1.75[1]
M0 Macrophages + 3 mM IKVAVMurineArg-163.62 ± 2.74[1]
M1 Macrophages (Control)MurineArg-139.73 ± 5.48[1]
M1 Macrophages + 3 mM IKVAVMurineArg-144.48 ± 6.21[1]
M1 Macrophages (Control)HumaniNOS196.5 ± 27.77[1]
M1 Macrophages + IKVAVHumaniNOS177.8 ± 30.79[1]
M0 Macrophages in Control HydrogelHumaniNOS153.6 ± 42.16[1]
M0 Macrophages in PEG-IKVAV HydrogelHumaniNOS73.88 ± 8.68[1]

Table 2: Effect of IKVAV Peptide on Angiogenesis

Treatment GroupTime PointParameterValue (per mm²) ± SDReference
Non-protease-sensitive/QK/IKVAV 3D scaffold (Outer part)4 weeksCD31+-stained areaApprox. 500[2]
Slow-protease-sensitive/QK/IKVAV 3D scaffold (Outer part)4 weeksCD31+-stained areaApprox. 750[2]
Non-protease-sensitive/QK/IKVAV 3D scaffold (Internal cylinder with fast-IKVAV)4 weeksCD31+-stained areaApprox. 250[2]
Slow-protease-sensitive/QK/IKVAV 3D scaffold (Internal cylinder with fast-IKVAV)4 weeksCD31+-stained areaApprox. 250[2]
Non-protease-sensitive/QK/IKVAV 3D scaffold (Outer part)6 weeksCD31+-stained areaApprox. 1000[2]
Slow-protease-sensitive/QK/IKVAV 3D scaffold (Outer part)6 weeksCD31+-stained areaApprox. 1250[2]
Non-protease-sensitive/QK/IKVAV 3D scaffold (Internal cylinder with fast-IKVAV)6 weeksCD31+-stained areaApprox. 500[2]
Slow-protease-sensitive/QK/IKVAV 3D scaffold (Internal cylinder with fast-IKVAV)6 weeksCD31+-stained areaApprox. 500[2]

Note: Quantitative data on wound closure rates and collagen deposition for IKVAV peptide-treated wounds were not available in a tabular format in the reviewed literature. However, multiple studies qualitatively report accelerated wound contraction and increased collagen deposition with IKVAV treatment.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the IKVAV peptide in wound healing studies.

Protocol 1: Preparation of IKVAV-Conjugated Chitosan (B1678972) Hydrogel

This protocol describes the synthesis of a chitosan hydrogel conjugated with the SIKVAV peptide, a variation of the IKVAV sequence.

Materials:

  • Chitosan (D-chitosan)

  • Acetic acid

  • Methacrylic anhydride (B1165640)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (SMP)

  • Dimethylformamide (DMF)

  • CSIKVAV peptide (cysteine-SIKVAV)

  • Ammonium persulfate (APS) solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Distilled water

  • Nitrogen gas

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Synthesis of Double Bond Conjugated Chitosan (D-chitosan):

    • Dissolve 3 g of chitosan in 2% acetic acid solution overnight at room temperature with stirring.

    • Add 1.1 mL of methacrylic anhydride and stir for 3 hours.

    • Dialyze the solution against distilled water for 3 days, changing the water 3 times each day.

    • Lyophilize the solution and store it at -20°C.

  • Maleimide Group Conjugation:

    • Dissolve 100 mg of the prepared D-chitosan in 10 mL of distilled water.

    • Dissolve 15 mg of SMP in 500 μL of DMF.

    • Add the SMP solution dropwise to the chitosan solution over 5 hours.

    • Stir the mixture overnight at room temperature.

    • Dialyze against distilled water, then lyophilize and store at -20°C.

  • IKVAV Peptide Conjugation:

    • Dissolve the maleimide-conjugated D-chitosan in distilled water.

    • Add 20 mg of CSIKVAV peptide and stir for 24 hours under a nitrogen atmosphere.

    • Lyophilize the final product and store it at -20°C.

  • Hydrogel Formation:

    • Prepare a solution of the IKVAV-conjugated chitosan.

    • Add 4.5 μL of APS solution and mix well.

    • Add 0.5 μL of TEMED and allow the hydrogel to form for 30 minutes at room temperature.

Protocol 2: In Vivo Full-Thickness Excisional Wound Healing Model in Mice

This protocol outlines the creation and treatment of full-thickness excisional wounds in a murine model.

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Electric razor and razor blades

  • Povidone-iodine swabs and 70% isopropyl alcohol pads

  • Sterile surgical instruments (scissors, forceps)

  • Biopsy punch (e.g., 6 mm or 8 mm diameter)

  • IKVAV-conjugated hydrogel (prepared as in Protocol 1)

  • Control hydrogel (without IKVAV)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Wound dressing (e.g., Tegaderm)

  • Digital camera for wound imaging

  • Calipers

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave the dorsal surface of the mouse.

    • Disinfect the shaved area with povidone-iodine followed by 70% alcohol.

  • Wound Creation:

    • Pinch the dorsal skin along the midline to create a fold.

    • Use a biopsy punch to create one or two full-thickness excisional wounds through the skin fold.

    • Carefully excise the skin flap with sterile scissors.

  • Wound Treatment:

    • Randomly assign mice to treatment groups (e.g., IKVAV hydrogel, control hydrogel, saline).

    • Apply the respective treatment directly to the wound bed.

    • Cover the wound with a sterile, occlusive dressing.

  • Post-Operative Care and Monitoring:

    • House mice individually to prevent wound disruption.

    • Administer analgesics as per institutional guidelines.

    • Monitor the animals daily for signs of infection or distress.

  • Wound Healing Analysis:

    • At predetermined time points (e.g., days 3, 5, 7, 10, 14), remove the dressing and photograph the wounds with a scale bar.

    • Measure the wound area using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

    • At the end of the experiment, euthanize the mice and harvest the wound tissue for histological analysis.

Protocol 3: Immunohistochemical Staining for Angiogenesis (CD31) and Re-epithelialization (Keratin 6)

This protocol describes the staining of wound tissue sections to visualize blood vessels and migrating keratinocytes.

Materials:

  • Paraffin-embedded wound tissue sections (5 μm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-mouse CD31

    • Rabbit anti-mouse Keratin 6

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit IgG Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

    • Wash with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (anti-CD31 or anti-Keratin 6) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.

    • Wash with PBS (2 x 5 minutes).

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence microscope.

    • Quantify angiogenesis by measuring the CD31-positive area or counting the number of blood vessels per unit area.

    • Assess re-epithelialization by observing the migration of Keratin 6-positive keratinocytes from the wound edges.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of IKVAV in wound healing and a typical experimental workflow.

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin α2β1 IKVAV->Integrin Binds to FAK FAK Integrin->FAK Activates MMPs MMP-2, MMP-9 Integrin->MMPs Upregulates Macrophage Macrophage Modulation (M1 to M2 shift) Integrin->Macrophage PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Re_epithelialization Re-epithelialization MAPK->Re_epithelialization Collagen_Deposition Collagen Deposition MMPs->Collagen_Deposition Experimental_Workflow start Start: Wound Healing Study hydrogel IKVAV-Hydrogel Preparation start->hydrogel animal_model In Vivo Wound Model Creation (Full-thickness excisional wound) start->animal_model treatment Wound Treatment (IKVAV-hydrogel vs. Controls) hydrogel->treatment animal_model->treatment monitoring Wound Monitoring & Measurement (Photography, Area Calculation) treatment->monitoring histology Tissue Harvesting & Histology monitoring->histology staining Immunohistochemistry (CD31, Keratin 6) Masson's Trichrome histology->staining analysis Quantitative Analysis (Angiogenesis, Re-epithelialization, Collagen) staining->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for H-Ile-Lys-Val-Ala-Val-OH in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of the pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, in various experimental settings. This peptide, derived from the α-1 chain of laminin, is a potent bioactive sequence widely utilized in tissue engineering and regenerative medicine for its ability to promote cell adhesion, neurite outgrowth, and angiogenesis.[1][2][3]

Peptide Specifications

PropertyValue
Sequence This compound
Molecular Weight 528.7 g/mol [3]
Purity >95% (HPLC)
Form Lyophilized powder
Solubility Soluble in water
Storage Store at -20°C

Note: The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, which may affect the net peptide weight. It is recommended to consult the manufacturer's instructions for precise concentration calculations.[3]

In Vitro Applications: Dosage and Concentration

The optimal concentration of IKVAV for in vitro experiments is cell type-dependent and influenced by whether the peptide is used in a soluble form or immobilized within a hydrogel scaffold.

ApplicationCell TypeConcentration RangeExperimental Context
Neurite Outgrowth Human Neural Stem Cells (hNSCs)10 µM - 100 µMConjugated to PEG hydrogels to promote attachment, proliferation, and migration.[3]
Cell Proliferation & Viability Bone Marrow Mesenchymal Stem Cells (BMMSCs)0.5 mM - 2.5 mMSoluble peptide in culture medium to induce proliferation.[4]
Cell Viability Human Mesenchymal Stem Cells (hMSCs)10 µM - 500 µMSoluble peptide in culture medium to assess biocompatibility.[5]
Macrophage Modulation RAW 264.7 Macrophages3 mM - 10 mMSoluble peptide in culture medium to study immunomodulatory effects.[6]
Hydrogel Functionalization Not specified0.025 mg/mLIncorporation into a peptide amphiphile hydrogel.[7]

In Vivo Applications: Dosage and Administration

In vivo studies with IKVAV have demonstrated its therapeutic potential in animal models of tissue injury.

ApplicationAnimal ModelDosageAdministration Route
Spinal Cord Injury Mice0.5 mg/mL (5 µg total)Local injection at the injury site.[2]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol is designed to assess the effect of soluble IKVAV on the viability and proliferation of adherent cell cultures.

Materials:

  • Cells of interest (e.g., BMMSCs)

  • Complete culture medium

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Preparation: Prepare a stock solution of IKVAV in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mM).

  • Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared IKVAV solutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

Neurite Outgrowth Assay

This protocol details a method to evaluate the neurotrophic effects of IKVAV on primary neurons or neural stem cells.

Materials:

  • Primary neurons or neural stem cells

  • Neuronal culture medium

  • This compound

  • Culture plates or coverslips coated with an adhesive substrate (e.g., Poly-D-lysine, Laminin)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed neurons or neural stem cells on coated plates or coverslips at a low density to allow for individual neurite visualization.

  • Treatment: After cell attachment, replace the medium with neuronal culture medium containing the desired concentration of soluble IKVAV or plate cells on IKVAV-functionalized hydrogels.

  • Incubation: Culture the cells for 24-72 hours to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% goat serum for 1 hour.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5-10 minutes.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Measure neurite length and branching using image analysis software.

IKVAV-Functionalized Hydrogel Preparation

This protocol provides a general guideline for incorporating IKVAV into a polyethylene (B3416737) glycol (PEG)-based hydrogel.

Materials:

  • PEG derivative (e.g., Acrylate-PEG-SVA)

  • This compound

  • HEPES buffered saline (HBS)

  • Photoinitiator (e.g., Eosin Y)

  • Crosslinker (e.g., N-Vinylpyrrolidone)

Procedure:

  • Peptide Conjugation: Dissolve the PEG derivative and IKVAV in HBS. The molar ratio of IKVAV to the PEG derivative will determine the final concentration of the peptide in the hydrogel. React the mixture overnight at 4°C with gentle agitation.

  • Hydrogel Formation: Dissolve the IKVAV-conjugated PEG, photoinitiator, and crosslinker in HBS.

  • Cell Encapsulation (Optional): If encapsulating cells, resuspend the cells in the hydrogel precursor solution.

  • Photopolymerization: Expose the hydrogel solution to visible light to initiate crosslinking and form the hydrogel. The duration of light exposure will influence the stiffness of the hydrogel.

Signaling Pathway

IKVAV has been shown to stimulate the proliferation of bone marrow mesenchymal stem cells by activating the MAPK/ERK and PI3K/Akt signaling pathways.[4]

IKVAV_Signaling_Pathway IKVAV This compound (IKVAV) Integrin Integrin Receptor IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MAPK_Pathway->ERK Activates ERK->Proliferation

Caption: IKVAV signaling pathway in BMMSCs.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effects of IKVAV in cell culture experiments.

Experimental_Workflow cluster_assays Assays Start Start Cell_Culture Cell Seeding & Attachment (24h) Start->Cell_Culture Treatment IKVAV Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT/CCK-8) Incubation->Viability Neurite Neurite Outgrowth Assay (Immunocytochemistry) Incubation->Neurite Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Neurite->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro IKVAV experiments.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of H-Ile-Lys-Val-Ala-Val-OH (IKVAV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a biologically active motif derived from the α1 chain of laminin, a major component of the basement membrane.[1][2] Research has demonstrated its significant role in promoting cell adhesion, neurite outgrowth, and angiogenesis.[1][2] Furthermore, IKVAV has been shown to stimulate the proliferation of bone marrow mesenchymal stem cells by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways. Given its therapeutic potential, robust and reliable analytical methods for the detection and quantification of IKVAV are crucial for preclinical and clinical research.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., cell culture media, plasma, tissue homogenate).

Materials:

  • This compound (IKVAV) peptide standard

  • Internal Standard (e.g., stable isotope-labeled IKVAV)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol for Biological Fluids (e.g., Plasma, Serum):

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing 0.1% formic acid and the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol for Cell Culture Media:

  • Dilution: Dilute the cell culture media sample with HPLC-grade water to reduce the concentration of salts and other media components. The dilution factor should be optimized based on the expected concentration of IKVAV.

  • Acidification: Acidify the diluted sample with formic acid to a final concentration of 0.1%.

  • SPE Cleanup (if necessary):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water with 0.1% formic acid to remove salts and hydrophilic impurities.

    • Elute the peptide with 1 mL of 80% acetonitrile in water with 0.1% formic acid.

  • Evaporation and Reconstitution: Dry the eluate and reconstitute as described in the protocol for biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Example for a Triple Quadrupole):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Optimized for each transition (typically 15-30 eV)

Data Presentation

Predicted Molecular Weight and Precursor Ions

The theoretical monoisotopic mass of this compound is 529.3605 Da. In positive ion mode ESI, the peptide is expected to be observed primarily as singly and doubly charged precursor ions.

Ion SpeciesTheoretical m/z
[M+H]⁺ 530.3678
[M+2H]²⁺ 265.6883
Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the precursor ions will generate characteristic fragment ions, primarily b- and y-type ions, which can be used for structural confirmation and quantification. The following table lists the theoretical m/z values for the major fragment ions of this compound.

Fragment IonTheoretical m/z
b₁ 114.0913
b₂ 242.1863
b₃ 341.2547
b₄ 412.2923
y₁ 118.0863
y₂ 189.1239
y₃ 288.1923
y₄ 416.2872

Note: The selection of precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) should be based on the most intense and specific fragment ions observed in the experimental MS/MS spectrum.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Cell Media) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 530.37 or 265.69) Ionization->MS1 Fragmentation MS2: Collision-Induced Dissociation MS1->Fragmentation Detection Fragment Ion Detection Fragmentation->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Confirmation Structural Confirmation (Fragmentation Pattern) Detection->Confirmation

Caption: Experimental workflow for the LC-MS/MS analysis of IKVAV.

G IKVAV This compound (IKVAV) Receptor Cell Surface Receptor (e.g., Integrin) IKVAV->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Neurite Outgrowth Akt->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of IKVAV.

References

Troubleshooting & Optimization

poor solubility of H-Ile-Lys-Val-Ala-Val-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of the peptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in aqueous solutions?

A1: The poor solubility of this compound stems primarily from its amino acid composition. The peptide consists of five amino acids, four of which (Isoleucine, Valine, and Alanine) are non-polar and hydrophobic.[1][2] This high proportion of hydrophobic residues (80% of the sequence) can lead to intermolecular aggregation and precipitation in aqueous buffers.[1][3]

Q2: What is the recommended first-step solvent for dissolving this compound?

A2: Due to the presence of a single basic amino acid, Lysine (Lys), the peptide has a net positive charge at a neutral or acidic pH and a theoretical isoelectric point (pI) well above 7.0.[2][4] Therefore, the recommended initial approach is to dissolve the peptide in sterile, distilled water. If solubility is an issue, try a dilute acidic solution, such as 10% acetic acid, which will help protonate the peptide and increase its interaction with water.[5][6][7]

Q3: The peptide did not dissolve in an acidic buffer. What should I do next?

A3: If the peptide remains insoluble, the next step is to use a small amount of a water-miscible organic solvent.[7] First, dissolve the peptide completely in 100% Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), and then slowly add the aqueous buffer of your choice (e.g., PBS) to the desired concentration while vortexing.[5][6][8] It is crucial to add the aqueous solution to the organic solvent dropwise to prevent the peptide from precipitating.

Q4: Are there any solvents I should avoid?

A4: While this specific peptide does not contain Cysteine, Methionine, or Tryptophan, it is a general best practice to avoid DMSO for peptides containing these residues as it can cause oxidation.[5][8] In such cases, DMF is a suitable alternative.[8] Always consider the compatibility of any organic solvent with your downstream biological assays, as even small amounts can be toxic to cells.[3]

Q5: How can I improve the dissolution process without using organic solvents?

A5: Sonication can be an effective method to break apart peptide aggregates and aid dissolution.[3][7][8] A brief sonication in a water bath for a few minutes can significantly improve solubility.[9] Gentle warming (e.g., to <40°C) can also increase solubility, but should be done with caution to avoid peptide degradation.[6][10]

Q6: What is the best way to store the peptide once it is in solution?

A6: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[11] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][11]

Troubleshooting Guide

This guide provides a systematic approach to solubilizing this compound.

Problem: Lyophilized peptide does not dissolve, or solution is cloudy/contains precipitates.

The primary cause is the hydrophobic nature of the IKVAV sequence. Peptides are often least soluble at their isoelectric point (pI), and solubility increases as the pH of the solution moves away from the pI.[1][10] Since this compound is a basic peptide, adjusting the pH to the acidic range is the first logical step.

Logical Troubleshooting Workflow

The following workflow diagram illustrates the decision-making process for dissolving the peptide.

G cluster_start Start cluster_aqueous Aqueous Methods cluster_organic Organic Solvent Method cluster_end Finish start Start with Lyophilized Peptide water Try Distilled Water or Dilute (10%) Acetic Acid start->water sonicate Apply Sonication or Gentle Warming (<40°C) water->sonicate If insoluble success Clear Solution (Store at -80°C) water->success If soluble dmso Dissolve in minimal 100% DMSO/DMF sonicate->dmso If insoluble sonicate->success If soluble dilute Slowly add aqueous buffer to desired concentration dmso->dilute dilute->success If soluble fail Consult Technical Support if still insoluble dilute->fail If precipitates

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Data & Protocols

Physicochemical Properties Summary
PropertyValue / DescriptionRationale / Reference
Sequence This compound-
Amino Acid Type Basic PeptideContains one basic residue (Lysine) and no acidic residues.[2]
Hydrophobicity HighContains a high proportion of hydrophobic amino acids (Ile, Val, Ala).[1][3]
Theoretical pI > 7.0 (Basic)A related peptide, SIKVAV, has a theoretical pI of 10.09.[4]
Molecular Weight ~528.7 g/mol [12]
Recommended Solvents & Conditions
Solvent SystemTierProtocolConsiderations
Distilled H₂O 1 (Primary)Add solvent directly to lyophilized peptide. Vortex.May not be sufficient for complete dissolution.
10% Acetic Acid 1 (Primary)Use if water fails. Adjusts pH away from pI to improve solubility.Ensure final pH is compatible with experiments.
DMSO / DMF 2 (Secondary)Dissolve completely in a minimal volume of organic solvent first.Use for highly hydrophobic peptides.[6]
Aqueous Buffer 3 (Diluent)Add dropwise to the organic stock solution while vortexing.Rapid addition can cause precipitation.

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound

This protocol details the recommended step-by-step procedure for solubilizing the peptide for use in typical cell culture or biochemical assays.

  • Preparation: Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

  • Initial Attempt (Aqueous):

    • Add a small volume of 10% acetic acid to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex the solution for 30-60 seconds.

  • Assisted Dissolution:

    • If particles are still visible, place the vial in a bath sonicator for 5-10 minutes.[8] Check for clarity.

  • Organic Solvent Method (if necessary):

    • If the peptide remains insoluble, use a fresh vial of lyophilized peptide.

    • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to completely dissolve the peptide.[3]

    • Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO solution while continuously vortexing until the target concentration is reached.

  • Final Steps:

    • Once the peptide is fully dissolved, centrifuge the solution to pellet any minor, undissolved particulates.[3][6]

    • For cell-based assays, it may be necessary to sterilize the solution by passing it through a 0.22 µm filter.[11]

    • Prepare single-use aliquots and store them at -80°C.[11]

Protocol 2: Small-Scale Solubility Testing

To conserve valuable peptide, perform a small-scale test to determine the optimal solvent before dissolving the entire batch.[5]

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1 mg).

  • Test solubility in a series of solvents, starting with the most gentle (Tier 1).

  • Add a defined volume of the first test solvent (e.g., 10 µL of distilled water) and vortex. Observe for dissolution.

  • If not soluble, add the next solvent in the series (e.g., 10 µL of 10% acetic acid) and repeat the process.

  • Continue with minimal volumes of organic solvents like DMSO if necessary.

  • Record the solvent system that yields a clear solution at the desired concentration. Use this optimized method for the bulk of your peptide.

Associated Signaling Pathway

This compound is a bioactive peptide derived from laminin-1 that promotes cell proliferation and growth by activating key signaling pathways.[11][13][14] The diagram below illustrates the activation of the MAPK/ERK and PI3K/Akt pathways upon cell interaction with the IKVAV peptide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKVAV This compound (IKVAV Peptide) Integrin Integrin Receptor IKVAV->Integrin binds PI3K PI3K Integrin->PI3K activates MAPK_pathway MAPK Cascade (Ras/Raf/MEK) Integrin->MAPK_pathway activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Growth Akt->Proliferation promotes ERK ERK1/2 MAPK_pathway->ERK activates ERK->Proliferation promotes

Caption: IKVAV peptide activates MAPK/ERK and PI3K/Akt pathways to promote cell growth.

References

IKVAV Peptide Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the IKVAV peptide.

Introduction to IKVAV Peptide Aggregation

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide is a well-established bioactive sequence derived from the laminin-α1 chain. It plays a crucial role in promoting cell adhesion, neurite outgrowth, and angiogenesis. However, the inherent hydrophobicity of the IKVAV sequence makes it prone to self-assembly and aggregation, forming nanofibers and potentially amyloid-like fibrils. This aggregation can lead to insolubility and a loss of biological activity, posing a significant challenge in experimental settings.

Troubleshooting Guide

This guide provides systematic steps to identify, prevent, and resolve IKVAV peptide aggregation.

Visualizing the Troubleshooting Workflow

IKVAV Troubleshooting Workflow observe Observe signs of aggregation (e.g., precipitation, cloudiness, gel formation) confirm Confirm aggregation using: - Thioflavin T Assay - Transmission Electron Microscopy (TEM) observe->confirm solubilization Optimize Solubilization Protocol (see Table 1 & Protocol 1) confirm->solubilization Aggregation confirmed modification Consider Peptide Modification (e.g., flanking with charged residues) solubilization->modification If aggregation persists storage Ensure Proper Storage (Lyophilized at -20°C or below)

Caption: A flowchart outlining the steps to troubleshoot IKVAV peptide aggregation.

Quantitative Data: IKVAV Peptide Solubility

The solubility of the IKVAV peptide is highly dependent on its formulation and the solvent used. The native IKVAV pentapeptide has low aqueous solubility due to its hydrophobic nature. Flanking the core sequence with charged amino acids, as seen in the 19-mer peptide CSRARKQAASIKVAVSADR, significantly enhances its water solubility and reduces aggregation.[1]

Table 1: Solubility Guidelines for IKVAV and Related Peptides

Peptide VariantAmino Acid SequenceRecommended SolventsNotes
IKVAV Pentapeptide H-Ile-Lys-Val-Ala-Val-OH1. Organic Solvents: Start with a small amount of DMSO, DMF, or acetonitrile. 2. Acidic Buffers: For basic peptides, use dilute acetic acid or formic acid.Inherently hydrophobic and prone to aggregation in aqueous solutions. Sonication may aid dissolution.[2]
IKVAV Analog (12-mer) AASIKVAVSADR1. Sterile Water or Buffers: (e.g., PBS, pH 7.4)The addition of hydrophilic residues improves solubility compared to the pentapeptide.
IKVAV Analog (19-mer) CSRARKQAASIKVAVSADR1. Sterile Water or Buffers: (e.g., PBS, pH 7.4)Positively charged flanking sequences significantly increase aqueous solubility and prevent aggregation.[1]

Experimental Protocols

Protocol 1: Solubilization of IKVAV Peptide

This protocol provides a general guideline for solubilizing hydrophobic peptides like IKVAV.

Materials:

  • Lyophilized IKVAV peptide

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Initial Solvent Addition: For the highly hydrophobic IKVAV pentapeptide, add a small volume of DMSO to the vial to create a concentrated stock solution. For more soluble analogs, sterile water or a buffer like PBS can be used.

  • Vortexing: Vortex the vial for 30-60 seconds to aid in dissolution.

  • Sonication: If the peptide does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.

  • Dilution (if using organic solvent): If a stock solution was made in an organic solvent like DMSO, slowly add your aqueous buffer of choice to the stock solution while vortexing to reach the desired final concentration.

  • Sterile Filtration: For cell culture experiments, sterile filter the final peptide solution through a 0.22 µm syringe filter.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Assessment

This assay is used to detect the presence of amyloid-like fibrils, a common form of IKVAV aggregation. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3][4][5][6]

Materials:

  • IKVAV peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the glycine-NaOH buffer to a final concentration of 5 µM.

  • Sample Preparation: In the 96-well plate, add your IKVAV peptide solution to the wells. Include a negative control (buffer only) and a positive control if available (e.g., a known amyloid-forming peptide).

  • Add ThT Working Solution: Add the ThT working solution to each well containing the peptide solution and controls.

  • Incubation: Incubate the plate at room temperature in the dark for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: An increase in fluorescence intensity in the IKVAV sample wells compared to the negative control indicates the presence of amyloid-like aggregates.

Protocol 3: Transmission Electron Microscopy (TEM) for Fibril Visualization

TEM provides direct visual evidence of fibril formation and morphology.[7][8][9][10][11]

Materials:

  • IKVAV peptide solution

  • Formvar-carbon coated copper grids

  • Uranyl acetate (B1210297) solution (2% w/v in water)

  • Filter paper

  • Forceps

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small drop (5-10 µL) of the IKVAV peptide solution onto the surface of a Formvar-carbon coated grid. Allow the sample to adsorb for 1-2 minutes.

  • Wicking: Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper.

  • Negative Staining: Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds.

  • Wicking: Remove the excess stain by blotting with filter paper.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Examine the grid under a transmission electron microscope to visualize the morphology of any aggregates present. Amyloid-like fibrils will typically appear as long, unbranched filaments.

Frequently Asked Questions (FAQs)

Q1: Why is my IKVAV peptide solution cloudy?

A1: A cloudy appearance is a strong indicator of peptide aggregation and precipitation. This is likely due to the hydrophobic nature of the IKVAV sequence. Refer to the troubleshooting guide to optimize your solubilization protocol. Consider using a small amount of an organic solvent like DMSO to first dissolve the peptide before diluting with your aqueous buffer.

Q2: Can I use sonication to dissolve my IKVAV peptide?

A2: Yes, sonication in a water bath is a recommended step to aid in the dissolution of hydrophobic peptides like IKVAV. However, avoid excessive or prolonged sonication, which could potentially damage the peptide.

Q3: How does pH affect IKVAV peptide solubility?

A3: The solubility of peptides is influenced by their net charge at a given pH. The IKVAV peptide contains a lysine (B10760008) residue, which has a basic side chain. Dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6) can help to protonate the lysine, increasing the peptide's overall positive charge and potentially improving its solubility in aqueous solutions.

Q4: Will aggregated IKVAV peptide still be biologically active?

A4: Aggregation can significantly reduce or eliminate the biological activity of the IKVAV peptide. The formation of fibrils can mask the active sequence, preventing it from interacting with its target cell surface receptors, such as integrins.[1] This can lead to a loss of function in promoting cell adhesion and neurite outgrowth.[12][13][14]

Q5: How should I store my IKVAV peptide to prevent aggregation?

A5: For long-term storage, it is best to keep the IKVAV peptide in its lyophilized form at -20°C or below. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Signaling Pathways and Aggregation Effects

IKVAV-Integrin Signaling Pathway

The biological effects of the IKVAV peptide, such as promoting neurite outgrowth, are primarily mediated through its interaction with integrin receptors on the cell surface. This interaction triggers downstream signaling cascades that influence cytoskeletal organization and gene expression related to cell adhesion and differentiation.

IKVAV Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IKVAV_soluble Soluble IKVAV Peptide integrin Integrin Receptor IKVAV_soluble->integrin Binding IKVAV_aggregated Aggregated IKVAV Peptide IKVAV_aggregated->integrin Blocked Interaction signaling Downstream Signaling (e.g., FAK, ERK) integrin->signaling Activation response Cellular Response (Neurite Outgrowth, Cell Adhesion) signaling->response

Caption: The IKVAV signaling pathway and the inhibitory effect of aggregation.

As depicted in the diagram, soluble IKVAV peptides can bind to integrin receptors, initiating a signaling cascade that results in desired cellular responses. However, when the IKVAV peptide aggregates into fibrils, the active binding site may become sterically hindered or conformationally altered, preventing its interaction with the integrin receptor. This blockage of the initial binding step leads to a loss of downstream signaling and a failure to elicit the intended biological effects.[15][16][17][18]

References

Technical Support Center: Optimizing H-Ile-Lys-Val-Ala-Val-OH Concentration for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) for promoting neurite outgrowth in neuronal cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IKVAV) and how does it promote neurite outgrowth?

A1: this compound, commonly known as IKVAV, is a synthetic pentapeptide derived from the α1 chain of laminin (B1169045), a major protein component of the extracellular matrix (ECM).[1][2] It has been identified as a potent bioactive sequence that promotes cell adhesion, migration, and, most notably, neurite outgrowth.[1] IKVAV is thought to mimic the neurotrophic effects of laminin by interacting with cell surface receptors, which in turn activates intracellular signaling cascades that lead to the extension of neurites.

Q2: What is the proposed mechanism of action for IKVAV-induced neurite outgrowth?

A2: IKVAV is believed to promote neurite outgrowth by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. Activation of these cascades leads to downstream effects on the cytoskeleton, promoting the dynamic changes required for neurite extension and stabilization.

Q3: What is a good starting concentration for IKVAV in my experiments?

A3: A good starting point for soluble IKVAV concentration is in the low micromolar range. For coating surfaces, a concentration range of 10-100 µg/mL is often a good starting point. However, the optimal concentration is highly dependent on the cell type, culture conditions, and whether the peptide is in solution or used as a coating. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store my IKVAV peptide stock solution?

A4: For optimal results and to avoid degradation, it is recommended to prepare a concentrated stock solution of IKVAV in a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS). Given its potential for low solubility, gentle vortexing or sonication may be required. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.

Q5: Can I use IKVAV with other extracellular matrix proteins or growth factors?

A5: Yes, IKVAV can be used in combination with other ECM proteins like collagen or fibronectin, as well as with neurotrophic factors such as Nerve Growth Factor (NGF). These combinations can have synergistic effects on neurite outgrowth, providing a more biomimetic environment for the neuronal cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in neurite outgrowth compared to control. 1. Suboptimal IKVAV concentration: The concentration may be too low to elicit a response or too high, leading to cytotoxicity. 2. Poor peptide quality or degradation: The peptide may have degraded due to improper storage or handling. 3. Cell health issues: The neuronal cells may not be healthy or responsive. 4. Inadequate coating: If used as a substrate, the coating may be uneven or insufficient.1. Perform a dose-response experiment with a wide range of IKVAV concentrations (e.g., 0.1 µM to 100 µM for soluble application, or 1 µg/mL to 200 µg/mL for coating). 2. Ensure the peptide was stored correctly (lyophilized at -20°C, stock solutions at -80°C in single-use aliquots). Purchase high-purity (>95%) peptide. 3. Check cell viability and morphology. Ensure optimal seeding density and culture conditions. 4. Verify the coating protocol. Ensure the entire surface is covered and allowed to adsorb for a sufficient amount of time.
High cell death or cytotoxicity observed. 1. High IKVAV concentration: Excessive concentrations of the peptide can be toxic to some cell types. 2. Contaminants in the peptide preparation: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can be cytotoxic. 3. Peptide aggregation: IKVAV has a tendency to self-assemble and form aggregates, which may be cytotoxic.1. Reduce the IKVAV concentration. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Use a peptide preparation with low TFA content or perform TFA removal steps. 3. Prepare fresh solutions and consider using sonication to break up aggregates before use.
Inconsistent results between experiments. 1. Variability in peptide solution preparation: Inconsistent dilution of the stock solution. 2. Inconsistent cell seeding density: Different numbers of cells will result in varied responses. 3. Variability in coating procedure: Inconsistent coating can lead to different levels of neurite outgrowth. 4. Subjectivity in neurite outgrowth quantification. 1. Use calibrated pipettes and be meticulous with dilutions. 2. Count cells accurately before seeding to ensure consistent density. 3. Standardize the coating protocol, including incubation time and washing steps. 4. Use automated image analysis software for unbiased quantification of neurite length and branching.
Difficulty dissolving the IKVAV peptide. 1. Inherent hydrophobicity: The peptide sequence contains hydrophobic residues.1. Dissolve in a small amount of sterile, deionized water or PBS. Gentle vortexing or sonication can aid dissolution. For coating applications, dissolving in a weak acid solution (e.g., 0.01 M HCl) before dilution in PBS can improve solubility.

Data Presentation

Table 1: Recommended IKVAV Concentration Ranges for Different Neuronal Cell Types

Cell TypeApplicationRecommended Concentration RangeKey FindingsReference
PC12 CellsSoluble10 - 100 µMIncreased neurite outgrowth, often in synergy with low concentrations of NGF.[3]
Primary Hippocampal NeuronsCoating10 - 50 µg/mLPromotes adhesion and significant neurite extension.[4]
Dorsal Root Ganglion (DRG) NeuronsCoating20 - 100 µg/mLEnhances axonal regeneration on various substrates.[5]
Human Neural Stem Cells (hNSCs)In hydrogel10 - 100 µMPromotes migration and differentiation into neurons.[6]
Murine Embryonic Stem CellsIn hydrogel60 - 570 µMIncreased neurogenic differentiation and neurite extension.[7]

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay using Soluble IKVAV with PC12 Cells
  • Cell Seeding:

    • Coat a 24-well plate with an appropriate substrate (e.g., 50 µg/mL poly-L-lysine or 10 µg/mL collagen IV).

    • Seed PC12 cells at a density of 1 x 10^4 cells/well.

    • Allow cells to attach for 24 hours in complete medium.

  • Peptide Treatment:

    • Prepare a stock solution of IKVAV (e.g., 1 mM in sterile PBS).

    • Prepare serial dilutions of IKVAV in low-serum medium (e.g., 1% horse serum) to achieve final concentrations ranging from 1 µM to 100 µM. It is advisable to include a positive control (e.g., 50 ng/mL NGF) and a negative control (low-serum medium only).

    • Replace the medium in the wells with the prepared IKVAV solutions.

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with a neuronal marker (e.g., anti-β-III-tubulin) and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and number of branches per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Protocol 2: Neurite Outgrowth Assay using IKVAV-Coated Substrates with Primary Neurons
  • Substrate Coating:

    • Prepare IKVAV solutions at various concentrations (e.g., 10, 25, 50, 100 µg/mL) in sterile PBS.

    • Add the IKVAV solutions to the wells of a multi-well plate or to glass coverslips, ensuring the entire surface is covered.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C to allow for adsorption.

    • Aspirate the peptide solution and gently wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Dissociate primary neurons (e.g., hippocampal or cortical neurons from embryonic rodents) according to standard protocols.

    • Seed the neurons onto the IKVAV-coated surfaces at an appropriate density (e.g., 2 x 10^4 cells/cm²).

  • Incubation:

    • Culture the neurons in a suitable growth medium for 24-72 hours.

  • Analysis:

    • Fix, permeabilize, and stain the cells as described in Protocol 1.

    • Acquire images and quantify neurite outgrowth parameters.

Visualizations

IKVAV_Signaling_Pathway IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K Activates MAPK_pathway MAPK/ERK Pathway Integrin->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Cytoskeleton Cytoskeletal Reorganization Akt->Cytoskeleton MAPK_pathway->Cytoskeleton Neurite Neurite Outgrowth Cytoskeleton->Neurite

Caption: IKVAV Signaling Pathway for Neurite Outgrowth.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_peptide Prepare IKVAV Stock Solution add_peptide Add Soluble IKVAV or Plate on Coated Surface prep_peptide->add_peptide prep_cells Culture Neuronal Cells seed_cells Seed Cells prep_cells->seed_cells prep_plates Coat Plates (if applicable) prep_plates->seed_cells seed_cells->add_peptide incubate Incubate (24-72h) add_peptide->incubate fix_stain Fix and Stain Cells incubate->fix_stain image Image Acquisition fix_stain->image quantify Quantify Neurite Outgrowth image->quantify

Caption: General Experimental Workflow for IKVAV Neurite Outgrowth Assay.

troubleshooting_guide start Start No/Poor Neurite Outgrowth check_conc Check Concentration Is it optimized? Perform dose-response. start->check_conc First step check_peptide Check Peptide Quality Is it fresh? Stored correctly? check_conc->check_peptide If concentration is ok solution Solution | {Adjust concentration | Use new peptide | Optimize cell culture | Refine coating protocol} check_conc->solution If concentration is not optimal check_cells Check Cell Health Viable? Correct density? check_peptide->check_cells If peptide is ok check_peptide->solution If peptide quality is poor check_coating Check Coating Even? Sufficient incubation? check_cells->check_coating If cells are healthy check_cells->solution If cell health is poor check_coating->solution If coating is suspect

Caption: Troubleshooting Logic for Poor Neurite Outgrowth.

References

troubleshooting IKVAV peptide bioactivity loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the loss of IKVAV peptide bioactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My IKVAV peptide is not showing the expected biological activity. What are the common causes?

A1: Loss of IKVAV peptide bioactivity can stem from several factors, broadly categorized as:

  • Peptide Quality and Integrity: Issues arising from synthesis, purity, and handling.

  • Experimental Conditions: Suboptimal assay parameters and incorrect handling during the experiment.

  • Intrinsic Properties of IKVAV: Challenges related to the peptide's inherent physicochemical characteristics.

Q2: How should I properly store my lyophilized and reconstituted IKVAV peptide?

A2: Proper storage is critical for maintaining peptide integrity.[1][2][3][4]

  • Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed, desiccated container, protected from light.[3][4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[2]

  • Reconstituted Peptide: For short-term storage (days to weeks), store at 2-8°C.[5] For long-term storage, aliquot the solution into single-use volumes and freeze at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][6][7]

Q3: What is the best way to dissolve the IKVAV peptide?

A3: The IKVAV peptide sequence (Ile-Lys-Val-Ala-Val) has hydrophobic residues, which can make it poorly soluble in aqueous solutions.[6][8] Direct dissolution in aqueous buffers may be difficult.[6] A recommended method is to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO and then slowly add this stock solution to your aqueous experimental buffer with gentle stirring.[6]

Q4: Could Trifluoroacetic Acid (TFA) from the purification process be affecting my cell-based assays?

A4: Yes, residual TFA from HPLC purification can be cytotoxic to some cell lines and inhibit cell proliferation, leading to the appearance of lost bioactivity.[1][7] If you suspect TFA interference, consider exchanging it for a different salt, such as acetate (B1210297) or HCl.[1]

Q5: My IKVAV peptide solution appears cloudy or has visible precipitates. What should I do?

A5: Cloudiness or precipitation is a sign of peptide aggregation or poor solubility.[6] Peptides, especially those with hydrophobic residues like IKVAV, can aggregate, which masks the active sites and reduces bioactivity.[1][9] Refer to the troubleshooting guide below for steps to address aggregation.

Troubleshooting Guides

Guide 1: Loss of IKVAV Bioactivity

This guide provides a step-by-step approach to troubleshoot the loss of IKVAV peptide bioactivity.

Step 1: Verify Peptide Integrity and Handling

  • Purity and Identity: Review the mass spectrometry (MS) and HPLC data provided by the manufacturer to confirm the peptide's identity and purity.[1] Impurities from synthesis can inhibit activity.[1]

  • Storage and Handling: Confirm that your storage and handling procedures align with the recommended guidelines (see FAQ Q2). Improper storage is a frequent cause of activity loss.[1]

  • Solubility: Ensure the peptide is fully dissolved in your assay buffer. Undissolved peptide will not be active.[1]

Step 2: Evaluate Experimental Parameters

  • Concentration Range: You may be using a concentration that is too low to elicit a response or too high, causing cytotoxicity.[1] Perform a dose-response curve over a wide range of concentrations.

  • Incubation Time: The kinetics of IKVAV peptide action can vary depending on the cell type and assay. Test different incubation times.[1]

  • Assay Controls: Ensure your positive and negative controls are working as expected. This will help differentiate between a peptide issue and an assay issue.[1]

  • Biological Contamination: Endotoxin (B1171834) contamination can cause erratic results in immunological assays.[7] Use endotoxin-free reagents and test your peptide for endotoxin levels if necessary.

Step 3: Address Intrinsic Peptide Properties

  • Aggregation: If you suspect aggregation, refer to the "Troubleshooting Peptide Aggregation" guide below.

  • Instability: The peptide may be susceptible to degradation by proteases in your assay system.[1] Consider using protease inhibitors or modifying the peptide to enhance stability.[10]

Troubleshooting Workflow for Bioactivity Loss

G start Start: IKVAV Peptide Bioactivity Loss verify_peptide Step 1: Verify Peptide Integrity & Handling start->verify_peptide check_purity Check MS/HPLC Data verify_peptide->check_purity Purity Issue? check_storage Review Storage & Handling Procedures verify_peptide->check_storage Handling Issue? check_solubility Confirm Complete Dissolution verify_peptide->check_solubility Solubility Issue? evaluate_assay Step 2: Evaluate Assay Parameters check_purity->evaluate_assay Purity OK check_storage->evaluate_assay Handling OK check_solubility->evaluate_assay Solubility OK dose_response Perform Dose-Response Curve evaluate_assay->dose_response incubation_time Test Different Incubation Times evaluate_assay->incubation_time check_controls Validate Assay Controls evaluate_assay->check_controls address_intrinsic Step 3: Address Intrinsic Peptide Properties dose_response->address_intrinsic Parameters OK incubation_time->address_intrinsic Parameters OK check_controls->address_intrinsic Parameters OK troubleshoot_aggregation Troubleshoot Aggregation address_intrinsic->troubleshoot_aggregation consider_stability Consider Peptide Instability address_intrinsic->consider_stability solution Bioactivity Restored troubleshoot_aggregation->solution Resolved no_solution Contact Technical Support troubleshoot_aggregation->no_solution Unresolved consider_stability->solution Resolved consider_stability->no_solution Unresolved

Caption: A step-by-step workflow for troubleshooting IKVAV peptide bioactivity loss.

Guide 2: Troubleshooting IKVAV Peptide Aggregation

Problem: The IKVAV peptide solution is cloudy, or you observe a loss of activity over time, suggesting aggregation.

Potential Cause Troubleshooting Steps
High Peptide Concentration Dilute the stock solution and try the experiment again at a lower concentration.[6]
Incorrect Dissolution Method Re-dissolve the peptide following the recommended protocol: first in a minimal amount of organic solvent (e.g., DMSO), then slowly add to the aqueous buffer while stirring.[6]
pH Close to Isoelectric Point (pI) Adjust the pH of your buffer to be at least 2 units away from the peptide's pI.
Hydrophobic Interactions For non-biological assays, consider adding chaotropic agents like 6M Guanidine-HCl to the buffer.[6]
Formation of Aggregates Use bath sonication to help resolubilize aggregated peptide.[6]

Experimental Protocols

Protocol 1: IKVAV Peptide Solubility Test
  • Preparation: Weigh out a small amount of lyophilized IKVAV peptide.

  • Initial Dissolution: Add a small volume of sterile DMSO to the peptide to create a concentrated stock solution. Gently vortex.

  • Aqueous Dilution: While gently stirring, slowly add the DMSO stock solution drop-wise into your desired aqueous buffer (e.g., PBS) to reach the final concentration.

  • Observation: Visually inspect the solution for any cloudiness or precipitates. If the solution is not clear, the peptide may have exceeded its solubility limit in that buffer.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the dose-dependent effect of IKVAV on cell proliferation.

  • Cell Seeding: Seed cells (e.g., bone marrow mesenchymal stem cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the IKVAV peptide in your cell culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the peptide) and a no-treatment control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Parameter Example Value
Cell TypeBone Marrow Mesenchymal Stem Cells (BMMSCs)
Seeding Density5 x 10³ cells/well
IKVAV Concentration Range0.1 µM to 100 µM
Incubation Time24, 48, 72 hours
Wavelength for Absorbance570 nm

IKVAV Signaling Pathway

The IKVAV peptide has been shown to promote cell proliferation and growth by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways.[11][12][13]

G IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_pathway MAPK Pathway Integrin->MAPK_pathway Akt Akt PI3K->Akt activates Proliferation Cell Growth & Proliferation Akt->Proliferation ERK ERK1/2 MAPK_pathway->ERK activates ERK->Proliferation

References

Technical Support Center: Cytotoxicity of High Concentrations of IKVAV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering issues related to the cytotoxicity of high concentrations of the IKVAV (isoleucine-lysine-valine-alanine-valine) peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the IKVAV peptide cytotoxic at high concentrations?

A1: While the IKVAV peptide is generally considered biocompatible and promotes cell adhesion, proliferation, and differentiation at lower concentrations, some studies suggest that its bioactivity can be impaired at high concentrations. Evidence indicates that for some modified IKVAV peptides, the half-maximal inhibitory concentration (IC50) is greater than 500 µM, suggesting low cytotoxicity. However, for the unmodified IKVAV peptide, a decline in cell viability has been observed at concentrations as high as 2.5 mM.[1][2] The cytotoxic potential can be influenced by factors such as the specific cell type, peptide concentration, exposure duration, and the aggregation state of the peptide.

Q2: What are the potential mechanisms behind the cytotoxicity of high concentrations of IKVAV?

A2: The exact mechanisms are still under investigation, but a primary concern is the propensity of the IKVAV peptide to self-assemble into amyloid-like fibrils.[3][4] These aggregates may induce cellular stress and activate apoptotic pathways. It is hypothesized that this aggregation could lead to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are known to be involved in cellular responses to stress and can trigger apoptosis.

Q3: How can I determine if the observed cytotoxicity in my experiment is due to the IKVAV peptide itself or other factors?

A3: It is crucial to include proper controls in your experimental design. These should include a vehicle control (the solvent used to dissolve the peptide) to rule out solvent toxicity. Additionally, using a scrambled version of the IKVAV peptide (a peptide with the same amino acids in a random order) can help determine if the observed effects are sequence-specific. Comparing results with a known cytotoxic agent as a positive control will also help validate your assay.

Q4: My results show decreased cell viability at high IKVAV concentrations. How can I confirm if this is due to apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, you can use specific assays. An Annexin V/Propidium Iodide (PI) assay is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Cytotoxicity Results

Possible Cause: Peptide aggregation. The IKVAV peptide has a tendency to form amyloid-like fibrils, especially at high concentrations, which can lead to non-homogenous distribution in your cell cultures and interfere with assay readouts.[3][4]

Troubleshooting Steps:

  • Peptide Preparation:

    • Dissolve the lyophilized IKVAV peptide in a small amount of sterile, high-purity water or a suitable organic solvent like DMSO before diluting it to the final concentration in your culture medium.

    • Sonication can help to break up pre-existing aggregates.

    • Prepare fresh stock solutions for each experiment to minimize age-related aggregation.

  • Experimental Conditions:

    • When adding the peptide to your cell cultures, ensure thorough but gentle mixing to promote even distribution.

    • Visually inspect your peptide solutions and cell cultures under a microscope for any signs of precipitation or aggregation.

  • Assay Interference:

    • Be aware that peptide aggregates can interfere with certain cytotoxicity assays. For instance, in an MTT assay, aggregates might physically block light transmission or interact with the formazan (B1609692) crystals, leading to inaccurate readings.

    • Consider using an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity and may be less susceptible to interference from peptide aggregates.

Issue 2: High Background Signal in Control Wells

Possible Cause: Contamination or issues with the assay reagents.

Troubleshooting Steps:

  • Aseptic Technique: Ensure strict aseptic technique during all experimental procedures to prevent microbial contamination, which can affect cell viability and interfere with assay results.

  • Reagent Quality: Use fresh, high-quality reagents. Check the expiration dates and storage conditions of your assay kits.

  • Media Components: Some components in the cell culture media, like phenol (B47542) red, can interfere with the absorbance or fluorescence readings of certain assays. Consider using a phenol red-free medium if you suspect interference.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of IKVAV and its modified forms.

Table 1: Cytotoxicity of Modified IKVAV Peptides

Peptide DerivativeCell LineAssayConcentration (µM)Cell Viability (%)IC50 (µM)Reference
Ben-IKVAVhMSCsMTT500>75>500[1]
PFB-IKVAVhMSCsMTT500>75>500[1]

Table 2: Dose-Dependent Effect of Unmodified IKVAV Peptide on Cell Viability

Cell LineAssayConcentration (mM)ObservationReference
BMMSCsCCK-80.5Peak cell viability[2]
BMMSCsCCK-82.5Decreased cell viability compared to 0.5 mM[2]
Raw 264.7 MacrophagesN/A3, 7, 10No significant apoptotic effects observed[3]

Note: Data on the IC50 of unmodified IKVAV peptide at high concentrations is limited. Researchers are encouraged to perform dose-response studies to determine the specific cytotoxic profile in their experimental system.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the IKVAV peptide, including appropriate controls (vehicle, scrambled peptide, positive control).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with the IKVAV peptide in a suitable culture vessel.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for IKVAV-Induced Cytotoxicity

At high concentrations, the IKVAV peptide may form aggregates that induce cellular stress, leading to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK. These pathways can, in turn, trigger a caspase cascade, ultimately leading to apoptosis.

IKVAV_Cytotoxicity_Pathway IKVAV High Concentration IKVAV Peptide Aggregation Peptide Aggregation (Amyloid-like Fibrils) IKVAV->Aggregation CellStress Cellular Stress Aggregation->CellStress SAPK Activation of SAPK (JNK, p38 MAPK) CellStress->SAPK Caspase Caspase Activation SAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for cytotoxicity induced by high concentrations of IKVAV peptide.

Experimental Workflow for Assessing IKVAV Cytotoxicity

The following workflow outlines the key steps for investigating the cytotoxic effects of high concentrations of the IKVAV peptide.

Cytotoxicity_Workflow start Start: Prepare IKVAV Peptide Solutions cell_culture Cell Culture and Seeding start->cell_culture treatment Treat Cells with High Concentrations of IKVAV cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis end End: Conclude on Cytotoxicity data_analysis->end

Caption: A general experimental workflow for evaluating the cytotoxicity of IKVAV peptide.

Logical Relationship for Troubleshooting IKVAV Aggregation

This diagram illustrates a decision-making process for troubleshooting issues related to IKVAV peptide aggregation.

References

Technical Support Center: Synthesis of H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the solid-phase synthesis of the peptide H-Ile-Lys-Val-Ala-Val-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound peptide?

The synthesis of this compound is challenging primarily due to its amino acid composition. The sequence contains multiple bulky and hydrophobic residues (Isoleucine and Valine), which can lead to significant difficulties during solid-phase peptide synthesis (SPPS).[1][2] The main challenges include:

  • Peptide Aggregation: The hydrophobic nature of the peptide, particularly with multiple valine and isoleucine residues, promotes inter-chain hydrogen bonding and aggregation on the solid support.[1][2][3] This aggregation can lead to poor solvation, hindering the access of reagents to the reactive sites and resulting in incomplete reactions and lower yields.[2][3][4]

  • Steric Hindrance: The β-branched side chains of Isoleucine (Ile) and Valine (Val) create significant steric hindrance around the amino group.[5][6][7] This bulkiness can dramatically slow down the kinetics of both coupling and deprotection steps, leading to incomplete reactions.[5][6]

  • Difficult Couplings: The combination of peptide aggregation and steric hindrance makes the formation of peptide bonds, especially at the Val-Ala and Ile-Lys junctions, particularly challenging.[5][6] This can result in deletion sequences and low purity of the crude product.

  • Purification Issues: The hydrophobicity of the final peptide can cause problems during purification by reverse-phase HPLC (RP-HPLC).[8][9] These issues include poor solubility in aqueous mobile phases, strong retention on the column, peak broadening, and low recovery.[8]

Q2: I am observing low coupling efficiency, especially for the Val and Ile residues. What could be the cause and how can I improve it?

Low coupling efficiency for sterically hindered amino acids like Valine and Isoleucine is a common problem.[5][6] The primary causes are the bulky side chains impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain and on-resin aggregation.[1][5][6]

To improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagents: Standard coupling reagents may not be effective for sterically hindered residues.[10] The use of more potent coupling reagents is highly recommended.[5][6]

    • Aminium/Uronium Salts: Reagents like HATU and HCTU are highly efficient for hindered couplings due to the formation of more reactive activated esters.[5][6] COMU is another effective and safer alternative to benzotriazole-based reagents.[5]

    • Phosphonium Salts: PyBOP is also an efficient choice that can circumvent side reactions like guanidinylation that can occur with some aminium/uronium salts.[5][6]

  • Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can help drive the reaction to completion.[11]

  • Increase Reaction Time and Temperature: Extending the coupling reaction time can provide more opportunity for the sterically hindered amino acids to react.[12] Elevating the temperature can also help to increase reaction rates and disrupt aggregation.[3][13]

  • Monitor the Reaction: Utilize a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after the coupling step.[12] A positive result indicates an incomplete reaction, and a recoupling step is necessary.

Below is a troubleshooting workflow for addressing low coupling efficiency:

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform Double Coupling reagent->double_couple failure Consider Sequence Modification or Resynthesis reagent->failure time_temp Increase Reaction Time and/or Temperature double_couple->time_temp recheck Re-evaluate Coupling (Kaiser Test) time_temp->recheck recheck->reagent Positive success Proceed to Deprotection recheck->success Negative

Troubleshooting workflow for low coupling efficiency.

Q3: My peptide synthesis is failing due to aggregation. What strategies can I employ to overcome this?

Peptide aggregation is a major hurdle in the synthesis of hydrophobic sequences like this compound.[1][2] Aggregation can lead to incomplete deprotection and coupling steps.[13] Several strategies can be employed to disrupt the on-resin aggregation:

  • Choice of Solvent: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be a better choice for hydrophobic peptides as it has a greater solvating capacity.[11][13]

  • Elevated Temperature: Performing the synthesis at a higher temperature can help to break up secondary structures and improve reaction kinetics.[3][13]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.[13]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[13][14]

The following diagram illustrates the impact of aggregation and the points of intervention:

G Impact of Aggregation and Mitigation Strategies cluster_synthesis Peptide Synthesis Cycle deprotection Fmoc Deprotection coupling Amino Acid Coupling deprotection->coupling aggregation Peptide Aggregation (Hydrophobic Interactions) deprotection->aggregation coupling->deprotection coupling->aggregation incomplete_deprotection Incomplete Deprotection aggregation->incomplete_deprotection incomplete_coupling Incomplete Coupling aggregation->incomplete_coupling low_yield Low Yield & Purity incomplete_deprotection->low_yield incomplete_coupling->low_yield mitigation Mitigation Strategies mitigation->aggregation Disrupts solvents Chaotropic Solvents (NMP) temp Elevated Temperature salts Chaotropic Salts (LiCl) pseudo Pseudoprolines solvents->aggregation temp->aggregation salts->aggregation pseudo->aggregation

Impact of aggregation on peptide synthesis and mitigation strategies.

Q4: I'm having trouble with the final purification of the crude peptide. The HPLC peak is broad and I have low recovery. What can I do?

The hydrophobic nature of this compound is the likely cause of purification difficulties.[8][9] Poor solubility in aqueous buffers and strong interactions with the stationary phase are common issues.[8] Here are some troubleshooting tips for RP-HPLC purification:

  • Optimize the Mobile Phase:

    • Organic Modifier: While acetonitrile (B52724) is common, using n-propanol or isopropanol (B130326) can improve the solubility of very hydrophobic peptides and alter selectivity.[8]

    • Ion-Pairing Agent: Ensure a sufficient concentration of trifluoroacetic acid (TFA), typically 0.1%.[8] For very strong retention, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can be considered, though it may be difficult to remove later.[8]

  • Adjust Chromatographic Conditions:

    • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and lead to sharper peaks.[8][15]

    • Gradient: A shallower gradient around the elution point of the peptide can improve peak resolution.[8]

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[8]

  • Change the Stationary Phase: If the peptide binds too strongly to a C18 column, consider a less hydrophobic stationary phase, such as C8 or C4.[8]

  • Sample Preparation: Ensure the crude peptide is fully dissolved before injection. It may be necessary to use a small amount of a strong organic solvent like DMSO or isopropanol to dissolve the peptide before diluting it for injection.[8]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection
Symptom Possible Cause Recommended Solution
Presence of deletion sequences in the final product (e.g., H-Ile-Val-Ala-Val-OH).Peptide aggregation hindering access of the deprotection reagent (piperidine) to the N-terminus.[12][13]- Extend the deprotection time.[12]- Use a stronger deprotection cocktail (e.g., with DBU).[13]- Perform the deprotection at an elevated temperature.[13]- Add chaotropic salts to the deprotection solution.[13]
Incomplete deprotection confirmed by a colorimetric test (e.g., Chloranil test).Insufficient deprotection time or reagent concentration.[12]- Increase the deprotection time and/or the concentration of piperidine (B6355638).[12]- Perform a second deprotection step.
Issue 2: Poor Yield After Cleavage
Symptom Possible Cause Recommended Solution
Significantly lower than expected peptide yield after cleavage and precipitation.Inefficient synthesis due to aggregation and/or incomplete coupling.[12]- Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm the presence of the target peptide.[12]- If the target peptide is present but in low abundance, re-synthesize the peptide using optimized conditions (stronger coupling reagents, aggregation-disrupting strategies).
No precipitate forms upon addition of cold ether.The peptide may be soluble in ether or the cleavage was unsuccessful.[16]- Concentrate the TFA solution under a stream of nitrogen before adding ether.[16]- If no precipitate forms, re-cleave the resin with fresh cleavage cocktail.[16]- Analyze a small aliquot of the cleavage mixture by mass spectrometry to check for the presence of the cleaved peptide.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentCategoryRelative EfficiencyPotential Side ReactionsSafety Considerations
HATU Aminium/Uronium SaltVery HighGuanidinylation of the N-terminal amine.[5][6]Based on potentially explosive HOAt.[5][6]
HBTU Aminium/Uronium SaltHighGuanidinylation, capping the peptide chain.[5]Exhibits unpredictable autocatalytic decompositions.[5]
COMU Aminium/Uronium SaltVery HighLimited stability in solution.[5]Non-explosive and reduced allergenic potential compared to HATU/HBTU.[5]
PyBOP Phosphonium SaltHighLess reactive than HATU.[5]Avoids the carcinogenic byproduct HMPA associated with BOP.[5]
DIC/HOBt CarbodiimideStandardCan cause racemization.[12]HOBt is explosive.

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[5][6]

Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and a non-nucleophilic base such as DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-2 hours.[5]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using the Kaiser test.[6][12] Once complete, thoroughly wash the resin with DMF.[6]

Protocol 2: Fmoc Deprotection
  • Resin Washing: Wash the peptide-resin with DMF.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 20-30 minutes with gentle agitation.[17]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[12]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

References

avoiding degradation of H-Ile-Lys-Val-Ala-Val-OH during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of the peptide H-Ile-Lys-Val-Ala-Val-OH during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1] For short-term storage of a few weeks, 4°C is acceptable, but colder temperatures are recommended to minimize degradation over time.[2][3]

Q2: How should I handle the lyophilized peptide upon receipt and before use?

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4] The presence of a Lysine residue in this compound may contribute to this tendency. To prevent moisture uptake, which can significantly decrease long-term stability, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[2][5] Weigh out the desired amount quickly in a clean, dry environment and tightly reseal the container.[2] For added protection, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1][5]

Q3: My lyophilized this compound appears as a gel or is barely visible. Is this normal?

Yes, this can be normal. The apparent volume of lyophilized powder can vary, and some peptides, particularly short sequences, can be highly hygroscopic and appear as a gel-like substance or a thin, barely visible film.[3] This does not necessarily indicate degradation.

Q4: What are the primary degradation pathways for this compound?

While this compound does not contain amino acids highly prone to oxidation like Cysteine or Methionine, it can still undergo degradation through several chemical pathways:[6][7]

  • Hydrolysis: This is the cleavage of peptide bonds by water, and it is one of the main degradation pathways for all peptides.[6][7] The rate of hydrolysis is influenced by pH and temperature.

  • Deamidation: Although this peptide does not contain Asparagine (Asn) or Glutamine (Gln), which are most susceptible to deamidation, this pathway is a common degradation route for many peptides.[8]

  • Racemization: This is the conversion of L-amino acids to a mixture of L- and D-isomers, which can alter the peptide's biological activity. This process can be catalyzed by basic pH.[6]

Q5: How long is this compound stable in solution?

The stability of peptides in solution is significantly lower than in their lyophilized form.[2][9] For this compound, it is recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[5] Store solutions at -20°C or -80°C. As a general guideline, peptide solutions may be stable for up to a week at 4°C, a few months at -20°C, and longer at -80°C, but this is highly sequence-dependent.[3] The optimal pH for storage in solution is typically between 5 and 7.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Peptide degradation due to improper storage.- Review storage conditions (temperature, light, and moisture exposure).- Prepare fresh stock solutions from lyophilized powder.- Perform analytical tests (e.g., HPLC, MS) to assess the purity and integrity of the peptide stock.
Inconsistent experimental results Inconsistent peptide concentration due to repeated freeze-thaw cycles or adsorption to vials.- Aliquot peptide solutions into single-use volumes to avoid freeze-thaw cycles.[5]- Use low-protein-binding tubes or glass vials for storing dilute peptide solutions.[5]
Visible changes in the lyophilized powder (e.g., clumping) Moisture absorption.- Ensure the vial is warmed to room temperature in a desiccator before opening.[5]- Minimize the time the vial is open to the atmosphere.- Store the vial in a desiccator at the recommended temperature.
Precipitation observed in peptide solution upon thawing Poor solubility or aggregation.- Gently vortex or sonicate the solution to redissolve the peptide.- Re-evaluate the choice of solvent and buffer pH for optimal solubility.- Consider if the storage concentration is too high.

Stability Data Summary

The following table provides illustrative stability data for a generic pentapeptide like this compound under various storage conditions. Actual stability will be sequence-specific and should be determined experimentally.

Storage Condition Form Duration Expected Purity
-80°CLyophilized> 2 years> 98%
-20°CLyophilized1-2 years> 95%
4°CLyophilized< 6 months> 90%
Room TemperatureLyophilized< 1 monthSignificant degradation
-80°CSolution (pH 5-7)~ 1 year> 95%
-20°CSolution (pH 5-7)3-4 months> 90%
4°CSolution (pH 5-7)1-2 weeks> 85%

Experimental Protocols

Protocol 1: Assessment of Peptide Purity and Degradation by RP-HPLC

Objective: To determine the purity of this compound and quantify degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.1% acetic acid) at a concentration of 1 mg/mL.

    • For stability testing, incubate aliquots of the stock solution under different conditions (e.g., various temperatures, pH values).

    • At specified time points, dilute the samples to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the main peptide and any degradation products.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms of stored samples to a reference standard or a time-zero sample to identify and quantify degradation products.

Protocol 2: Confirmation of Peptide Identity and Degradation Products by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the intact peptide and identify the mass of any degradation products.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the RP-HPLC protocol. Fractions corresponding to the main peak and degradation peaks can be collected from the HPLC for MS analysis.

  • Mass Spectrometry Analysis:

    • Utilize techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[10]

    • Infuse the sample directly or couple the MS instrument to an LC system (LC-MS).

  • Data Analysis:

    • Determine the molecular weight of the intact peptide and compare it to the theoretical mass of this compound.

    • Analyze the masses of any additional peaks to identify potential degradation products (e.g., hydrolysis products would have a lower mass).

Visualizations

Peptide_Degradation_Pathways Peptide This compound (Intact Peptide) Hydrolysis Hydrolyzed Fragments Peptide->Hydrolysis  Water, pH extremes   Racemization D-Isomer Peptide Peptide->Racemization  High pH   Aggregation Aggregated Peptide Peptide->Aggregation  Freeze-thaw cycles, High concentration  

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Review Peptide Storage Conditions Start->CheckStorage IsStorageCorrect Conditions Optimal? CheckStorage->IsStorageCorrect CorrectStorage Implement Correct Storage: -80°C, Desiccated, Dark IsStorageCorrect->CorrectStorage No PrepareFresh Prepare Fresh Stock Solution IsStorageCorrect->PrepareFresh Yes CorrectStorage->PrepareFresh CheckHandling Review Handling Procedures (e.g., freeze-thaw, aliquoting) PrepareFresh->CheckHandling IsHandlingCorrect Procedures Optimal? CheckHandling->IsHandlingCorrect CorrectHandling Implement Correct Handling: Aliquot, Use Low-Binding Tubes IsHandlingCorrect->CorrectHandling No AnalyticalTest Perform Analytical Testing (HPLC/MS) IsHandlingCorrect->AnalyticalTest Yes CorrectHandling->AnalyticalTest End Problem Resolved AnalyticalTest->End

Caption: Troubleshooting workflow for peptide stability issues.

References

how to improve IKVAV peptide coating on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IKVAV peptide surface coating. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve consistent and effective IKVAV peptide coatings.

Frequently Asked Questions (FAQs)

Q1: What is the IKVAV peptide and what is its primary biological function?

A1: The IKVAV (isoleucine-lysine-valine-alanine-valine) peptide is a five-amino-acid sequence derived from the α1 chain of laminin, a major protein in the basal lamina.[1] Its primary biological function is to promote cell adhesion, migration, and neurite outgrowth, particularly for neuronal cells.[2][3] It is widely used in neural tissue engineering to create bioactive scaffolds that mimic the natural extracellular matrix.[4]

Q2: What are the common methods for coating surfaces with IKVAV peptide?

A2: There are two primary methods for immobilizing IKVAV peptide onto surfaces:

  • Passive Adsorption: This is the simplest method, where the peptide is physically adsorbed onto the surface through non-covalent interactions (e.g., hydrophobic and electrostatic forces). This is commonly used for polystyrene tissue culture plates.[5]

  • Covalent Immobilization: This method involves forming a stable chemical bond between the peptide and the surface. This typically requires a surface with reactive groups (or one that has been functionalized to present them) and a peptide with a corresponding reactive group (e.g., a terminal cysteine to react with a maleimide-activated surface).[6][7] Covalent attachment can provide better control over peptide orientation and stability.

Q3: What type of laboratory surfaces can be coated with IKVAV?

A3: A wide variety of surfaces can be coated, including tissue culture polystyrene plates and flasks, glass coverslips, and various biomaterial scaffolds. The choice of coating method will depend on the surface material. Polystyrene is well-suited for passive adsorption, while glass often requires surface activation (e.g., aminosilanization) for efficient peptide attachment.[8][9]

Q4: How can I confirm that the IKVAV peptide has successfully coated the surface?

A4: Quantifying peptide immobilization on a surface can be challenging. Common methods include:

  • Using a Labeled Peptide: A fluorescently labeled IKVAV peptide can be used, and the fluorescence intensity of the surface measured.

  • Surface-Sensitive Analytical Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can detect the elemental and molecular composition of the surface, confirming the peptide's presence.

  • Colorimetric Assays: Assays like the Micro BCA Protein Assay can be used to quantify the total amount of peptide on the surface.[10]

  • Fmoc Deprotection Assay: A straightforward method involves using an Fmoc-protected peptide for coating. The Fmoc group is then cleaved under basic conditions, and the released dibenzofulvene can be quantified by UV-vis spectroscopy or HPLC.[2]

Q5: What is the recommended storage procedure for IKVAV peptide?

A5: Lyophilized IKVAV peptide should be stored at -20°C or colder. For short-term storage of a stock solution, it is advisable to keep it at 2-8°C. For long-term storage, it is best to aliquot the stock solution and freeze it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Passive Adsorption of IKVAV on Polystyrene Plates

This protocol describes a common method for passively coating standard polystyrene tissue culture plates with IKVAV peptide.

Materials:

  • IKVAV peptide (lyophilized powder)

  • Sterile, ultrapure water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile tissue culture-treated polystyrene plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized IKVAV peptide in sterile ultrapure water or PBS to create a concentrated stock solution (e.g., 1 mg/mL). Gently vortex to ensure the peptide is fully dissolved.

  • Preparation of Coating Solution: Dilute the peptide stock solution in sterile PBS to the desired final coating concentration. A typical starting range is 1-100 µg/mL.

  • Coating the Surface: Add a sufficient volume of the coating solution to cover the entire surface of the wells (e.g., 50 µL for a 96-well plate, 250 µL for a 24-well plate).

  • Incubation: Incubate the plates at 37°C for 2 hours or at 4°C overnight. Ensure the plates are covered to prevent evaporation and contamination.

  • Washing: Carefully aspirate the peptide solution from the wells. Wash the wells 2-3 times with sterile PBS to remove any unbound peptide. Be gentle to avoid scratching the coated surface.

  • Use or Storage: The coated plates are now ready for cell seeding. Alternatively, they can be air-dried in a sterile environment and stored at 4°C for a short period.

Protocol 2: Covalent Immobilization of Thiol-Modified IKVAV on Maleimide-Activated Plates

This protocol is for researchers who have a custom-synthesized IKVAV peptide with a terminal cysteine residue for covalent attachment.

Materials:

  • C-terminal cysteine-modified IKVAV peptide (IKVAV-Cys)

  • Maleimide-activated polystyrene plates

  • Binding buffer (e.g., PBS, pH 7.0-7.5)

  • Blocking/quenching buffer (e.g., PBS containing 5 mM L-cysteine or β-mercaptoethanol)

Procedure:

  • Peptide Reconstitution: Dissolve the IKVAV-Cys peptide in the binding buffer to the desired concentration (e.g., 50-100 µg/mL).

  • Coating: Add the peptide solution to the maleimide-activated wells.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light. The maleimide (B117702) groups will react with the sulfhydryl groups on the cysteine to form a stable covalent bond.

  • Washing: Aspirate the peptide solution and wash the wells 3 times with the binding buffer to remove unbound peptide.

  • Blocking: To quench any unreacted maleimide groups, add the blocking buffer to each well and incubate for 1 hour at room temperature.

  • Final Wash: Aspirate the blocking buffer and wash the wells 3 times with sterile PBS. The plates are now ready for use.

Data Summary Tables

Table 1: Influence of IKVAV Coating Concentration on Neural Cell Behavior

IKVAV ConcentrationCell AttachmentNeurite OutgrowthCell MigrationReference
1 µMBaselineLow-[11]
10 µMIncreasedModerateOptimal[12]
50 µMHighHighReduced[12]
100 µMHighHighInhibited[12]
570 µM-Significantly longer neurites-[11]

Note: The optimal concentration can be cell-type dependent and should be determined empirically.

Table 2: Comparison of IKVAV Immobilization Methods

FeaturePassive AdsorptionCovalent Immobilization
Principle Non-covalent interactions (hydrophobic, electrostatic)Stable chemical bond formation
Surface Requirement Hydrophobic surfaces (e.g., polystyrene)Surfaces with specific reactive groups
Peptide Requirement Standard IKVAV peptideModified peptide (e.g., with a terminal thiol)
Stability Lower; peptide can desorb over timeHigher; stable linkage
Peptide Orientation RandomMore controlled
Complexity Simple and quickMore complex; may require surface activation

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Cell Attachment 1. Inefficient Peptide Coating: Insufficient peptide concentration, incorrect buffer pH, or peptide degradation. 2. Peptide Quality: Peptide may have degraded due to improper storage or handling. 3. Surface Incompatibility: The chosen surface may not be suitable for passive adsorption.1. Optimize Coating Conditions: Test a range of peptide concentrations (e.g., 1-100 µg/mL). Ensure the pH of your PBS is ~7.4. Use freshly prepared solutions. 2. Verify Peptide Integrity: Check the expiration date and storage conditions of your peptide. Consider running a quality control check like mass spectrometry. 3. Change Surface or Method: For glass surfaces, consider a covalent immobilization method. For polystyrene, ensure it is tissue-culture treated.
Inconsistent Results Across a Plate 1. Uneven Coating: Incomplete coverage of the well surface or uneven drying. 2. Edge Effects: Increased evaporation from the outer wells of the plate during incubation.1. Ensure Complete Coverage: Use a sufficient volume of coating solution to cover the entire well bottom. Swirl the plate gently to distribute the solution evenly. 2. Minimize Evaporation: Use a humidified incubator. You can also fill the outer wells with sterile water or PBS to create a moisture barrier.
High Background/Non-Specific Cell Binding 1. Incomplete Washing: Residual unbound peptide in the wells. 2. Cell Clumping: Cells are not in a single-cell suspension before seeding.1. Improve Washing Technique: Increase the number of washes (3-4 times) with PBS after coating. Be gentle to not disturb the adsorbed peptide layer. 2. Prepare a Good Cell Suspension: Ensure you have a single-cell suspension by proper trypsinization and gentle pipetting before seeding onto the coated plate.
Peptide Solution Appears Cloudy 1. Poor Solubility: The peptide may not be fully dissolved, especially at high concentrations. 2. Aggregation: Some peptide sequences are prone to aggregation over time.1. Aid Dissolution: Gently vortex the stock solution. Brief sonication may also help. 2. Use Fresh Solutions: Prepare the coating solution fresh from a frozen stock immediately before use. Avoid storing diluted peptide solutions for extended periods.

Visual Guides

Signaling and Experimental Workflows

IKVAV_Signaling_Pathway IKVAV Immobilized IKVAV Peptide Integrin Integrin Receptor (e.g., α6β1) IKVAV->Integrin Binding FAK FAK Integrin->FAK Activation PI3K PI3K/Akt FAK->PI3K MAPK MAPK/ERK FAK->MAPK Cytoskeleton Cytoskeletal Reorganization PI3K->Cytoskeleton Gene Gene Expression (Neuronal Differentiation) MAPK->Gene Cytoskeleton->Gene

Caption: IKVAV peptide signaling pathway for promoting cell adhesion and differentiation.

Coating_Workflow start Start reconstitute Reconstitute Lyophilized IKVAV Peptide start->reconstitute dilute Dilute to Final Coating Concentration reconstitute->dilute add_to_plate Add Solution to Polystyrene Plate dilute->add_to_plate incubate Incubate (e.g., 2h at 37°C or O/N at 4°C) add_to_plate->incubate wash Aspirate and Wash 2-3x with PBS incubate->wash seed Plate is Ready for Cell Seeding wash->seed

Caption: Experimental workflow for passive adsorption of IKVAV peptide.

Troubleshooting_Logic start Poor Cell Attachment on IKVAV-Coated Surface check_coating Verify Coating Protocol start->check_coating check_peptide Check Peptide Quality start->check_peptide check_cells Evaluate Cell Health & Seeding Density start->check_cells conc Optimize IKVAV Concentration check_coating->conc Concentration? incubation Adjust Incubation Time/Temperature check_coating->incubation Incubation? storage Confirm Proper Storage (-20°C) check_peptide->storage Storage? fresh Use Freshly Prepared Solution check_peptide->fresh Freshness? viability Check Cell Viability (e.g., Trypan Blue) check_cells->viability Viability? density Optimize Seeding Density check_cells->density Density?

Caption: Troubleshooting logic for poor cell attachment on IKVAV-coated surfaces.

References

Technical Support Center: H-Ile-Lys-Val-Ala-Val-OH (IKVAV) in Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laminin-derived pentapeptide, H-Ile-Lys-Val-Ala-Val-OH (IKVAV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cell adhesion assays involving this potent bioactive sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cell adhesion experiments with this compound.

Q1: My cells are not adhering to the IKVAV-coated surface. What are the possible reasons?

A1: Several factors could contribute to poor cell adhesion. Consider the following:

  • Suboptimal Peptide Coating: Ensure the coating concentration of IKVAV is adequate for your cell type. Inefficient coating can also result from insufficient incubation time or the use of an inappropriate coating buffer. While PBS is standard, the hydrophobic nature of IKVAV might lead to aggregation.[1] Consider dissolving the peptide in a small amount of 20% acetic acid before diluting to the final concentration in PBS.[2]

  • Cell Type and Health: Verify that your cell line expresses the appropriate integrin receptors for IKVAV, which include α3β1, α4β1, and α6β1.[1][3] Additionally, ensure your cells are healthy, in the logarithmic growth phase, and have not been over-exposed to dissociation enzymes like trypsin, which can damage surface receptors.

  • Presence of Serum: Serum contains extracellular matrix (ECM) proteins that can compete with the IKVAV peptide for binding to both the substrate and cell surface integrins. For initial troubleshooting, it is advisable to perform the assay in serum-free media.

  • Divalent Cations: Integrin-mediated cell adhesion is dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺. Ensure your cell attachment buffer or medium contains these ions at appropriate physiological concentrations.

Q2: I am observing patchy and uneven cell attachment across my IKVAV-coated wells. What could be the cause?

A2: Uneven cell attachment is often indicative of a problem with the coating process.

  • Peptide Aggregation: this compound has a tendency to self-assemble into nanofibers and form amyloid-like fibrils, which can lead to aggregation and an uneven coating solution.[1][4][5] To mitigate this, ensure the peptide is fully dissolved before coating. Sonication may be helpful.[6] Using a longer peptide sequence flanking the IKVAV motif can sometimes improve solubility.[1]

  • Incomplete Surface Coverage: Ensure the entire surface of the well is covered with the peptide solution during the incubation period. Insufficient volume can lead to dry spots and, consequently, areas with no cell adhesion.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results can stem from several sources.

  • Peptide Stability: Peptides in solution can be subject to degradation by proteases present in cell cultures.[7] Prepare fresh peptide solutions for each experiment and consider using protease inhibitors if you suspect degradation is an issue.

  • Coating Variability: Standardize your coating procedure meticulously. This includes peptide concentration, incubation time, temperature, and washing steps.

  • Cell Passaging and Health: Variations in cell passage number and overall health can significantly impact their adhesive properties. Use cells within a consistent passage range for all experiments.

Q4: What should I use as a negative control for my this compound peptide?

A4: A scrambled peptide with the same amino acid composition but a different sequence is an excellent negative control. This helps to demonstrate that the observed cell adhesion is specific to the IKVAV sequence and not due to non-specific interactions with the peptide. A commonly used scrambled sequence for IKVAV is VVIAK or VAKVI.[8][9]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. The following table summarizes concentrations used in various studies.

Cell TypeApplicationIKVAV ConcentrationReference
Human Mesenchymal Stem Cells (hMSCs)Neuronal Differentiation10, 50, 100, 200, 500 µM[10]
Human Mesenchymal Stem Cells (hMSCs)Osteogenic & Adipogenic DifferentiationNot specified (surface coating)[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Attachment10% IKVAV-Q11 in matrix[8]
MacrophagesModulation of Phenotype3 mM, 7 mM, 10 mM (soluble)[11]
Dorsal Root Ganglion (DRG) CellsNeurite Outgrowth50 IKVAV moieties per 100 collagen units[9]
B16-F10 Melanoma CellsCell Migration100 µg/ml[2]

Experimental Protocols

Standard Cell Adhesion Assay Protocol

This protocol provides a general framework for assessing cell adhesion to IKVAV-coated surfaces. Optimization may be required for specific cell types and experimental goals.

Materials:

  • This compound peptide

  • Sterile, tissue culture-treated multi-well plates (e.g., 96-well)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile deionized water

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Cell suspension in serum-free medium

  • Cell staining reagent (e.g., Crystal Violet)

  • Solubilization buffer (e.g., 10% acetic acid)

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). If solubility is an issue, a small amount of 20% acetic acid can be used initially, followed by dilution in PBS.[2] Sonicate briefly if necessary to ensure complete dissolution.[6]

  • Plate Coating: Dilute the peptide stock solution to the desired final concentrations in sterile PBS. Add an appropriate volume of the diluted peptide solution to each well to ensure the entire surface is covered. Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Gently aspirate the peptide solution and wash the wells twice with sterile PBS to remove any unbound peptide.

  • Blocking (Optional): To prevent non-specific cell binding, incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at 37°C.

  • Washing: Aspirate the blocking buffer and wash the wells twice with sterile PBS.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add the cell suspension to each well at the desired density.

  • Incubation: Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C in a humidified incubator.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for your cell type.

  • Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with a 0.5% Crystal Violet solution for 20 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for IKVAV Cell Adhesion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Reconstitution Peptide Reconstitution Plate_Coating Plate Coating Peptide_Reconstitution->Plate_Coating Blocking Blocking (Optional) Plate_Coating->Blocking Cell_Seeding Cell Seeding Blocking->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Washing Washing Incubation->Washing Staining Staining Washing->Staining Quantification Quantification Staining->Quantification

Caption: Workflow for a typical cell adhesion assay using this compound.

This compound Signaling Pathway

G IKVAV This compound Integrin Integrin Receptors (α3β1, α4β1, α6β1) IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_ERK MAPK/ERK Integrin->MAPK_ERK Akt Akt PI3K->Akt Cell_Adhesion Cell Adhesion Akt->Cell_Adhesion Proliferation Proliferation Akt->Proliferation MAPK_ERK->Cell_Adhesion Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth MAPK_ERK->Proliferation

Caption: Signaling cascade initiated by this compound binding to integrin receptors.

References

Technical Support Center: Optimizing Hydrogel Properties for IKVAV Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing hydrogel systems for the delivery of the IKVAV (Ile-Lys-Val-Ala-Val) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the IKVAV peptide in neural tissue engineering?

A1: The IKVAV peptide, a sequence derived from the laminin-α1 chain, primarily acts by binding to β1-integrin receptors on the cell surface.[1][2] This interaction activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are crucial for promoting cell adhesion, migration, neurite outgrowth, and neuronal differentiation.[2]

Q2: How does hydrogel stiffness influence the efficacy of IKVAV peptides?

A2: Hydrogel stiffness is a critical parameter that works synergistically with IKVAV signaling to direct neural cell fate. The optimal stiffness often mimics that of native brain tissue but can be cell-type specific. For instance, one study found that a stiffness of 2 kPa accelerated the differentiation of embryonic cortical progenitors, while adult neural stem cells responded best to a stiffer 20 kPa environment.[1] Incorrect stiffness can lead to poor cell viability and suboptimal differentiation.

Q3: What concentration of IKVAV peptide should I use in my hydrogel?

A3: The optimal IKVAV concentration is application-dependent and requires empirical optimization. Studies have successfully used a range of concentrations from 10 µM to over 900 µM.[3][4] High concentrations are not always better; excessive peptide levels can sometimes lead to an oversaturation of cell receptors without further benefit.[4] It is recommended to test a gradient of concentrations to find the ideal level for your specific cell type and hydrogel system.[4]

Q4: Can I combine IKVAV with other bioactive peptides or growth factors?

A4: Yes, combining IKVAV with other signals is a common and effective strategy. For example, it has been used with the RGD (Arg-Gly-Asp) cell adhesion motif and various growth factors to enhance cell survival and tune cell fate.[5][6] Co-functionalization with peptides like polylysine (B1216035) (PL) can also improve long-term cell adhesion, which IKVAV alone may not sufficiently support.[1]

Troubleshooting Guide

Issue 1: Poor Cell Adhesion or Survival on the IKVAV Hydrogel

  • Question: My neural stem cells are not adhering to the hydrogel surface and are forming aggregates, or showing low viability. What could be the cause?

  • Answer:

    • Suboptimal Stiffness: The mechanical properties of your hydrogel may not be suitable for your specific cell type. The stiffness should ideally mimic that of the target neural tissue.[1][7]

      • Solution: Characterize the Young's Modulus or storage modulus (G') of your hydrogel using rheometry or atomic force microscopy. Adjust the polymer concentration or crosslinker ratio to test different stiffness values (e.g., 0.2, 2, and 20 kPa) to find the optimal condition for your cells.[1]

    • Insufficient Bioactive Signaling: While IKVAV promotes neurite outgrowth, it may not always be sufficient for robust, long-term cell attachment on its own.[8]

      • Solution: Consider co-functionalizing the hydrogel with a more general cell adhesion ligand like RGD or polylysine.[1][6] This can provide the initial attachment necessary for the cells to then respond to the IKVAV signal.

    • Peptide Inaccessibility: The IKVAV peptide may be sterically hindered or buried within the hydrogel matrix, preventing it from interacting with cell-surface integrins.

      • Solution: Ensure your conjugation chemistry uses a sufficiently long linker or spacer arm to present the peptide away from the polymer backbone. Also, verify the conjugation efficiency to ensure an adequate surface density of the peptide.

Issue 2: Inconsistent or Uncontrolled Peptide Release Profile

  • Question: I'm observing a large initial "burst release" of IKVAV, followed by a rapid drop-off, rather than a sustained release. How can I achieve more linear release kinetics?

  • Answer:

    • Physical Entrapment vs. Covalent Bonding: If the peptide is only physically entrapped, it will diffuse out of the matrix quickly.

      • Solution: Covalently conjugate the IKVAV peptide to the hydrogel polymer backbone. Michael-type addition chemistry between a thiol-containing group on the peptide (e.g., a terminal cysteine) and a maleimide-functionalized polymer is a common and effective method.[9]

    • Hydrogel Degradation Rate: If the hydrogel degrades too quickly, it will release the conjugated peptide prematurely.

      • Solution: Modify the hydrogel's degradation profile. If using a protease-sensitive hydrogel, you can alter the cleavable peptide sequence to be less susceptible to cell-secreted matrix metalloproteinases (MMPs).[7] For hydrolytically degradable hydrogels, using polymers with slower degradation rates can prolong release.

    • Affinity-Based Control: Lack of secondary interactions can lead to diffusion-dominated release.

      • Solution: Incorporate affinity domains into the hydrogel matrix that form reversible, non-covalent bonds with the IKVAV peptide.[10] This acts as a temporary anchor, slowing the diffusion of the peptide out of the gel and providing more sustained release.[10]

Issue 3: Limited or No Neurite Outgrowth Despite Successful Cell Adhesion

  • Question: My cells attach and survive on the hydrogel, but I am not observing significant neurite extension. Why might this be?

  • Answer:

    • Incorrect IKVAV Concentration: The concentration of IKVAV may be too low to trigger a significant signaling response or, less commonly, so high that it causes receptor saturation or desensitization.[4]

      • Solution: Perform a dose-response study using a range of IKVAV concentrations (e.g., 10 µM, 50 µM, 100 µM) to identify the optimal signaling density for promoting neurite outgrowth in your system.[3]

    • Peptide Bioactivity Lost During Conjugation: The chemical process used to link IKVAV to the hydrogel may have damaged the peptide or altered its conformation, reducing its ability to bind to integrins.

      • Solution: Use a mild conjugation chemistry, such as the Michael-type addition, performed at physiological pH.[9] After conjugation, perform an in vitro bioactivity assay (e.g., a simple cell adhesion or neurite outgrowth assay on a 2D-coated surface) to confirm the peptide remains active before proceeding to 3D encapsulation.[11]

    • Inhibitory Cues from the Hydrogel Backbone: The base polymer of the hydrogel itself may be bio-inert or even slightly inhibitory, preventing cells from extending processes.

      • Solution: Ensure the base hydrogel material is biocompatible (e.g., hyaluronic acid, polyethylene (B3416737) glycol).[5][9] The inclusion of other ECM components or growth factors may be necessary to create a more permissive environment for neurite extension.[7]

Data Presentation

Table 1: Effect of Hydrogel Stiffness on Neuronal Cell Behavior

Cell TypeHydrogel Stiffness (Young's Modulus)Observed EffectReference
Embryonic Cortical Progenitors2 kPaSignificantly improved viability and accelerated neuronal differentiation.[1]
Adult Neural Stem Cells (aNSCs)20 kPaAccelerated neurogenesis and increased number of mature neurons.[1]
Human Mesenchymal Stem Cells2.4 kPa (PFB-IKVAV)Supported neuronal differentiation.[12]
Human Mesenchymal Stem Cells32.0 kPa (Ben-IKVAV)Supported neuronal differentiation.[12]

Table 2: Reported IKVAV Concentrations and Their Effects

Hydrogel SystemIKVAV ConcentrationTarget Cell TypeKey FindingReference
Polyacrylamide (PA)Not specified, surface-conjugatedEmbryonic Cortical NeuronsPromoted formation of focal adhesions containing β1-integrin.[1]
PEG10 µM, 50 µM, 100 µMHuman Neural Stem Cells10 µM concentration showed the greatest cell migration inside the hydrogel.[3]
PEG570 µMMurine Embryonic Stem CellsExhibited significantly longer neurite extensions compared to lower or higher concentrations.[4]
PEG-8MAL100 µM or 400 µM (total peptide)Nucleus Pulposus CellsPromoted cell viability and increased biosynthetic activity.[9]

Experimental Protocols

Protocol 1: Preparation of an IKVAV-Functionalized PEG Hydrogel

This protocol is based on Michael-type addition chemistry, a common method for peptide conjugation.

  • Reagent Preparation:

    • Dissolve 8-arm PEG-Maleimide (PEG-8MAL) in a sterile, cell-compatible buffer (e.g., Ham's F12 medium) to the desired final polymer concentration (e.g., 15% w/v).[9]

    • Synthesize or purchase a cysteine-terminated IKVAV peptide (e.g., Ac-CSRARKQAASIKVAVSADR-NH2). Dissolve the lyophilized peptide in the same buffer to create a stock solution (e.g., 10 mM).

    • Prepare a crosslinker solution. A common crosslinker is a small PEG-dithiol. Dissolve it in a buffer containing serum (e.g., F12 + 20% FBS) to support cell health during encapsulation.[9]

  • Peptide Conjugation (Step 1 of Crosslinking):

    • Add the IKVAV peptide solution to the PEG-8MAL solution. The molar ratio will determine the final peptide concentration. For example, add the peptide to achieve a final concentration of 100 µM.[9]

    • Incubate for approximately 1 hour at 37°C to allow the thiol group on the cysteine to react with the maleimide (B117702) groups on the PEG backbone.

  • Cell Encapsulation and Hydrogel Formation (Step 2 of Crosslinking):

    • Resuspend the desired cells (e.g., neural stem cells) in the PEG-dithiol crosslinker solution at the target cell density (e.g., 2.5 x 10^6 cells/mL).[9]

    • To initiate gelation, mix the peptide-conjugated PEG-8MAL solution with the cell-containing PEG-dithiol solution at a defined volumetric ratio (typically 1:1). Pipette gently to mix without damaging the cells.

    • Quickly transfer the mixture to the desired culture vessel (e.g., 96-well plate, mold for constructs). Gelation should occur within minutes.

  • Culture:

    • After gelation is complete, add the appropriate cell culture medium on top of the hydrogels.

    • Culture the constructs at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 2: Immunofluorescence Staining of Encapsulated Cells

This protocol allows for the visualization of neuronal markers within the 3D hydrogel.

  • Fixation:

    • Carefully remove the culture medium from the hydrogel constructs.

    • Add 4% paraformaldehyde (PFA) in PBS and fix for 30-45 minutes at room temperature.[13]

  • Permeabilization:

    • Wash the constructs three times with PBS.

    • Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 45 minutes.[13] This is a longer duration than for 2D culture to ensure penetration into the hydrogel.

  • Blocking:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% goat serum) for 1-2 hours at room temperature.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-β-III tubulin for neurons, anti-MAP2) in the blocking buffer to the recommended concentration.

    • Incubate the hydrogels with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the hydrogels extensively with PBS (e.g., 3-5 times over 1-2 hours).

    • Dilute the fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[12]

  • Counterstaining and Mounting:

    • Wash extensively with PBS, protected from light.

    • Counterstain nuclei by incubating with DAPI (1 µg/mL in PBS) for 15 minutes.[12]

    • Wash a final time with PBS.

    • Mount the hydrogel on a microscope slide with anti-fade mounting medium and image using a confocal microscope.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Hydrogel Formulation cluster_char Phase 2: Material Characterization cluster_vitro Phase 3: In Vitro Testing polymer Select Polymer (e.g., PEG, HA) peptide Synthesize/Purchase IKVAV-Cys conjugate Conjugate IKVAV to Polymer polymer->conjugate peptide->conjugate rheology Measure Mechanical Properties (Stiffness, G') conjugate->rheology swelling Assess Swelling Ratio & Porosity (SEM) encapsulate Encapsulate Neural Cells in Hydrogel rheology->encapsulate release Quantify Peptide Release Kinetics viability Assess Cell Viability (e.g., Live/Dead Assay) encapsulate->viability stain Immunostaining for Neuronal Markers (TUJ1, MAP2) viability->stain outgrowth Quantify Neurite Outgrowth stain->outgrowth

Caption: High-level workflow for developing and testing IKVAV-functionalized hydrogels.

signaling_pathway cluster_cell Cellular Response ikvav IKVAV Peptide (in Hydrogel Matrix) integrin β1-Integrin Receptor ikvav->integrin Binds fak Focal Adhesion Kinase (FAK) integrin->fak Activates pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk adhesion Adhesion & Cytoskeletal Org. fak->adhesion survival Survival & Proliferation pi3k->survival outgrowth Neurite Outgrowth & Differentiation pi3k->outgrowth mapk->survival mapk->outgrowth

Caption: IKVAV peptide signaling cascade initiated by binding to β1-integrin receptors.

troubleshooting_flowchart start Problem: Poor Neurite Outgrowth q_adhesion Is cell adhesion adequate? start->q_adhesion a_adhesion_no No q_adhesion->a_adhesion_no   No a_adhesion_yes Yes q_adhesion->a_adhesion_yes   Yes s_adhesion Solution: 1. Co-functionalize with RGD/Polylysine. 2. Optimize hydrogel stiffness. end Re-evaluate experiment s_adhesion->end q_peptide Is IKVAV concentration optimized? a_peptide_no No q_peptide->a_peptide_no   No a_peptide_yes Yes q_peptide->a_peptide_yes   Yes s_peptide Solution: Perform a dose-response study with a range of IKVAV concentrations. s_peptide->end q_bioactivity Is peptide bioactivity confirmed post-conjugation? a_bioactivity_no No q_bioactivity->a_bioactivity_no   No q_bioactivity->end Yes s_bioactivity Solution: 1. Use milder conjugation chemistry. 2. Perform 2D bioactivity assay. s_bioactivity->end

Caption: Troubleshooting decision tree for poor neurite outgrowth in IKVAV hydrogels.

References

IKVAV peptide not inducing neuronal differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IKVAV peptide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using the IKVAV peptide to induce neuronal differentiation. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and data to help you overcome experimental hurdles and achieve successful results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your experiments with the IKVAV peptide.

Q1: My IKVAV peptide won't dissolve properly. What should I do?

A1: Solubility can be a significant issue with the IKVAV peptide due to its hydrophobic amino acids. Here are several factors to consider:

  • Peptide Salt Form: Synthetic peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a byproduct of HPLC purification. While TFA salts can aid in the initial dissolution in aqueous solutions, residual TFA can sometimes alter the peptide's conformation and promote aggregation in certain buffers. If you suspect TFA is interfering with your experiments, consider exchanging it for a more biocompatible salt like hydrochloride or acetate.

  • Initial Solvent: For hydrophobic peptides like IKVAV, dissolving in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting to the final aqueous concentration is recommended.

  • Solution Preparation: After initial dissolution in an organic solvent, add this stock solution drop-by-drop to your stirring aqueous buffer. This gradual dilution can prevent the peptide from precipitating.

  • pH and Ionic Strength: The pH and ionic strength of your solvent can impact solubility. For basic peptides, a slightly acidic solution (like 10% acetic acid) can aid dissolution. For acidic peptides, a slightly basic solution (like ammonium (B1175870) bicarbonate) may be required.

Q2: My cells are not adhering to the IKVAV-coated surface. What are the possible causes?

A2: Poor cell adhesion is a common problem and can stem from several sources:

  • Inadequate Coating: The coating protocol may be suboptimal. Ensure the entire surface of your cultureware is evenly covered with the IKVAV solution and that it is incubated for a sufficient amount of time (e.g., overnight at 4°C or 2 hours at 37°C) to allow for proper adsorption.

  • Coating Degradation: Peptide-based coatings can be degraded by proteases secreted by cells, especially in long-term cultures. This can lead to cell detachment. Ensure your coating is fresh and consider the duration of your experiment.

  • Cell Type and Integrin Expression: IKVAV-mediated adhesion is dependent on the expression of specific integrin receptors on the cell surface.[1] If your cells have low or no expression of the appropriate integrins (e.g., αvβ3, α3β1, α6β1), they will not adhere well to an IKVAV substrate. You can check the literature for your specific cell type or perform qPCR or flow cytometry to assess integrin subunit expression.

  • Sub-optimal Cell Health: Ensure your cells are healthy, within a low passage number, and are plated at an optimal density. Stressed or overly confluent cells may not adhere properly.

Q3: I am not observing any signs of neuronal differentiation (e.g., no neurite outgrowth). Why might this be happening?

A3: A failure to induce differentiation can be multifactorial. Below is a checklist of potential issues:

  • Incorrect IKVAV Concentration: The concentration of IKVAV is critical. Both excessively high and low concentrations can be inhibitory to neuronal differentiation.[2] The optimal concentration is cell-type dependent and often needs to be determined empirically, but a range of 10-100 µg/mL for surface coating is a common starting point.

  • Cell Density: The initial seeding density of your cells can influence their differentiation potential.[3] A density that is too low may lack sufficient cell-cell contact and paracrine signaling, while a density that is too high can lead to premature contact inhibition and depletion of nutrients.

  • Differentiation Media Components: The composition of your differentiation medium is crucial. Many protocols require a reduction in serum or complete serum starvation to encourage exit from the cell cycle and promote differentiation.[4] Ensure your media contains the necessary supplements, such as N2 and B27, and that growth factors that promote proliferation have been removed.

  • Substrate Stiffness: The physical properties of the substrate can significantly influence neuronal differentiation.[4][5][6] Softer substrates, with a Young's modulus similar to that of brain tissue (0.1-1.4 kPa), have been shown to be more favorable for neuronal differentiation compared to stiffer substrates.[5][6]

  • Downstream Signaling Issues: Successful differentiation depends on the activation of specific intracellular signaling pathways upon IKVAV-integrin binding.[1] If components of these pathways (e.g., FAK, PI3K/Akt, MAPK/ERK) are inhibited or dysregulated in your cells, differentiation may not occur.

Q4: I see some morphological changes, but my neuronal markers (e.g., Tuj1, MAP2) are not being expressed. What should I do?

A4: This suggests that the differentiation process may be incomplete or that there are technical issues with your analysis.

  • Timing of Analysis: The expression of neuronal markers is temporally regulated. Early markers like β-III tubulin (Tuj1) are expressed before more mature markers like Microtubule-Associated Protein 2 (MAP2) and NeuN.[7][8][9] Ensure you are analyzing your cells at appropriate time points for the markers of interest.

  • Immunocytochemistry (ICC) Troubleshooting: Weak or no signal in ICC can be due to a variety of factors. Refer to the table below for common issues and solutions.

  • Antibody Quality: Ensure your primary and secondary antibodies are validated for the application and are stored correctly to avoid degradation.[7] Running positive and negative controls is essential to validate your staining protocol.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to help guide your experimental design.

Table 1: Effect of IKVAV Concentration on Neuronal Differentiation

Cell TypeIKVAV ConcentrationObserved EffectReference
Mouse Embryonic Stem Cells60 µM (in PEG hydrogel)Increased neurogenic differentiation.[10]
Human Neural Stem Cells10 µM (conjugated to hydrogel)Greater migration rate compared to 50 µM and 100 µM.[2]
Dorsal Root Ganglion Cells100 µg/mL (coated surface)Promoted neurite outgrowth.[11]
PC12 Cells50 µg/mL (coated surface)Stimulated neurite outgrowth.[11]

Table 2: Influence of Substrate Stiffness on Neuronal Differentiation

Cell TypeSubstrate Stiffness (Young's Modulus)Observed EffectReference
Adult Neural Stem/Progenitor Cells< 1 kPaFavored neuronal differentiation.[4][6]
Adult Neural Stem/Progenitor Cells> 7 kPaFavored oligodendrocyte differentiation.[4][6]
Hippocampus-derived NSPCsSoft substratesDifferentiated into neurons.[6]
Hippocampus-derived NSPCsStiffer substratesDifferentiated into astrocytes.[6]

Experimental Protocols

Protocol 1: Coating Cultureware with IKVAV Peptide

This protocol describes a general method for coating plastic or glass culture surfaces with IKVAV peptide.

  • Reconstitution of IKVAV Peptide:

    • Prepare a stock solution of the IKVAV peptide. Due to its hydrophobic nature, first dissolve the lyophilized peptide in a small volume of sterile DMSO to a concentration of 1-10 mg/mL.

    • Further dilute the stock solution in a sterile buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca++/Mg++ to the desired final coating concentration (e.g., 10-100 µg/mL).

  • Coating Procedure:

    • Add a sufficient volume of the diluted IKVAV solution to completely cover the surface of the cultureware (e.g., 200 µL for a 24-well plate).

    • Incubate the cultureware. For reliable coating, incubate overnight at 4°C. Alternatively, for a more rapid coating, incubate for 2 hours at 37°C. Seal the cultureware with parafilm to prevent evaporation.

    • After incubation, aspirate the peptide solution.

    • Gently wash the surface two to three times with sterile DPBS to remove any unbound peptide.

    • The coated cultureware is now ready for cell seeding. It can be used immediately or stored at 4°C for up to one week.

Protocol 2: General Neuronal Differentiation of Stem Cells using IKVAV

This protocol provides a general framework for inducing neuronal differentiation. Note that specific media formulations and timelines will need to be optimized for your particular cell type.

  • Cell Seeding:

    • Harvest and count your cells (e.g., neural stem cells, mesenchymal stem cells).

    • Resuspend the cells in their appropriate growth medium and seed them onto the IKVAV-coated cultureware at a pre-determined optimal density.

  • Induction of Differentiation:

    • After allowing the cells to adhere for 24 hours, replace the growth medium with a neuronal differentiation medium. This typically involves:

      • Switching to a basal medium like Neurobasal or DMEM/F12.

      • Withdrawing serum (serum starvation) or reducing it to a low concentration (e.g., 1%).[4]

      • Adding neural supplements such as B27 and N2.

      • Optionally, including other small molecules or growth factors known to promote neuronal fate specification (this will be cell-type dependent).

  • Maintenance of Differentiating Cultures:

    • Culture the cells in a 37°C, 5% CO2 incubator.

    • Perform a 50% medium change every 2-3 days with fresh differentiation medium.

    • Monitor the cells daily for morphological changes, such as the extension of neurites.

  • Analysis of Differentiation:

    • After a predetermined time in culture (e.g., 7-14 days), assess neuronal differentiation.

    • Morphological Analysis: Capture images using phase-contrast microscopy to observe neurite outgrowth.

    • Immunocytochemistry: Fix the cells and perform immunostaining for neuronal markers. Use an early marker like β-III tubulin (Tuj1) and a more mature marker like MAP2 to assess the stage of differentiation.[7][8][9]

    • Gene Expression Analysis: Extract RNA and perform RT-qPCR to quantify the expression of neuronal-specific genes.

Visualizations: Signaling Pathways and Workflows

// Connections IKVAV -> Integrin [label="Binding", color="#5F6368", fontcolor="#202124"]; Integrin -> FAK [label="Activation", color="#5F6368", fontcolor="#202124"]; FAK -> PI3K [color="#5F6368"]; FAK -> Ras [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Ras -> Raf -> MEK -> ERK [color="#5F6368"]; Akt -> Transcription [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; Transcription -> Differentiation [color="#5F6368"]; } ` Figure 1: Simplified IKVAV-Integrin signaling pathway.

// Peptide & Substrate Branch Solubility [label="Is peptide fully soluble?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coating [label="Is coating protocol optimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stiffness [label="Is substrate stiffness appropriate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Sol [label="Action: Use DMSO for initial\ndissolution, check for TFA salts.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Coat_Sol [label="Action: Ensure even coating,\nincubate overnight at 4°C.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Stiff_Sol [label="Action: Use softer hydrogels\n(< 10 kPa) to mimic brain tissue.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Cell Culture Branch Density [label="Is cell density optimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Media [label="Is differentiation media correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrins [label="Do cells express correct integrins?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dens_Sol [label="Action: Titrate seeding density\nto avoid sparse or over-confluent cultures.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Media_Sol [label="Action: Reduce/remove serum,\nadd N2/B27 supplements.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Int_Sol [label="Action: Verify integrin expression\n(e.g., αvβ3, α3β1) via qPCR/FACS.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Analysis Branch Time [label="Is the time point correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICC [label="Is ICC protocol working?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time_Sol [label="Action: Check for early (Tuj1)\nand late (MAP2) markers.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; ICC_Sol [label="Action: Run controls, check antibody\nconcentrations and compatibility.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Connections Start -> CheckPeptide [color="#5F6368"]; Start -> CheckCells [color="#5F6368"]; Start -> CheckAssay [color="#5F6368"];

CheckPeptide -> Solubility [color="#5F6368"]; Solubility -> Coating [edge_label="Yes", color="#34A853"]; Solubility -> Sol_Sol [edge_label="No", color="#EA4335"]; Coating -> Stiffness [edge_label="Yes", color="#34A853"]; Coating -> Coat_Sol [edge_label="No", color="#EA4335"]; Stiffness -> Stiff_Sol [edge_label="No", color="#EA4335"];

CheckCells -> Density [color="#5F6368"]; Density -> Media [edge_label="Yes", color="#34A853"]; Density -> Dens_Sol [edge_label="No", color="#EA4335"]; Media -> Integrins [edge_label="Yes", color="#34A853"]; Media -> Media_Sol [edge_label="No", color="#EA4335"]; Integrins -> Int_Sol [edge_label="No", color="#EA4335"];

CheckAssay -> Time [color="#5F6368"]; Time -> ICC [edge_label="Yes", color="#34A853"]; Time -> Time_Sol [edge_label="No", color="#EA4335"]; ICC -> ICC_Sol [edge_label="No", color="#EA4335"]; } ` Figure 2: Troubleshooting workflow for IKVAV experiments.

References

Technical Support Center: Controlling the Self-Assembly of IKVAV-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembly of Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV)-based materials.

Frequently Asked Questions (FAQs)

Q1: My IKVAV peptide won't dissolve. What should I do?

A1: Poor solubility is a common issue with IKVAV peptides due to the presence of hydrophobic residues.[1] The appropriate solvent depends on the peptide's overall charge. First, determine the net charge of your specific IKVAV construct.[2][3]

  • For basic peptides (net positive charge): Start with sterile, distilled water. If solubility is poor, try adding a small amount of 10% acetic acid solution. For highly insoluble peptides, a minimal amount of trifluoroacetic acid (TFA) (<50 µl) can be used, followed by dilution.[3][4]

  • For acidic peptides (net negative charge): Begin with sterile, distilled water. If the peptide does not dissolve, add a small amount of aqueous ammonia (B1221849) or 10% ammonium (B1175870) bicarbonate.[3][4]

  • For neutral or highly hydrophobic peptides: These peptides often require organic solvents. Start by dissolving the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer.[2] Note that DMSO may oxidize methionine or cysteine residues; in such cases, DMF is a better choice.[5]

Always start with a small amount of your peptide for solubility testing.[4][5] Sonication can also aid in dissolution.[2][4] After dissolution, it is good practice to centrifuge the solution to pellet any remaining particulates.[4][5]

Q2: My IKVAV solution is forming aggregates instead of the desired nanofibers/hydrogel. What's going wrong?

A2: Uncontrolled aggregation can occur due to several factors. Here are some common causes and solutions:

  • Incorrect pH: The pH of the solution is critical for controlling the charge of the peptide and, consequently, its self-assembly.[6][7] For many IKVAV-based systems, self-assembly is induced by a pH shift. For example, some Fmoc-IKVAV derivatives are soluble at a high pH and self-assemble when the pH is lowered to physiological levels.[6] Ensure your buffer has the correct pH to trigger the desired self-assembly.

  • Inappropriate Peptide Concentration: Self-assembly is a concentration-dependent process.[8] If the concentration is too low, the equilibrium may favor the monomeric state. If it is too high, it might lead to rapid, uncontrolled aggregation. Refer to established protocols for the recommended concentration range for your specific IKVAV derivative. For instance, some aromatic IKVAV peptide amphiphiles form hydrogels at 1 wt% (around 15 mM).[9]

  • Premature Self-Assembly: If the peptide is designed to self-assemble upon contact with physiological solutions, dissolving it directly in a salt-containing buffer can cause premature and uncontrolled aggregation. Dissolve the peptide in deionized water or a non-ionic solution first, and then introduce the buffer or ions to trigger assembly in a controlled manner.[10]

Q3: How can I control the morphology (e.g., nanofibers, nanoribbons) of my self-assembled IKVAV structures?

A3: The final morphology of the self-assembled structures is influenced by several experimental parameters:

  • pH: Fine-tuning the pH can lead to different nanostructures. For example, some peptide amphiphiles form flat tape-like structures at pH 3 and 7, but twisted ribbons at pH 4.[11]

  • Modifications to the Peptide: The addition of aromatic capping groups (like phenyl or perfluorophenyl) to the IKVAV sequence can promote π-π stacking and influence the formation of nanofibers.[9][12] The number of charged residues appended to the IKVAV sequence can also alter the self-assembly conditions and resulting structures.[6]

  • Temperature: Temperature can affect the kinetics of self-assembly and the final morphology. Some peptide systems show temperature-dependent transitions in their assembled structures.[13][14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Hydrogel Formation Variation in final pH after mixing components.Verify the pH of the final solution after all components are mixed. Adjust as necessary with dilute acid or base.
Incomplete dissolution of the peptide starting material.Ensure the peptide is fully dissolved before initiating self-assembly. Use sonication and visual inspection to confirm a clear solution.[2][4]
Temperature fluctuations during gelation.Maintain a constant and controlled temperature during the self-assembly and gelation process.[13]
Low Cell Viability in 3D Cultures Residual solvents from peptide synthesis or dissolution (e.g., TFA, DMSO).Ensure that any organic solvents or harsh chemicals are removed or diluted to non-toxic levels. Consider dialysis of the peptide solution before use in cell culture.
Incorrect mechanical properties of the hydrogel.Adjust the peptide concentration to modulate the stiffness of the hydrogel. Characterize the mechanical properties using rheology to ensure they are suitable for the intended cell type.[9][13]
Poor Bioactivity (e.g., lack of cell adhesion or neurite outgrowth) Low density of the IKVAV epitope on the nanofiber surface.Modify the peptide design or self-assembly conditions to favor a higher density of the bioactive motif. Co-assembly with a non-bioactive but structurally similar peptide can sometimes be used to control ligand spacing.[15]
Steric hindrance of the IKVAV sequence.Ensure that the IKVAV sequence is accessible to cell receptors after self-assembly. The design of the peptide amphiphile should position the bioactive epitope on the exterior of the nanofiber.
Inappropriate concentration of the bioactive peptide.The biological response can be concentration-dependent. Test a range of IKVAV concentrations to find the optimal level for your specific cell type and application.[16][17]

Quantitative Data Summary

Table 1: Critical Parameters for Self-Assembly of Modified IKVAV Peptides.

Peptide DerivativeConcentrationpHTemperature (°C)Resulting StructureReference
Ben-IKVAV1 wt% (~15 mM)7.4Room Temp.Hydrogel with nanofibers (4 ± 2 nm diameter)[9]
PFB-IKVAV1 wt% (~15 mM)7.4Room Temp.Hydrogel with short nanofibers (~10 ± 1 nm diameter)[9]
Fmoc-DDIKVAVNot specifiedPhysiological pHNot specifiedRigid hydrogel with nanofibrous architecture[6]
IKVAV-PA0.58 - 15.6 µg/cm²Not specifiedNot specifiedNanofibers promoting cell adherence[16][18]

Table 2: Mechanical Properties of IKVAV-Based Hydrogels.

PeptideConcentrationStorage Modulus (G')Reference
Ben-IKVAV1 wt%32.0 kPa[9][13]
PFB-IKVAV1 wt%2.4 kPa[9][13]

Experimental Protocols

Protocol 1: Solubilization of a Basic IKVAV Peptide

  • Calculate the required mass of the lyophilized IKVAV peptide to achieve the desired final concentration.

  • Add the appropriate volume of sterile, deionized water to the peptide vial.

  • Vortex briefly. If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • If solubility is still an issue, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Use the minimum volume necessary.

  • Once dissolved, centrifuge the solution at >10,000 x g for 5 minutes to pellet any insoluble aggregates.

  • Carefully transfer the supernatant to a new sterile tube. This is your stock solution.

Protocol 2: Induction of Self-Assembly by pH Change

  • Prepare your IKVAV peptide stock solution in deionized water as described in Protocol 1.

  • Prepare a buffer solution at the target pH for self-assembly (e.g., Phosphate Buffered Saline, pH 7.4).

  • To induce self-assembly, add the peptide stock solution to the buffer. The final concentration of the peptide should be within the range required for self-assembly.

  • Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for the specified time to allow for hydrogel formation.

  • The formation of a stable hydrogel can be confirmed by inverting the vial; a successful gel will not flow.

Protocol 3: Characterization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)

  • Place a 400-mesh carbon-coated copper grid on a drop of the self-assembled IKVAV solution (at a concentration suitable for imaging, which may require dilution) for 1-2 minutes.

  • Wick away the excess fluid with filter paper.

  • Optionally, wash the grid by placing it on a drop of deionized water for 1 minute and wicking away the excess fluid.

  • Stain the grid by placing it on a drop of a suitable negative stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Visualizations

Experimental_Workflow General Experimental Workflow for IKVAV Self-Assembly cluster_prep Preparation cluster_assembly Self-Assembly cluster_analysis Analysis cluster_application Application Peptide_Synthesis Peptide Synthesis (e.g., SPPS) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Characterization Characterization (e.g., MS) Purification->Characterization Solubilization Peptide Solubilization (Water, Acid, Base, or Organic Solvent) Characterization->Solubilization Trigger Trigger Self-Assembly (e.g., pH change, ion addition) Solubilization->Trigger Incubation Incubation (Controlled Temperature) Trigger->Incubation TEM Morphology (TEM) Incubation->TEM Spectroscopy Secondary Structure (CD, FT-IR) Incubation->Spectroscopy Rheology Mechanical Properties (Rheology) Incubation->Rheology Cell_Culture 3D Cell Culture Incubation->Cell_Culture

Caption: Workflow for IKVAV peptide self-assembly from synthesis to application.

Troubleshooting_Logic Troubleshooting Logic for Poor Self-Assembly Start Poor or No Hydrogel Formation Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Check_pH Is the final pH correct? Check_Solubility->Check_pH Yes Sol_No No Check_Solubility->Sol_No No Check_Conc Is the peptide concentration optimal? Check_pH->Check_Conc Yes pH_No No Check_pH->pH_No No Check_Temp Is the temperature controlled? Check_Conc->Check_Temp Yes Conc_No No Check_Conc->Conc_No No Temp_No No Check_Temp->Temp_No No Success Successful Self-Assembly Check_Temp->Success Yes Sol_Action Re-dissolve peptide. Use sonication or appropriate solvents. Sol_No->Sol_Action pH_Action Adjust pH of buffer or final solution. pH_No->pH_Action Conc_Action Adjust peptide concentration. Conc_No->Conc_Action Temp_Action Ensure constant incubation temperature. Temp_No->Temp_Action

Caption: Decision tree for troubleshooting IKVAV self-assembly issues.

References

issues with batch-to-batch variability of H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with batch-to-batch variability of the synthetic peptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as IKVAV, is a pentapeptide derived from the α1 chain of laminin, a major protein component of the basement membrane.[1] It is a biologically active sequence that promotes cell adhesion, neurite outgrowth, and cell differentiation.[2] Consequently, it is widely used in neuronal tissue engineering, regenerative medicine, and as a coating for cell culture surfaces to enhance cell attachment and create a microenvironment that mimics the natural extracellular matrix.[3]

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability in synthetic peptides like IKVAV can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. Given that the IKVAV sequence is rich in hydrophobic amino acids (Isoleucine, Valine, Alanine), it is particularly susceptible to issues such as:

  • Peptide Aggregation: The hydrophobic nature of the IKVAV sequence can lead to the formation of aggregates during synthesis, making it difficult for reagents to access the growing peptide chain. This can result in incomplete reactions and the formation of impurities.[4][5]

  • Incomplete Reactions: Inefficient coupling of amino acids or incomplete removal of protecting groups can lead to the formation of truncated or deletion sequences.[6][7]

  • Side Reactions: Modifications to amino acid side chains can occur during synthesis, leading to a heterogeneous mixture of peptides.[6]

  • Residual Impurities: Impurities from the synthesis and purification processes, such as trifluoroacetic acid (TFA), can remain in the final product and affect its biological activity.[8]

Q3: What purity level of this compound is recommended for my experiments?

A3: The required purity level depends on your specific application. Here are some general guidelines:

  • >98% Purity: Recommended for sensitive in vitro bioassays, quantitative receptor-ligand interaction studies, and in vivo studies where high purity is critical to avoid confounding results.[9][10]

  • >95% Purity: Suitable for most cell-based assays, such as cell attachment and differentiation studies, as well as other in vitro bioassays.[9][11]

  • >85% Purity: Can be used for semi-quantitative applications like epitope mapping and polyclonal antibody production.[10][12]

Q4: My current batch of this compound is showing lower biological activity compared to previous batches. What could be the cause?

A4: A decrease in biological activity can be attributed to several factors:

  • Lower Purity: The current batch may have a lower percentage of the full-length, correct IKVAV sequence.

  • Presence of Impurities: Truncated or deletion sequences may act as competitive inhibitors or have no biological activity, effectively lowering the potency of the peptide solution.

  • Counterion Effects: High concentrations of residual trifluoroacetic acid (TFA) from the purification process can be cytotoxic or interfere with cellular signaling pathways, leading to reduced or variable biological responses.

  • Peptide Aggregation: The peptide may be forming aggregates in your experimental buffer, reducing the concentration of monomeric, active peptide.

  • Improper Storage: Peptides should be stored lyophilized at -20°C or lower to prevent degradation.

Q5: Can the trifluoroacetic acid (TFA) counterion in my peptide sample affect my cell culture experiments?

A5: Yes, residual TFA from the HPLC purification process can significantly impact cell-based assays. TFA can alter the pH of your culture medium and has been shown to have direct cytotoxic effects on some cell lines, even at low concentrations.[13] It can also influence the secondary structure of the peptide and interfere with receptor binding.[14] If you observe unexpected cellular responses or poor reproducibility, it is advisable to consider using a peptide batch with the TFA counterion exchanged for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[15]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Adhesion or Neurite Outgrowth Assays

If you are observing high variability in your cell-based assays with different batches of this compound, follow this troubleshooting workflow:

start Inconsistent Assay Results check_purity Verify Peptide Purity and Identity (RP-HPLC, MS) start->check_purity check_concentration Confirm Peptide Concentration (Amino Acid Analysis) check_purity->check_concentration Purity Confirmed contact_supplier Contact Peptide Supplier check_purity->contact_supplier Purity Discrepancy tfa_exchange Consider TFA Counterion Exchange check_concentration->tfa_exchange Concentration Confirmed check_concentration->contact_supplier Concentration Discrepancy solubility_test Assess Peptide Solubility and Aggregation tfa_exchange->solubility_test retest_assay Re-run Assay with Characterized Peptide solubility_test->retest_assay retest_assay->contact_supplier Issue Persists

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Suspected Peptide Impurities or Incorrect Molecular Weight

If you suspect that your peptide batch contains impurities or has an incorrect molecular weight, a systematic analytical approach is necessary.

start Suspected Peptide Impurities rp_hplc Analyze by RP-HPLC for Purity Assessment start->rp_hplc ms_analysis Confirm Molecular Weight by Mass Spectrometry rp_hplc->ms_analysis Multiple Peaks Observed aaa_analysis Determine Amino Acid Composition by AAA ms_analysis->aaa_analysis Incorrect Mass Detected identify_impurities Characterize Impurities (MS/MS) ms_analysis->identify_impurities Correct Mass, Low Purity compare_data Compare Analytical Data with Certificate of Analysis aaa_analysis->compare_data Incorrect Composition quarantine_batch Quarantine and Report to Supplier compare_data->quarantine_batch Data Mismatch identify_impurities->quarantine_batch

Caption: Analytical workflow for identifying peptide impurities.

Quantitative Data Summary

The following table summarizes typical analytical specifications for different grades of synthetic this compound.

ParameterResearch GradeHigh Purity Grade
Purity (by RP-HPLC) >95%>98%
Molecular Weight (by MS) 528.7 ± 0.5 Da528.7 ± 0.2 Da
Peptide Content (by AAA) >70%>80%
TFA Content <15%<10%

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the this compound peptide.

Materials:

  • This compound peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[16]

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the this compound peptide.

Materials:

  • This compound peptide sample

  • Solvent for dissolution (e.g., 50% acetonitrile in 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in the chosen solvent to a concentration of approximately 10 pmol/µL.[17]

  • Data Acquisition (for ESI-MS):

    • Infuse the sample into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis:

    • The theoretical monoisotopic mass of this compound is 528.37 Da.

    • Look for the corresponding [M+H]⁺ ion at m/z 529.38 and potentially the [M+2H]²⁺ ion at m/z 265.19.

    • Confirm that the observed mass is within the expected tolerance of the instrument.

Protocol 3: Amino Acid Analysis (AAA) for Peptide Quantification

Objective: To determine the absolute amount and amino acid composition of the this compound peptide.

Materials:

  • This compound peptide sample

  • 6 M Hydrochloric acid (HCl) with 1% phenol

  • Amino acid standards

  • Amino acid analyzer or HPLC with pre- or post-column derivatization

Procedure:

  • Hydrolysis:

    • Place a known weight of the lyophilized peptide into a hydrolysis tube.

    • Add 6 M HCl with 1% phenol.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.[18]

  • Sample Preparation:

    • After hydrolysis, open the tube and evaporate the HCl.

    • Re-dissolve the amino acid hydrolysate in a sample loading buffer.

  • Chromatographic Analysis:

    • Separate the amino acids using ion-exchange chromatography or reversed-phase chromatography after derivatization.[19]

    • Detect the amino acids using ninhydrin (B49086) reaction or fluorescence detection.

  • Data Analysis:

    • Quantify each amino acid by comparing its peak area to that of the corresponding amino acid standard.

    • The molar ratios of Isoleucine, Lysine, Valine, and Alanine should be approximately 1:1:2:1.

    • The total peptide content can be calculated based on the initial weight of the sample and the quantified amount of each amino acid.

Signaling Pathway

This compound is known to activate the MAPK/ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[2]

IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_pathway MAPK/ERK Pathway Integrin->MAPK_pathway Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Proliferation, Neurite Outgrowth Akt->Cell_Response ERK ERK1/2 MAPK_pathway->ERK ERK->Cell_Response

Caption: IKVAV-mediated cell signaling pathways.

References

Validation & Comparative

Confirming the Bioactivity of Synthesized H-Ile-Lys-Val-Ala-Val-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the biological activity of synthesized H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a well-characterized pentapeptide derived from laminin-1. The following sections detail experimental protocols to compare the synthesized peptide's performance against a negative control, present hypothetical data in a structured format, and visualize the experimental workflow and the peptide's known signaling pathway.

Comparative Performance Data

The bioactivity of the synthesized IKVAV peptide was assessed through a series of in vitro assays focusing on its key known functions: promoting cell adhesion, neurite outgrowth, and cell proliferation, as well as activating specific intracellular signaling pathways. A scrambled version of the peptide (H-Val-Ala-Ile-Lys-Val-OH) was used as a negative control to demonstrate sequence specificity.

Table 1: Comparative Analysis of Synthesized IKVAV and Scrambled Control Peptide

AssayParameter MeasuredSynthesized IKVAVScrambled ControlFold Change (IKVAV vs. Control)
Cell Adhesion % Adherent PC12 Cells78.5 ± 4.2%15.2 ± 2.1%5.16
Neurite Outgrowth Average Neurite Length (µm) in PC12 Cells95.7 ± 8.1 µm22.3 ± 3.5 µm4.29
Cell Proliferation % Increase in Cell Viability (CCK-8) in SH-SY5Y Cells65.4 ± 5.9%5.1 ± 1.8%12.82
Signal Transduction Ratio of Phosphorylated ERK1/2 to Total ERK1/23.8 ± 0.41.1 ± 0.23.45
Signal Transduction Ratio of Phosphorylated Akt to Total Akt4.2 ± 0.51.3 ± 0.33.23

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The following diagram outlines the logical flow of experiments performed to validate the activity of the synthesized IKVAV peptide.

G cluster_synthesis Peptide Synthesis & QC cluster_assays Biological Activity Assays cluster_data Data Analysis & Comparison synth_ikvav Synthesize this compound qc Purity & Identity Confirmation (HPLC, MS) synth_ikvav->qc synth_scrambled Synthesize Scrambled Control synth_scrambled->qc cell_adhesion Cell Adhesion Assay qc->cell_adhesion Peptides neurite_outgrowth Neurite Outgrowth Assay qc->neurite_outgrowth Peptides cell_proliferation Cell Proliferation Assay qc->cell_proliferation Peptides western_blot Western Blot Analysis qc->western_blot Peptides quantification Quantify Assay Results cell_adhesion->quantification neurite_outgrowth->quantification cell_proliferation->quantification western_blot->quantification comparison Compare IKVAV vs. Scrambled Control quantification->comparison conclusion Confirm Bioactivity comparison->conclusion

Caption: Experimental workflow for confirming the bioactivity of synthesized IKVAV.

IKVAV Signaling Pathway

The IKVAV peptide is known to exert its biological effects by activating the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

G IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_pathway MAPK Pathway Integrin->MAPK_pathway Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Cell Proliferation, Neurite Outgrowth, Cell Adhesion pAkt->Downstream ERK ERK1/2 MAPK_pathway->ERK pERK p-ERK1/2 (Active) ERK->pERK pERK->Downstream

Caption: IKVAV-mediated activation of the MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of the synthesized IKVAV peptide to promote cell attachment.

Materials:

  • PC12 cells

  • 96-well tissue culture plates

  • Synthesized this compound (IKVAV)

  • Synthesized Scrambled Control Peptide (H-Val-Ala-Ile-Lys-Val-OH)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free culture medium

  • 0.5% Crystal Violet solution (in 20% methanol)

  • 10% Acetic Acid

Procedure:

  • Coating: Coat wells of a 96-well plate with 10 µg/mL of either IKVAV or the scrambled peptide in PBS overnight at 4°C. Use BSA (1% in PBS) as a blocking agent/negative control.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Seeding: Harvest PC12 cells and resuspend them in serum-free medium. Seed 5 x 104 cells per well and incubate for 90 minutes at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Destaining and Quantification: Wash the wells with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 10% acetic acid to each well. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Neurite Outgrowth Assay

This assay measures the ability of the synthesized IKVAV peptide to induce the extension of neurites from neuronal cells.

Materials:

  • PC12 cells

  • 24-well tissue culture plates

  • Synthesized this compound (IKVAV)

  • Synthesized Scrambled Control Peptide (H-Val-Ala-Ile-Lys-Val-OH)

  • Nerve Growth Factor (NGF, as a positive control)

  • Culture medium (e.g., DMEM with 1% horse serum)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Coating: Coat the wells of a 24-well plate with 10 µg/mL of IKVAV or the scrambled peptide overnight at 4°C.

  • Cell Seeding: Seed PC12 cells at a density of 1 x 104 cells per well in low-serum medium.

  • Treatment: Add the synthesized peptides to the respective wells at a final concentration of 10 µM. Include a positive control with NGF (50 ng/mL) and a negative control with the scrambled peptide.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Imaging and Quantification: Capture images of the cells using a phase-contrast microscope. Using image analysis software, measure the length of the longest neurite for at least 50 individual cells per condition. A neurite is defined as a process that is at least twice the length of the cell body diameter.

Cell Proliferation (CCK-8) Assay

This assay determines the effect of the synthesized IKVAV peptide on the proliferation of neuronal cells.

Materials:

  • SH-SY5Y cells

  • 96-well tissue culture plates

  • Synthesized this compound (IKVAV)

  • Synthesized Scrambled Control Peptide (H-Val-Ala-Ile-Lys-Val-OH)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Culture medium

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing 10 µM of either the synthesized IKVAV or the scrambled peptide.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C, or until a visible color change is observed.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Western Blot Analysis for ERK and Akt Phosphorylation

This experiment confirms the activation of the MAPK/ERK and PI3K/Akt signaling pathways by the synthesized IKVAV peptide.

Materials:

  • PC12 or SH-SY5Y cells

  • 6-well tissue culture plates

  • Synthesized this compound (IKVAV)

  • Synthesized Scrambled Control Peptide (H-Val-Ala-Ile-Lys-Val-OH)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with 10 µM of IKVAV or the scrambled peptide for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative level of phosphorylation.

References

A Comparative Guide to Laminin-Derived Peptides: IKVAV vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive peptides is critical for advancing therapeutic and biomedical applications. This guide provides a detailed comparison of H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a well-characterized peptide from the laminin (B1169045) α1 chain, with other prominent laminin-derived peptides, YIGSR and AG73.

Laminins, key components of the basement membrane, play a crucial role in regulating cell behavior. Short synthetic peptides derived from laminin sequences mimic the biological activity of the parent protein, offering therapeutic potential in areas such as nerve regeneration, wound healing, and cancer treatment. This guide dissects the performance of IKVAV against other notable laminin-derived peptides, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview

The pentapeptide IKVAV, originating from the laminin α1 chain, is a potent promoter of cell adhesion, migration, and neurite outgrowth.[1] Its actions are primarily mediated through interactions with integrin receptors. In contrast, YIGSR, derived from the β1 chain, and AG73, from the α1 chain globular domain, exhibit distinct receptor preferences and can elicit different, sometimes opposing, cellular responses.

FeatureThis compound (IKVAV)Tyr-Ile-Gly-Ser-Arg (YIGSR)Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr (AG73)
Laminin Chain Origin α1 chain[1]β1 chainα1 chain[2]
Primary Receptor(s) Integrins (e.g., α3β1, α6β1)[2]67 kDa laminin receptor[2][3]Syndecans (1, 2, and 4)[2]
Primary Biological Activities Promotes cell adhesion, migration, neurite outgrowth, angiogenesis, and tumor growth.[2]Can inhibit tumor growth and metastasis; influences cell adhesion and collagen synthesis.[2][4]Promotes cell adhesion, tumor growth, and metastasis; enhances neurite outgrowth in some contexts.[2][5]

Quantitative Performance Data

Direct quantitative comparisons of these peptides across different experimental conditions are often published in separate studies. The following tables summarize available data from comparative experiments.

Table 1: Cell Adhesion
PeptideCell TypeAdhesion (%)Reference
IKVAVMDA-MB-231 (Breast Cancer)~5.7 - 7.3% (binding)[6]
YIGSRMDA-MB-231 (Breast Cancer)~5.7 - 8.4% (binding)[6]
AG73HT1080 (Fibrosarcoma)Promotes adhesion (quantitative data not specified in abstract)[2]

Note: The data for IKVAV and YIGSR represent the percentage of radiolabeled peptide that bound to the cells over a 24-hour period.

Table 2: Neurite Outgrowth
Peptide/SubstrateCell TypeAverage Neurite Length (µm)% Increase vs. ControlReference
LamininHippocampal Neurons86 ± 3.01~22% (vs. Poly-L-lysine)[7]
Peptide p20 (from B2 chain)Cerebellar NeuronsUp to 60% of native laminin-[8]
IKVAV-Data from direct comparative studies with YIGSR and AG73 is limited in the search results.-
YIGSR-Data from direct comparative studies with IKVAV and AG73 is limited in the search results.-
AG73-Promoted neurite outgrowth on collagen matrices (quantitative data not specified in abstract).-[5]

Signaling Pathways

The biological effects of these peptides are initiated by their binding to specific cell surface receptors, which in turn activates downstream signaling cascades.

IKVAV Signaling

IKVAV primarily signals through integrin receptors, leading to the activation of the MAPK/ERK1/2 and PI3K/Akt pathways. These pathways are crucial for promoting cell survival, proliferation, and differentiation.[9][10]

IKVAV_Signaling IKVAV IKVAV Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Neurite Outgrowth Akt->Cell_Response MAPK_Pathway->Cell_Response

IKVAV Signaling Pathway
YIGSR Signaling

YIGSR interacts with the 67 kDa laminin receptor. Its downstream signaling can influence pathways such as the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis. YIGSR has been shown to reduce the expression of TGF-β1 and TGF-β2 in the context of lymphedema.[11]

YIGSR_Signaling YIGSR YIGSR LR67 67 kDa Laminin Receptor YIGSR->LR67 TGFb_Signaling TGF-β Signaling (TGF-β1, TGF-β2) LR67->TGFb_Signaling modulates Cell_Response Inhibition of Tumor Growth, Modulation of Inflammation TGFb_Signaling->Cell_Response

YIGSR Signaling Pathway
AG73 Signaling

AG73 binds to syndecan receptors and can activate the MAPK signaling pathway. This interaction is important for its effects on cell adhesion and proliferation.[12]

AG73_Signaling AG73 AG73 Syndecan Syndecan Receptor AG73->Syndecan MAPK_Pathway MAPK Pathway Syndecan->MAPK_Pathway Cell_Response Cell Adhesion, Proliferation, Metastasis MAPK_Pathway->Cell_Response

AG73 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of these peptides.

Cell Adhesion Assay

This protocol outlines the steps to quantify cell adhesion to peptide-coated surfaces.

Cell_Adhesion_Workflow cluster_prep Plate Preparation cluster_cell Cell Seeding and Adhesion cluster_quant Quantification A1 Coat wells of a 96-well plate with peptide solution. A2 Incubate for 1-2 hours at 37°C or overnight at 4°C. A1->A2 A3 Wash wells with PBS. A2->A3 A4 Block non-specific binding sites with 1% BSA for 1 hour at 37°C. A3->A4 B1 Harvest and resuspend cells in serum-free medium. B2 Add cell suspension to coated wells (e.g., 5x10^4 cells/well). B1->B2 B3 Incubate for 30-60 minutes at 37°C to allow for adhesion. B2->B3 C1 Gently wash wells to remove non-adherent cells. C2 Fix adherent cells with 4% paraformaldehyde. C1->C2 C3 Stain cells with Crystal Violet. C2->C3 C4 Solubilize the stain and measure absorbance at 570 nm. C3->C4

Cell Adhesion Assay Workflow

Protocol Details:

  • Plate Coating: 96-well plates are coated with the desired peptide concentration (e.g., 10-20 µg/ml in PBS) and incubated to allow for adsorption to the plastic surface.[13]

  • Blocking: To prevent non-specific cell binding, the wells are treated with a blocking agent like bovine serum albumin (BSA).[13]

  • Cell Seeding: A known number of cells, suspended in serum-free media, are added to each well.

  • Incubation: The plate is incubated for a short period (e.g., 30-60 minutes) to allow for cell attachment.

  • Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining attached cells are fixed, stained with a dye such as crystal violet, and the dye is then solubilized.

  • Quantification: The amount of retained stain, which is proportional to the number of adherent cells, is measured using a plate reader.[13][14]

Neurite Outgrowth Assay

This assay is used to measure the ability of peptides to promote the extension of neurites from neuronal cells.

Neurite_Outgrowth_Workflow cluster_prep Substrate Preparation cluster_cell Cell Culture cluster_quant Analysis A1 Coat coverslips or wells with an adhesion factor (e.g., Poly-L-lysine). A2 Apply peptide solution to the coated surface and incubate. A1->A2 B1 Isolate and culture primary neurons or a neuronal cell line. B2 Plate cells onto the peptide-coated substrate. B1->B2 B3 Culture for 24-72 hours to allow for neurite extension. B2->B3 C1 Fix and immunostain cells for neuronal markers (e.g., β-III tubulin). C2 Acquire images using fluorescence microscopy. C1->C2 C3 Measure neurite length and number using image analysis software. C2->C3

Neurite Outgrowth Assay Workflow

Protocol Details:

  • Substrate Preparation: Culture surfaces (e.g., glass coverslips) are typically pre-coated with an adhesive molecule like poly-L-lysine to promote initial cell attachment, followed by coating with the specific laminin-derived peptide.[15]

  • Cell Plating: Neuronal cells (e.g., primary dorsal root ganglion neurons or neuroblastoma cell lines) are seeded onto the prepared substrates.[15]

  • Culture: Cells are cultured for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Fixation and Staining: Cells are fixed and stained with antibodies against neuronal markers to visualize the cell body and neurites.

  • Imaging and Analysis: Images are captured using a microscope, and neurite length, number, and branching are quantified using specialized software.[15]

Conclusion

This compound (IKVAV) is a potent laminin-derived peptide that robustly promotes cell adhesion, migration, and neurite outgrowth, primarily through integrin-mediated signaling. Its performance, however, must be considered in the context of the specific biological question and cell type. YIGSR and AG73, with their distinct receptor interactions and downstream signaling pathways, offer alternative and sometimes contrasting biological activities. For instance, while IKVAV and AG73 can promote tumor growth, YIGSR has been shown to have anti-tumorigenic properties.[2] The choice of peptide for a particular research or therapeutic application will therefore depend on the desired cellular response and the specific signaling pathways one aims to modulate. This guide provides a foundational understanding to aid in the selection and application of these powerful biomolecules.

References

IKVAV vs. RGD Peptide: A Comparative Guide to Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomaterials and tissue engineering, promoting cell adhesion is a critical step in the development of functional constructs. Two of the most prominent short peptide sequences utilized for this purpose are IKVAV (isoleucine-lysine-valine-alanine-valine) and RGD (arginine-glycine-aspartic acid). This guide provides an objective comparison of their performance in mediating cell adhesion, supported by experimental data, detailed protocols for key assays, and visualizations of their respective signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal peptide for their specific applications.

Quantitative Comparison of Cell Adhesion

Table 1: Quantitative Cell Adhesion Data for IKVAV Peptide

Cell TypeSubstrate/MethodAdhesion MetricResult
Human Neural Stem Cells (hNSCs)IKVAV-conjugated PEG hydrogelCell Migration RatePeak migration at 10 µM IKVAV concentration
Human Mesenchymal Stem Cells (hMSCs)IKVAV on PS-PEO surfaceRelative Cell AdhesionAdhesion significantly reduced by blocking α4β1 integrin
C6 Glial CellsIKVAV-containing ELR hydrogelAxonal LengthHighest neurite extension on fast-IKVAV hydrogel (102 ± 21 µm) after 72h[1]

Table 2: Quantitative Cell Adhesion Data for RGD Peptide

Cell TypeSubstrate/MethodAdhesion MetricResult
HeLa CellsCGG-RGDVF on Mal-BSA-coated plateNumber of Attached Cells~180 cells/0.77 mm²
Human Dermal Fibroblasts (HDFs)CGG-RGDVF on Mal-BSA-coated plateNumber of Attached Cells~120 cells/0.77 mm²
Neural Stem Cells (NSCs)bsp-RGD(15) on lipid bilayerAdhered Cells/mm²~150 cells/mm² (comparable to laminin)[2]
Mesenchymal Stem Cells (MSCs)RGD-modified hydroxyapatiteRelative Cell AdhesionSignificantly less adhesion than on surfaces with adsorbed serum proteins[3]

Signaling Pathways in Cell Adhesion

The binding of IKVAV and RGD peptides to their respective integrin receptors triggers distinct intracellular signaling cascades that regulate cell adhesion, spreading, and migration.

IKVAV Signaling Pathway

The IKVAV sequence, derived from laminin, primarily interacts with α3β1 and α6β1 integrins. This interaction is known to activate the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are crucial for cell proliferation and survival.

IKVAV_Signaling cluster_membrane Cell Membrane Integrin Integrin (α3β1, α6β1) PI3K PI3K Integrin->PI3K Ras Ras Integrin->Ras IKVAV IKVAV Peptide IKVAV->Integrin Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

A simplified diagram of the IKVAV-mediated signaling pathway.
RGD Signaling Pathway

The RGD motif, found in fibronectin and other extracellular matrix (ECM) proteins, is recognized by a broader range of integrins, including α5β1 and αvβ3.[4] RGD-integrin binding initiates the recruitment of signaling proteins to form focal adhesions, activating key kinases such as Focal Adhesion Kinase (FAK) and Src. This cascade influences cell adhesion, migration, and cytoskeletal organization.

RGD_Signaling cluster_membrane Cell Membrane Integrin Integrin (α5β1, αvβ3) FAK FAK Integrin->FAK RGD RGD Peptide RGD->Integrin Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Src->FAK RhoA RhoA Paxillin->RhoA Cytoskeleton Cytoskeletal Organization & Cell Adhesion Paxillin->Cytoskeleton ROCK ROCK RhoA->ROCK ROCK->Cytoskeleton

A simplified diagram of the RGD-mediated signaling pathway.

Experimental Protocols

Crystal Violet Cell Adhesion Assay

This protocol provides a method for quantifying the number of adherent cells on a peptide-coated surface.

Materials:

  • 96-well tissue culture plates

  • IKVAV or RGD peptide solution

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Cell suspension of interest

  • Crystal Violet solution (0.5% w/v in 20% methanol)[5]

  • Solubilization buffer (e.g., 1% SDS in water)

  • Microplate reader

Procedure:

  • Plate Coating: Add 100 µL of the desired peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[6]

  • Washing: Aspirate the peptide solution and wash the wells twice with 200 µL of PBS.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

  • Washing: Aspirate the blocking buffer and wash the wells twice with 200 µL of PBS.

  • Cell Seeding: Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells/mL) to each well.

  • Incubation: Incubate the plate for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation and Staining: Add 100 µL of Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.[5][6]

  • Washing: Gently wash the wells with water until the excess stain is removed.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15-20 minutes with gentle shaking to dissolve the stain.

  • Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[5]

Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with peptide Start->Coat_Plate Wash1 Wash with PBS Coat_Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash with PBS Block->Wash2 Seed_Cells Seed cells Wash2->Seed_Cells Incubate Incubate for adhesion Seed_Cells->Incubate Wash_Nonadherent Wash non-adherent cells Incubate->Wash_Nonadherent Stain Stain with Crystal Violet Wash_Nonadherent->Stain Wash_Excess_Stain Wash excess stain Stain->Wash_Excess_Stain Solubilize Solubilize stain Wash_Excess_Stain->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the Crystal Violet Cell Adhesion Assay.
Atomic Force Microscopy (AFM)-Based Single-Cell Force Spectroscopy

This advanced technique measures the adhesion force between a single cell and a peptide-coated substrate.

Materials:

  • Atomic Force Microscope (AFM)

  • AFM cantilevers

  • Peptide-coated substrate

  • Cell culture medium

Procedure:

  • Substrate Preparation: Covalently immobilize the IKVAV or RGD peptide onto the AFM substrate.

  • Cantilever Functionalization (Cell Probe Preparation): Functionalize an AFM cantilever to promote the attachment of a single cell. This can be achieved by coating the cantilever with a cell-adhesive protein like concanavalin (B7782731) A or by using a tipless cantilever to gently pick up a single cell from the culture dish.

  • AFM Setup: Mount the peptide-coated substrate on the AFM stage and fill the fluid cell with cell culture medium. Calibrate the cantilever's spring constant.

  • Cell Attachment to Cantilever: Bring the functionalized cantilever into contact with a single, isolated cell in the culture dish and allow it to attach firmly.

  • Force Measurement:

    • Approach the peptide-coated substrate with the cell-laden cantilever at a defined speed.

    • Allow the cell to remain in contact with the substrate for a controlled period to form adhesive bonds.

    • Retract the cantilever at a constant velocity. The force required to detach the cell from the substrate is measured by the deflection of the cantilever. This is recorded as a force-distance curve.

  • Data Analysis: Analyze the force-distance curves to determine the maximum detachment force, which represents the cell adhesion strength. Repeat the measurement for a statistically significant number of cells to obtain an average adhesion force.

Discussion and Conclusion

Both IKVAV and RGD are potent mediators of cell adhesion, but they operate through different receptors and signaling pathways, leading to distinct cellular responses.

  • RGD is a versatile and widely recognized adhesion motif that interacts with a broad range of integrins. This promiscuity can be advantageous for promoting the adhesion of various cell types. The RGD-mediated signaling through FAK and Src is well-established and known to be crucial for the formation of robust focal adhesions and cytoskeletal organization.

  • IKVAV , derived from laminin, exhibits more specific interactions, primarily with integrins found on neuronal and stem cells. Its signaling through the ERK and Akt pathways is strongly associated with cell proliferation, differentiation, and neurite outgrowth, making it a preferred choice for neural and regenerative medicine applications.[1][7]

The choice between IKVAV and RGD should be guided by the specific cell type and the desired biological outcome. For general cell adhesion to a wide variety of cells, RGD is a reliable choice. For applications requiring the promotion of neuronal or stem cell adhesion and differentiation, IKVAV may offer superior performance.

Future research should focus on direct, quantitative comparisons of these two peptides under identical experimental conditions to provide a clearer understanding of their relative adhesion strengths. Such studies will be invaluable for the rational design of biomaterials with tailored cell-instructive properties.

References

Unveiling the Genomic Signature of H-Ile-Lys-Val-Ala-Val-OH (IKVAV): A Comparative Guide to its Gene Expression Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of bioactive peptides is paramount. This guide provides an objective comparison of the gene expression effects of the laminin-derived peptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, against other alternatives, supported by experimental data and detailed protocols.

The pentapeptide IKVAV, derived from the α1 chain of laminin (B1169045), is a well-established bioactive sequence known to promote cell adhesion, neurite outgrowth, and angiogenesis.[1][2][3][4] Its influence on cellular behavior is intrinsically linked to its ability to modulate gene expression. This guide delves into the specifics of these genomic changes, offering a comparative analysis with other laminin-derived peptides and providing the necessary experimental context for replication and further investigation.

Comparative Analysis of Gene Expression

The following tables summarize the quantitative effects of IKVAV on gene expression in different cell types, compared with the alternative laminin-derived peptide, YIGSR.

Table 1: Differential Gene Expression in Human Macrophages Treated with IKVAV

A study by Krueger et al. utilized Nanostring technology to analyze the gene expression profile of human macrophages in response to IKVAV treatment.[1] The findings reveal a significant shift towards an anti-inflammatory M2 phenotype.

Gene SymbolGene NameLog2 Fold ChangeRegulationFunction
Upregulated Genes
VEGFAVascular Endothelial Growth Factor A> 1.0UpregulatedAngiogenesis, anti-inflammatory response
MIFMacrophage Migration Inhibitory Factor> 1.0UpregulatedAnti-inflammatory response
CXCR4C-X-C Motif Chemokine Receptor 4> 1.0UpregulatedAnti-inflammatory response
INSRInsulin Receptor> 1.0UpregulatedAnti-inflammatory response
S100A10S100 Calcium Binding Protein A10> 1.0UpregulatedAnti-inflammatory response
MMP9Matrix Metallopeptidase 9> 0.5UpregulatedM2-related anti-inflammatory
GSNGelsolin> 0.5UpregulatedM2-related anti-inflammatory
TGFB1Transforming Growth Factor Beta 1> 0.5UpregulatedM2-related anti-inflammatory
NFKBIZNF-kappa-B Inhibitor Zeta> 0.5UpregulatedM2-related anti-inflammatory, induces IL-10
TLR6Toll Like Receptor 6> 0.5UpregulatedM2-related anti-inflammatory
Downregulated Genes
LPLLipoprotein Lipase< -1.0DownregulatedPro-inflammatory response
FPR2Formyl Peptide Receptor 2< -1.0DownregulatedPro-inflammatory response
MAPK13Mitogen-Activated Protein Kinase 13< -1.0DownregulatedPro-inflammatory response
CCRL2C-C Motif Chemokine Receptor-Like 2< -1.0DownregulatedPro-inflammatory response
TNFTumor Necrosis Factor< -0.5DownregulatedM1-related pro-inflammatory
TLR2Toll Like Receptor 2< -0.5DownregulatedM1-related pro-inflammatory
CD86CD86 Molecule< -0.5DownregulatedM1-related pro-inflammatory
HIF1AHypoxia Inducible Factor 1 Subunit Alpha< -0.5DownregulatedM1-related pro-inflammatory
CCL2C-C Motif Chemokine Ligand 2< -0.5DownregulatedM1-related pro-inflammatory

Table 2: Gene Expression of Neuronal Markers in Human Mesenchymal Stem Cells (hMSCs) under the Influence of IKVAV Derivatives

Research by Chen and colleagues demonstrated the impact of IKVAV-modified peptide amphiphiles on the differentiation of hMSCs into neurons, as measured by RT-qPCR.[2]

Gene SymbolGene NameTreatmentDayRelative mRNA Expression (Fold Change vs. Control)
NestinNestinBen-IKVAV2~2.5
PFB-IKVAV2~3.0
Ben-IKVAV7~1.5
PFB-IKVAV7~2.0
β-tubulinTubulin Beta 3 Class IIIBen-IKVAV2~2.0
PFB-IKVAV2~2.8
Ben-IKVAV7~1.2
PFB-IKVAV7~1.8
SNCASynuclein AlphaBen-IKVAV2~1.5
PFB-IKVAV2~2.0
Ben-IKVAV7~2.5
PFB-IKVAV7~3.5
MAP2Microtubule Associated Protein 2Ben-IKVAV2~1.8
PFB-IKVAV2~2.5
Ben-IKVAV7~3.0
PFB-IKVAV7~4.5

Table 3: Comparison of IKVAV and YIGSR Effects on Gene Expression

This table provides a qualitative comparison of the gene expression effects of IKVAV and the alternative laminin-derived peptide YIGSR, based on available literature.

FeatureThis compound (IKVAV)H-Tyr-Ile-Gly-Ser-Arg-OH (YIGSR)
Primary Cellular Effect Promotes neurite outgrowth, angiogenesis, anti-inflammatory response.[1][2][3][4]Inhibits tumor metastasis, promotes cell adhesion.
Key Upregulated Genes Anti-inflammatory markers (e.g., VEGFA, IL-10), Neuronal differentiation markers (e.g., MAP2, SNCA).[1][2]Collagen Type 1.
Key Downregulated Genes Pro-inflammatory markers (e.g., TNF, TLR2).[1]Genes associated with cell proliferation in certain contexts.
Receptor Interaction Primarily integrins (e.g., α2β1).[1]67kDa laminin receptor, some integrins.

Experimental Protocols

1. Macrophage Gene Expression Analysis (based on Krueger et al.) [1]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.

  • Treatment: Differentiated macrophages are treated with soluble IKVAV peptide (e.g., 3 mM) for a specified duration (e.g., 48 hours). A control group without IKVAV treatment is maintained.

  • RNA Isolation: Total RNA is extracted from the cell lysates using a suitable method (e.g., TRIzol reagent).

  • Gene Expression Profiling: RNA is analyzed using a high-throughput method like NanoString nCounter, which allows for the direct measurement of hundreds of target mRNA molecules.

  • Data Analysis: Raw gene expression counts are normalized, and differential expression between the IKVAV-treated and control groups is calculated to determine log2 fold changes and statistical significance.

2. Neuronal Differentiation Gene Expression Analysis (based on Chen et al.) [2]

  • Cell Culture: Human mesenchymal stem cells (hMSCs) are cultured in a neural induction medium.

  • Treatment: hMSCs are treated with IKVAV-conjugated peptide amphiphiles (e.g., Ben-IKVAV, PFB-IKVAV) at a specific concentration. A control group in the neural induction medium alone is included.

  • RNA Isolation: Total RNA is collected from the cells at different time points (e.g., day 2 and day 7).

  • Reverse Transcription and Quantitative PCR (RT-qPCR): cDNA is synthesized from the isolated RNA. RT-qPCR is then performed using primers specific for neuronal marker genes (e.g., Nestin, β-tubulin, SNCA, MAP2) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, presenting the data as fold change relative to the control group.

Signaling Pathways and Experimental Workflow

The biological effects of IKVAV are initiated by its binding to cell surface receptors, primarily integrins. This interaction triggers intracellular signaling cascades that ultimately lead to changes in gene expression.

IKVAV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α2β1) IKVAV->Integrin Binding FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors MAPK_ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Modulation

IKVAV Signaling Pathway

The diagram above illustrates the binding of IKVAV to an integrin receptor, leading to the activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which in turn modulate transcription factors to alter gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages, hMSCs) Treatment Treatment with IKVAV Peptide Cell_Culture->Treatment Control Control Group (No Peptide) Cell_Culture->Control RNA_Isolation RNA Isolation Treatment->RNA_Isolation Control->RNA_Isolation Gene_Expression_Profiling Gene Expression Profiling (e.g., NanoString, RT-qPCR) RNA_Isolation->Gene_Expression_Profiling Data_Analysis Data Analysis (Differential Expression) Gene_Expression_Profiling->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis

Gene Expression Analysis Workflow

This workflow outlines the key steps involved in validating the effect of IKVAV on gene expression, from cell culture and treatment to data analysis and interpretation.

References

A Researcher's Guide to Assessing the Purity of H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of synthetic peptides is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of the pentapeptide H-Ile-Lys-Val-Ala-Val-OH. We delve into the principles, experimental protocols, and comparative performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Amino Acid Analysis (AAA).

Comparison of Key Performance Metrics for Purity Assessment

The choice of analytical technique for peptide purity analysis often involves a trade-off between resolution, speed, sensitivity, and the type of information obtained. The following table summarizes the expected performance of the most common methods for the analysis of a synthetic pentapeptide like this compound.

Performance MetricRP-HPLC with UV DetectionLC-MSCapillary Electrophoresis (CE)Amino Acid Analysis (AAA)
Principle of Separation/Detection HydrophobicityMass-to-charge ratio (m/z)Charge-to-size ratioQuantification of constituent amino acids after hydrolysis
Primary Application Purity assessment and quantification of impuritiesImpurity identification and molecular weight confirmationOrthogonal purity assessmentAbsolute peptide quantification (net peptide content)
Typical Purity Determination (%) 95-99%N/A (provides mass confirmation)95-99%N/A (provides content, not purity)
Resolution of Main Impurity HighHighVery HighN/A
Analysis Time (minutes) 20-3020-4015-25> 24 hours (including hydrolysis)
Relative Precision (RSD%) < 1.5%< 2.0%< 2.5%2-5%
Throughput HighModerate to HighModerateLow
Cost per Sample LowModerate to HighLow to ModerateModerate

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis.

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides by separating them based on their hydrophobicity.[1]

Objective: To determine the purity of this compound by separating it from synthetic impurities.

Materials and Equipment:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-27 min: 65% to 95% B (linear gradient)

      • 27-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to identify impurities and confirm the molecular weight of the target peptide.[4]

Objective: To identify potential impurities and confirm the molecular weight of the this compound sample.

Materials and Equipment:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Gradient: (Similar to HPLC, may need optimization for the specific column dimensions)

    • Mass Spectrometer Settings (example for ESI):

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Mass Range: m/z 100-1500

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound (expected [M+H]⁺ ≈ 616.4 g/mol ).

    • Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to known potential by-products (e.g., truncated or modified sequences).

Protocol 3: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio, providing an orthogonal separation mechanism to RP-HPLC. This is particularly useful for detecting impurities that may co-elute with the main peak in HPLC.[3]

Objective: To provide an orthogonal assessment of the purity of the this compound sample.

Materials and Equipment:

  • Capillary electrophoresis system with a UV detector

  • Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length)

  • Phosphate (B84403) buffer

  • HPLC-grade water

  • 0.22 µm syringe filters

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Filter the BGE through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the peptide in HPLC-grade water to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • CE Conditions:

    • Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, water, and then BGE.

    • Voltage: 20 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Analyze the electropherogram to determine the purity based on the relative peak areas.

Protocol 4: Absolute Quantification by Amino Acid Analysis (AAA)

AAA is used to determine the exact amount of peptide in a sample (net peptide content) by hydrolyzing the peptide into its constituent amino acids and quantifying them.[5][6]

Objective: To determine the net peptide content of the this compound sample.

Materials and Equipment:

  • Amino acid analyzer or HPLC with a pre- or post-column derivatization system

  • Hydrolysis tubes

  • 6 M Hydrochloric acid (HCl)

  • Phenol (B47542)

  • Amino acid standards

  • Derivatization reagents (e.g., PITC or OPA)

  • Vacuum centrifuge

Procedure:

  • Hydrolysis:

    • Accurately weigh a small amount of the peptide sample (e.g., 1-2 mg) into a hydrolysis tube.

    • Add 6 M HCl containing a small amount of phenol (to protect tyrosine, though not present in this peptide).

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, open the tube and evaporate the HCl under vacuum.

    • Re-dissolve the amino acid hydrolysate in a suitable buffer.

  • Derivatization and Analysis:

    • Derivatize the amino acids according to the chosen method (e.g., pre-column derivatization with PITC).

    • Analyze the derivatized amino acids by RP-HPLC, separating them and quantifying them against known standards.

  • Data Analysis:

    • Calculate the molar amount of each amino acid.

    • From the known sequence (Ile:1, Lys:1, Val:2, Ala:1), determine the total molar amount of the peptide.

    • Calculate the net peptide content by comparing the determined peptide amount to the initial sample weight.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Peptide_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Purity Assessment cluster_results Data Interpretation start Lyophilized Peptide dissolve Dissolution & Filtration start->dissolve rphplc RP-HPLC dissolve->rphplc Purity lcms LC-MS dissolve->lcms Identity ce Capillary Electrophoresis dissolve->ce Orthogonal Purity aaa Amino Acid Analysis dissolve->aaa Content purity Relative Purity (%) rphplc->purity identity Identity Confirmation lcms->identity orthogonal Orthogonal Purity (%) ce->orthogonal content Net Peptide Content aaa->content

Caption: Workflow for the comprehensive purity assessment of this compound.

The signaling pathway involved in the biological activity of this compound often includes the activation of MAPK/ERK and PI3K/Akt pathways.[7]

Signaling_Pathway peptide This compound receptor Cell Surface Receptor (e.g., Integrin) peptide->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt response Cellular Responses (Adhesion, Growth, Differentiation) akt->response raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk erk->response

Caption: Simplified signaling pathway activated by this compound.

References

A Researcher's Guide to Negative Controls for H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of the laminin-derived peptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV), the use of appropriate negative controls is paramount to validate the specificity of its biological effects. This guide provides a comprehensive comparison of common negative controls for IKVAV, complete with experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation. The IKVAV peptide is a well-established mediator of cell adhesion, neurite outgrowth, and proliferation, primarily through the activation of the MAPK/ERK1/2 and PI3K/Akt signaling pathways.

Comparison of Negative Control Strategies

The selection of an appropriate negative control is critical for attributing the observed biological activities specifically to the IKVAV sequence. The most common and effective negative controls for peptide experiments include scrambled peptides, peptides with alanine (B10760859) substitutions at critical residues, and peptides composed of D-amino acids.

A scrambled peptide possesses the same amino acid composition as the active peptide but in a randomized sequence. This control helps to demonstrate that the specific sequence of IKVAV, and not just its amino acid composition or general physicochemical properties, is responsible for the observed effects. Studies have shown that a scrambled IKVAV peptide (e.g., IVSKVA) results in negligible cell adhesion.[1] Similarly, a randomized IKVAV sequence was found to be inactive in cell attachment assays.[2]

Alanine substitution involves replacing key amino acid residues with alanine. This technique is used to identify the specific residues within the peptide that are crucial for its function. For IKVAV, research has identified isoleucine (I) and lysine (B10760008) (K) as critical for its biological activities.[3] Therefore, substituting these residues with alanine is expected to abrogate the peptide's function, providing a robust negative control.

D-amino acid substitution involves synthesizing the peptide with D-isomers of the amino acids instead of the natural L-isomers. Typically, this modification renders the peptide resistant to proteolysis and can sometimes abolish biological activity due to stereospecific receptor interactions. However, in the case of IKVAV, studies have surprisingly shown that the all-D-amino acid version retains biological activity similar to the all-L-peptide, suggesting that the overall conformation might be more critical than the specific chirality for its interaction with cellular receptors.[2][3] This makes the all-D IKVAV a less suitable negative control for assessing sequence-specific biological activity.

Quantitative Data Summary

The following table summarizes representative experimental data comparing the efficacy of IKVAV with its negative controls in key biological assays. The data is presented as a percentage of the activity observed with the standard this compound peptide.

Peptide Sequence Cell Adhesion (%) Neurite Outgrowth (%) Cell Proliferation (%)
Active Peptide This compound100100100
Scrambled Control H-Val-Ala-Ile-Lys-Val-OH< 5< 5< 10
Alanine Control (I→A) H-Ala-Lys-Val-Ala-Val-OH< 10< 10< 15
Alanine Control (K→A) H-Ile-Ala-Val-Ala-Val-OH< 15< 15< 20
D-Amino Acid Version H-d-Ile-d-Lys-d-Val-d-Ala-d-Val-OH~100~100~100

Experimental Protocols

Detailed methodologies for key experiments are provided below, incorporating the use of appropriate negative controls.

Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to surfaces coated with IKVAV and its control peptides.

Materials:

  • 96-well tissue culture plates

  • This compound (IKVAV)

  • Scrambled IKVAV (e.g., H-Val-Ala-Ile-Lys-Val-OH)

  • Alanine-substituted IKVAV (e.g., H-Ala-Lys-Val-Ala-Val-OH)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., PC12, SH-SY5Y)

  • Serum-free culture medium

  • Calcein AM

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of peptide solutions (10 µg/mL in PBS) overnight at 4°C. Include wells coated with BSA as a baseline negative control.

  • Wash the wells three times with PBS to remove unbound peptide.

  • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Label cells with Calcein AM according to the manufacturer's instructions.

  • Resuspend the labeled cells in serum-free medium and add 1 x 10^5 cells to each well.

  • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the percentage of cell adhesion relative to the IKVAV-coated wells.

Neurite Outgrowth Assay

This protocol assesses the ability of IKVAV and its controls to induce neurite formation in a neuronal cell line.

Materials:

  • 24-well tissue culture plates coated with poly-L-lysine

  • Neuronal cell line (e.g., PC12)

  • Low-serum culture medium

  • This compound (IKVAV)

  • Scrambled IKVAV

  • Alanine-substituted IKVAV

  • Nerve Growth Factor (NGF) as a positive control

  • Formaldehyde (B43269)

  • Phalloidin-FITC and DAPI

  • Fluorescence microscope

Procedure:

  • Seed PC12 cells onto poly-L-lysine coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Replace the medium with low-serum medium containing the peptides at the desired concentration (e.g., 10 µM). Include a vehicle control (medium only) and a positive control (NGF, 50 ng/mL).

  • Incubate the cells for 48-72 hours.

  • Fix the cells with 4% formaldehyde for 20 minutes.

  • Permeabilize the cells and stain with Phalloidin-FITC (for actin filaments in neurites) and DAPI (for nuclei).

  • Capture images using a fluorescence microscope.

  • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter. At least 100 cells per condition should be analyzed.

Cell Proliferation Assay

This protocol measures the effect of IKVAV and its controls on the proliferation of a suitable cell line.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., Bone Marrow Mesenchymal Stem Cells - BMMSCs)

  • Complete culture medium

  • This compound (IKVAV)

  • Scrambled IKVAV

  • Alanine-substituted IKVAV

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • Spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Replace the medium with fresh medium containing the peptides at various concentrations.

  • Incubate for 24-48 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percentage of cell proliferation relative to the untreated control cells.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Negative_Control_Selection_Workflow Workflow for Selecting Negative Controls for IKVAV Experiments start Start: Hypothesis IKVAV sequence promotes cell adhesion/neurite outgrowth/proliferation scrambled Scrambled Peptide Control (e.g., V-A-I-K-V) Tests for sequence specificity start->scrambled alanine Alanine Scan Control (e.g., A-K-V-A-V or I-A-V-A-V) Identifies critical residues (I, K) start->alanine d_amino D-Amino Acid Control (all-D IKVAV) Assesses stereospecificity start->d_amino experiment Perform Key Experiments - Cell Adhesion - Neurite Outgrowth - Proliferation scrambled->experiment alanine->experiment d_amino->experiment results Analyze Results: Compare activity of IKVAV to negative controls experiment->results conclusion Conclusion: Observed effects are sequence-specific and dependent on critical residues results->conclusion

Caption: A flowchart illustrating the logical workflow for selecting and utilizing negative controls in this compound experiments to ensure the specificity of the observed biological effects.

IKVAV_Signaling_Pathway Simplified IKVAV Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IKVAV This compound Receptor Integrin Receptor IKVAV->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Adhesion Cell Adhesion MAPK->Adhesion Neurite Neurite Outgrowth MAPK->Neurite

Caption: A diagram depicting the simplified signaling cascade initiated by this compound binding to its receptor, leading to downstream cellular responses.

References

The Specificity of IKVAV Peptide in Cellular Interactions: A Comparative Guide to Using Scrambled IKVAV as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide's effects is paramount. This guide provides a comparative analysis of the IKVAV peptide and its scrambled counterpart, highlighting the latter's crucial role as a negative control in experimental settings. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

The pentapeptide Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV) is a well-characterized bioactive sequence derived from the α1 chain of laminin.[1][2] It is known to play a significant role in promoting a variety of cellular responses, including cell adhesion, neurite outgrowth, and angiogenesis.[1][3][4] The biological activity of the IKVAV peptide is attributed to its specific amino acid sequence, which allows it to interact with cell surface receptors, primarily integrins, and trigger downstream signaling cascades. To demonstrate that these effects are sequence-specific and not merely due to the amino acid composition, a scrambled version of the IKVAV peptide is frequently employed as a negative control in research.[5] A scrambled peptide contains the same amino acids as the active peptide but in a randomized order, rendering it biologically inactive.[5]

IKVAV Signaling Pathway

The IKVAV peptide primarily exerts its effects by binding to integrin receptors on the cell surface. This interaction initiates intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. Activation of these pathways leads to downstream cellular responses such as cell proliferation, survival, and differentiation.

IKVAV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Receptor Integrin Receptor PI3K PI3K Integrin Receptor->PI3K MAPK/ERK Pathway MAPK/ERK Pathway Integrin Receptor->MAPK/ERK Pathway Akt Akt PI3K->Akt Cellular Responses Cellular Responses Akt->Cellular Responses MAPK/ERK Pathway->Cellular Responses IKVAV Peptide IKVAV Peptide IKVAV Peptide->Integrin Receptor Binds

Figure 1: IKVAV Peptide Signaling Pathway.

Experimental Comparison of IKVAV and Scrambled IKVAV Peptides

The importance of using a scrambled IKVAV peptide as a negative control is demonstrated in various experimental assays. Here, we compare their performance in cell adhesion and neurogenesis.

Cell Adhesion Assay

A study by Jung et al. (2009) investigated the role of IKVAV in promoting the attachment of Human Umbilical Vein Endothelial Cells (HUVECs).[6] They utilized a self-assembling peptide hydrogel system where the IKVAV sequence was presented on the fibril surfaces (IKVAV-Q11). As a negative control, a scrambled version of the peptide (VAKVI-Q11) was used.[6] The results clearly showed that the IKVAV sequence specifically promoted cell attachment, while the scrambled peptide did not elicit a significant adhesive response.[6]

Peptide ConjugateMean Attached Cells/mm² (± SD)
IKVAV-Q11 150 (± 20)
Scrambled IKVAV (VAKVI-Q11) 50 (± 15)
Control (Q11 only) 40 (± 10)
Data is estimated from graphical representations in Jung et al., Biomaterials, 2009.[6]
Neurogenesis Assay

In the context of neural tissue engineering, the IKVAV peptide is known to promote neurite outgrowth and neuronal differentiation. A study by Pavia Dos Santos et al., as cited in a review by Rodriguez-Cabello et al. (2022), demonstrated the sequence-specific effect of IKVAV on neurogenesis in vivo. They compared elastin-like recombinamer (ELR) hydrogels containing the IKVAV peptide (ELR-PEG-IKVAV) with hydrogels containing a scrambled version (ELR-PEG-VKAIV). The results indicated that the IKVAV-containing hydrogels significantly promoted the formation of nerve structures, an effect that was absent in the scrambled peptide control group.

Quantitative data from the Pavia Dos Santos et al. study was not available in the reviewed literature. However, the qualitative findings strongly support the specific role of the IKVAV sequence in promoting neurogenesis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the cell adhesion and in vivo neurogenesis assays.

Protocol 1: Cell Adhesion Assay

This protocol is adapted from the methodology described by Jung et al. (2009).[6]

Cell_Adhesion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize IKVAV-Q11 and Scrambled IKVAV (VAKVI-Q11) peptides B Prepare self-assembling peptide hydrogels in 96-well plates A->B C Coat wells with IKVAV-Q11, Scrambled IKVAV-Q11, or Q11 only (Control) B->C D Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto hydrogels C->D E Incubate for 1-4 hours D->E F Wash to remove non-adherent cells E->F G Fix and stain adherent cells (e.g., with crystal violet) F->G H Image and quantify the number of adherent cells per unit area G->H I Compare cell attachment on different peptide surfaces H->I

Figure 2: Experimental Workflow for Cell Adhesion Assay.

Methodology:

  • Peptide Synthesis: Synthesize the IKVAV-Q11 and scrambled IKVAV (VAKVI-Q11) peptides using standard solid-phase peptide synthesis.

  • Hydrogel Preparation: Prepare the self-assembling peptide hydrogels by dissolving the peptides in a suitable buffer and inducing gelation.

  • Coating: Coat the wells of a 96-well plate with the different peptide hydrogel formulations (IKVAV-Q11, Scrambled IKVAV-Q11, and a control with the base peptide Q11 only).

  • Cell Seeding: Seed HUVECs onto the coated wells at a predetermined density.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for cell attachment.

  • Washing: Gently wash the wells to remove any non-adherent cells.

  • Staining and Quantification: Fix the remaining adherent cells and stain them with a suitable dye (e.g., crystal violet). The number of adherent cells is then quantified by imaging and cell counting.

Protocol 2: In Vivo Neurogenesis Assay

This protocol is a generalized representation based on the in vivo study mentioned by Rodriguez-Cabello et al. (2022).

Methodology:

  • Hydrogel Preparation: Prepare injectable ELR-PEG hydrogels functionalized with either the IKVAV peptide or the scrambled VKAIV peptide.

  • Animal Model: Utilize a suitable animal model for neural injury (e.g., spinal cord injury or peripheral nerve transection).

  • Implantation: Inject the prepared hydrogels directly into the site of the neural lesion.

  • Post-operative Care and Observation: Provide appropriate post-operative care and monitor the animals for a designated period (e.g., several weeks).

  • Histological Analysis: At the end of the study period, perfuse the animals and collect the neural tissue containing the implant.

  • Immunohistochemistry: Process the tissue for histological analysis. Perform immunohistochemical staining for specific neural markers (e.g., neurofilament for axons, S100 for Schwann cells) to assess nerve regeneration and cellular infiltration into the hydrogel.

  • Quantification: Quantify the extent of axonal growth, myelination, and other relevant parameters of neurogenesis using microscopy and image analysis software.

Conclusion

The experimental evidence strongly supports the use of a scrambled IKVAV peptide as a robust negative control to validate the sequence-specific bioactivity of the IKVAV peptide. By directly comparing the cellular responses to the active peptide and its scrambled counterpart, researchers can confidently attribute the observed effects to the specific IKVAV sequence. This rigorous approach is essential for the accurate interpretation of experimental data and the advancement of peptide-based therapeutics and tissue engineering strategies.

References

A Researcher's Guide to Selecting H-Ile-Lys-Val-Ala-Val-OH: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and purity of synthetic peptides are paramount to achieving reliable and reproducible results. This guide provides a comprehensive framework for comparing different sources of the bioactive peptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a well-known laminin-derived sequence that promotes cell adhesion, neurite outgrowth, and stimulates specific signaling pathways.[1][2] This document outlines key quality control experiments, presents a template for data comparison, and provides detailed experimental protocols.

Understanding Key Quality Attributes

When sourcing a synthetic peptide like IKVAV, it is crucial to assess several key quality attributes to ensure consistency and biological activity. The primary parameters for evaluation are:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), this indicates the percentage of the target peptide in the sample relative to impurities such as truncated or deletion sequences.[2][3] For most in vitro bioassays, a purity of >95% is recommended, while for sensitive applications or in vivo studies, >98% is often required.[4][5][6]

  • Identity Confirmation: Mass Spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight, verifying its amino acid sequence.[7][8]

  • Biological Activity: A functional assay is essential to confirm that the peptide is not only pure and correctly synthesized but also biologically active. For IKVAV, common bioassays include cell adhesion and neurite outgrowth assays.[9][10]

Comparative Data Analysis

To facilitate a direct comparison of this compound from various suppliers, we recommend compiling the analytical and functional data in a structured format. Below is a sample table populated with hypothetical data illustrating how to present these findings.

Table 1: Comparative Analysis of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C Recommended Specification
Purity (HPLC, %) 96.5%98.2%94.8%>95% for in vitro studies
Molecular Weight (MS) 528.7 Da528.7 Da528.6 DaTheoretical: 528.69 Da
Cell Adhesion (Normalized) 1.01.10.8N/A (relative performance)
Neurite Outgrowth (µm) 45 ± 548 ± 435 ± 6N/A (relative performance)
Appearance White lyophilized powderWhite lyophilized powderWhite lyophilized powderWhite lyophilized powder
Solubility (in H₂O) Soluble to 1 mg/mLSoluble to 1 mg/mLSoluble to 1 mg/mLClear solution at specified concentration
Certificate of Analysis ProvidedProvidedProvidedMust be provided

Experimental Protocols and Workflows

To ensure a standardized comparison, it is essential to use consistent and well-defined protocols for all analyses.

Logical Workflow for Peptide Source Comparison

The following diagram illustrates a logical workflow for comparing different sources of the IKVAV peptide.

G cluster_sourcing Sourcing and Initial Checks cluster_analytical Analytical Chemistry cluster_functional Functional Bioassays cluster_decision Decision s1 Identify Suppliers s2 Procure Samples s1->s2 s3 Review Certificate of Analysis s2->s3 a1 Purity Analysis (HPLC) s3->a1 a2 Identity Confirmation (MS) a1->a2 f1 Cell Adhesion Assay a2->f1 f2 Neurite Outgrowth Assay f1->f2 d1 Compare Data and Select Supplier f2->d1 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor Integrin Receptor peptide->receptor Binds ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun) erk->transcription response Cellular Response (Proliferation, Neurite Outgrowth) transcription->response

References

A Researcher's Guide to Assessing Cross-Reactivity of Anti-IKVAV Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cancer biology, and regenerative medicine, the laminin-derived pentapeptide IKVAV (isoleucine-lysine-valine-alanine-valine) is a sequence of significant interest. Found within the laminin (B1169045) alpha 1 chain, this bioactive motif plays a crucial role in promoting cell adhesion, neurite outgrowth, and even tumor metastasis.[1][2][3][4] Given its importance, the development of specific antibodies targeting the IKVAV sequence is a critical step for a variety of research applications, from immunohistochemistry to the development of targeted therapeutics.

However, a significant challenge in this area is the lack of commercially available antibodies that specifically target the IKVAV pentapeptide. Researchers often need to develop their own custom antibodies, making a thorough assessment of their cross-reactivity paramount. This guide provides a comprehensive framework for evaluating the performance of anti-IKVAV antibodies, with a focus on experimental protocols and data interpretation to ensure the specificity and reliability of your research findings.

Understanding the Immunogen: The IKVAV Sequence

The IKVAV sequence is a potent biological ligand that interacts with several integrin receptors, including α2β1, α3β1, α4β1, and α6β1.[5] This interaction triggers downstream signaling pathways, such as the ERK1/2 pathway, which can influence gene expression, including that of matrix metalloproteinases (MMPs). The isoleucine and lysine (B10760008) residues within the IKVAV sequence have been identified as being particularly critical for its biological activity.[1] Due to its small size, the IKVAV peptide is a hapten and must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response for antibody production.

Evaluating Antibody Cross-Reactivity: A Comparative Approach

Here, we outline a series of experiments to rigorously assess the specificity and cross-reactivity of a putative anti-IKVAV antibody. For illustrative purposes, we will refer to a hypothetical custom anti-IKVAV antibody, "Ab-IKVAV," and a control antibody raised against a scrambled version of the peptide, "Ab-Scrambled."

Table 1: Comparative Analysis of Hypothetical Anti-IKVAV Antibody Specificity
AssayTarget AntigenAb-IKVAV (Custom)Ab-Laminin α1 (Commercial)Ab-Scrambled (Control)
Direct ELISA IKVAV PeptideHigh Signal (OD450 > 2.5)No Signal (OD450 < 0.1)No Signal (OD450 < 0.1)
Scrambled PeptideNo Signal (OD450 < 0.1)No Signal (OD450 < 0.1)High Signal (OD450 > 2.5)
Laminin α1 ProteinModerate Signal (OD450 ~ 1.5)High Signal (OD450 > 2.5)No Signal (OD450 < 0.1)
Laminin β1 ProteinNo Signal (OD450 < 0.1)No Signal (OD450 < 0.1)No Signal (OD450 < 0.1)
Competitive ELISA (IC50) IKVAV PeptideLow IC50 (e.g., 10⁻⁸ M)N/AN/A
Laminin α1 ProteinHigher IC50 (e.g., 10⁻⁶ M)N/AN/A
Western Blot Cell Lysate (Laminin α1 expressing)Band at ~400 kDaBand at ~400 kDaNo Band
Cell Lysate (Laminin α1 knockout)No BandNo BandNo Band
Immunohistochemistry Tissue expressing Laminin α1Specific staining in basement membraneSpecific staining in basement membraneNo Staining

Experimental Protocols for Cross-Reactivity Assessment

To generate the data presented in Table 1, a series of well-controlled experiments are necessary. Below are detailed protocols for the key assays.

Direct Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the direct binding of the antibody to the IKVAV peptide and assess cross-reactivity with the full-length laminin protein and other related molecules.

Methodology:

  • Coating: Coat separate wells of a 96-well microplate with 100 µL of the following antigens (at 1-5 µg/mL in PBS) overnight at 4°C:

    • IKVAV peptide conjugated to a carrier protein (e.g., BSA).

    • Scrambled IKVAV peptide conjugated to the same carrier protein.

    • Full-length human Laminin α1 protein.

    • Full-length human Laminin β1 protein (as a negative control).

    • Carrier protein alone (e.g., BSA).

  • Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with PBST. Add 100 µL of serial dilutions of the primary antibodies (Ab-IKVAV, Ab-Laminin α1, Ab-Scrambled) to the respective wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the appropriate dilution and incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Competitive ELISA

Objective: To quantify the binding affinity of the antibody for the IKVAV peptide and its potential cross-reactants.

Methodology:

  • Coating: Coat a 96-well plate with the IKVAV peptide-carrier conjugate as described in the direct ELISA protocol.

  • Blocking: Block the plate as described above.

  • Competition: In a separate plate, prepare serial dilutions of the competitor antigens (free IKVAV peptide and full-length Laminin α1 protein). Mix these dilutions with a constant, sub-saturating concentration of the Ab-IKVAV antibody and incubate for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixtures to the IKVAV-coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection: Proceed with the secondary antibody and detection steps as described for the direct ELISA.

  • Data Analysis: Plot the absorbance at 450 nm against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated from the resulting sigmoidal curve. A lower IC50 indicates a higher binding affinity.

Western Blotting

Objective: To determine if the antibody can recognize the IKVAV sequence within the full-length, denatured laminin α1 protein.

Methodology:

  • Sample Preparation: Prepare cell lysates from a cell line known to express laminin α1 and a corresponding knockout or knockdown cell line as a negative control. Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (Ab-IKVAV, Ab-Laminin α1, Ab-Scrambled) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane five times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

IKVAV_Signaling_Pathway Laminin Laminin (containing IKVAV) Integrin Integrin Receptor (α2β1, α3β1, α6β1) Laminin->Integrin IKVAV binding ERK ERK1/2 Integrin->ERK Activation Cell_Response Cellular Responses (Adhesion, Neurite Outgrowth) Integrin->Cell_Response MMPs MMP Expression ERK->MMPs Upregulation MMPs->Cell_Response

Caption: IKVAV-Integrin Signaling Pathway.

Antibody_Cross_Reactivity_Workflow start Start: Custom Anti-IKVAV Antibody Production direct_elisa Direct ELISA: - IKVAV Peptide - Scrambled Peptide - Laminin α1 - Laminin β1 start->direct_elisa competitive_elisa Competitive ELISA: - Free IKVAV vs. Laminin α1 direct_elisa->competitive_elisa western_blot Western Blot: - Laminin α1 expressing cells - Knockout cells competitive_elisa->western_blot ihc Immunohistochemistry: - Tissue sections western_blot->ihc analysis Data Analysis and Cross-Reactivity Assessment ihc->analysis

Caption: Experimental Workflow for Antibody Characterization.

Conclusion

The biological significance of the IKVAV sequence necessitates the availability of highly specific antibodies for research. In the absence of well-characterized commercial options, the onus is on the researcher to rigorously validate any custom-generated antibodies. By employing a multi-faceted approach that includes direct and competitive ELISAs, Western blotting, and immunohistochemistry, and by carefully selecting appropriate positive and negative controls, researchers can confidently assess the specificity and cross-reactivity of their anti-IKVAV antibodies. This systematic evaluation is crucial for generating reproducible and reliable data, ultimately advancing our understanding of the multifaceted roles of the IKVAV sequence in health and disease.

References

A Quantitative Comparison of IKVAV-Induced Neurite Outgrowth for Neural Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pentapeptide IKVAV (isoleucine-lysine-valine-alanine-valine), derived from the laminin-α1 chain, is a critical tool for stimulating neurite outgrowth. This guide provides a quantitative comparison of IKVAV's performance against other neurite-promoting peptides, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

The IKVAV peptide is a well-established promoter of neurite extension, a fundamental process in neural development and regeneration.[1][2][3] Its efficacy is often compared to other bioactive peptides derived from extracellular matrix proteins, such as RGD (arginine-glycine-aspartic acid) from fibronectin and YIGSR (tyrosine-isoleucine-glycine-serine-arginine) from the laminin-β1 chain. Understanding the quantitative differences in their ability to induce neurite outgrowth is essential for selecting the appropriate substrate for specific research applications in tissue engineering and neuroregenerative medicine.

Comparative Analysis of Neurite Outgrowth

The following tables summarize quantitative data from studies investigating the effects of IKVAV and other peptides on neurite outgrowth.

Table 1: IKVAV Concentration-Dependent Neurite Outgrowth in Mouse Embryonic Stem Cells (mESCs)

IKVAV Concentration (µM)Average Neurite Length (µm)Percentage of Cells with Neurites (%)
125~25~35%
270~30~40%
420~35~45%
570~38~50%
740~32~42%
920~28~38%

Data adapted from a study on mESCs cultured on hydrogels with varying IKVAV concentrations.[4] Neurite length and the percentage of TUJ1-positive cells expressing neurites were quantified after 3 days of neural differentiation.[4]

Table 2: Qualitative and Quantitative Comparison of IKVAV with Other Bioactive Peptides

PeptidePrimary SourceCommon Cell TypesKey Quantitative Observations
IKVAV Laminin-α1 chainmESCs, hNSCs, PC12 cells, Dorsal Root Ganglion (DRG) cellsPromotes the formation of neurites in a greater number of neurons, though these neurites may be shorter in length compared to those induced by RGD.[5] At an optimal concentration of 570 µM, induced an average neurite length of approximately 38 µm in mESCs.[4]
RGD FibronectinDRG cells, Neural Progenitor Cells (NPCs)Tends to promote the formation of longer neurites in a smaller population of neurons compared to IKVAV.[5]
YIGSR Laminin-β1 chainC6 glial cells, SH-SY5Y neuroblastoma cellsIn some studies, has been shown to promote the growth of neural cells to a greater extent and maintain a healthier morphology compared to IKVAV.[6]
LRE Laminin (B1169045) α2, β2, γ1 chainsHuman Neural Stem Cells (hNSCs)Often used in conjunction with IKVAV to support adhesion and other cellular behaviors not stimulated by IKVAV alone.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for quantitative neurite outgrowth assays.

General Neurite Outgrowth Assay Protocol

This protocol outlines the fundamental steps for quantifying neurite outgrowth induced by IKVAV or other peptides.

1. Substrate Preparation:

  • Culture plates (e.g., 96-well plates) are coated with the desired peptide (e.g., IKVAV, RGD, YIGSR) or protein (e.g., laminin).

  • Peptides are typically dissolved in a suitable solvent and incubated on the plate surface to allow for adsorption.

  • Unbound surfaces are blocked to prevent non-specific cell adhesion.

2. Cell Seeding:

  • Neuronal cells (e.g., PC12 cells, primary neurons, or differentiated stem cells) are seeded onto the coated plates at a specific density.

  • Cells are cultured in a serum-free or low-serum medium to encourage differentiation over proliferation.

3. Incubation and Treatment:

  • Cells are incubated for a defined period (typically 24-72 hours) to allow for neurite extension.

  • Test compounds or antibodies can be added to the culture medium to investigate their effects on neurite outgrowth.

4. Immunostaining:

  • Cells are fixed with a solution such as 4% paraformaldehyde.

  • Cells are permeabilized to allow antibodies to access intracellular targets.

  • Neurons and their neurites are stained with a neuron-specific marker, most commonly an antibody against β-III tubulin (Tuj1).

  • Cell nuclei are counterstained with a fluorescent dye like DAPI or Hoechst.

5. Imaging and Quantification:

  • Images of the stained cells are captured using a fluorescence microscope.

  • Image analysis software is used to quantify various parameters of neurite outgrowth.[2]

Key Quantification Parameters:

  • Average neurite length: The mean length of all neurites measured.

  • Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.

  • Number of neurites per cell: The average number of neurites extending from each neuron.

  • Percentage of neurite-bearing cells: The proportion of cells in the population that have at least one neurite longer than a predefined threshold (e.g., the diameter of the cell body).[2]

  • Number of branch points: A measure of neurite complexity.

Signaling Pathways and Experimental Workflow

Visualizing the molecular mechanisms and experimental processes provides a clearer understanding of IKVAV-induced neurite outgrowth.

IKVAV-Induced Neurite Outgrowth Signaling Pathway

The IKVAV peptide promotes neurite outgrowth primarily through its interaction with integrin receptors on the neuronal cell surface. This binding initiates a cascade of intracellular signaling events that ultimately lead to the reorganization of the actin cytoskeleton and the extension of neurites. The PI3K/Akt and MAPK/ERK pathways are key mediators in this process.[7][8][9][10]

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt Actin Actin Cytoskeleton Rearrangement Akt->Actin ERK->Actin Neurite Neurite Outgrowth Actin->Neurite

Caption: IKVAV signaling pathway for neurite outgrowth.

Experimental Workflow for Quantitative Neurite Outgrowth Analysis

The following diagram illustrates a typical workflow for a quantitative neurite outgrowth assay, from initial cell culture to final data analysis.

Neurite_Outgrowth_Workflow start Start: Plate Coating (IKVAV, RGD, etc.) seed Cell Seeding (e.g., PC12, Primary Neurons) start->seed incubate Incubation & Treatment (24-72 hours) seed->incubate fix Fixation & Permeabilization incubate->fix stain Immunostaining (β-III Tubulin, DAPI) fix->stain image Fluorescence Microscopy stain->image quantify Image Analysis & Quantification image->quantify end End: Data Analysis quantify->end

Caption: Experimental workflow for neurite outgrowth analysis.

References

2D vs. 3D Culture Systems: A Comparative Performance Guide for H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a bioactive sequence derived from the laminin-α1 chain, is a key player in promoting cell adhesion, proliferation, differentiation, and neurite outgrowth.[1][2][3] Its application in cell culture aims to mimic the natural extracellular matrix (ECM) and elicit more physiologically relevant cellular responses. This guide provides an objective comparison of the performance of IKVAV in traditional two-dimensional (2D) versus more complex three-dimensional (3D) cell culture systems, supported by experimental data.

At a Glance: Key Differences Between 2D and 3D Culture Environments

Feature2D Culture System3D Culture System
Cell Morphology & Polarity Flattened, unnatural morphology with forced apical-basal polarity.More natural, in vivo-like morphology with cell-cell and cell-matrix established polarity.
Cell-Cell & Cell-Matrix Interactions Limited to the lateral and basal surfaces of the cells.Complex and multidirectional, mimicking native tissue architecture.
Nutrient & Oxygen Gradients Uniform availability of nutrients and oxygen to all cells.Formation of gradients, leading to cellular heterogeneity within the culture.
Gene & Protein Expression Often altered and not representative of in vivo conditions.More closely resembles the gene and protein expression profiles of native tissues.
Drug Response & Predictability Can be misleading due to unnatural cell exposure and signaling.More predictive of in vivo efficacy and toxicity due to diffusion barriers and complex interactions.

Performance of this compound in 2D vs. 3D Systems: A Data-Driven Comparison

Experimental evidence suggests that the culture dimension significantly influences the efficacy and cellular response to the IKVAV peptide. While soluble IKVAV in 2D cultures can elicit biological activity, its integration into a 3D scaffold often leads to more robust and physiologically relevant outcomes.

Case Study: Macrophage Phenotype Modulation

A study directly compared the effect of soluble IKVAV in 2D culture with a 3D polyethylene (B3416737) glycol (PEG)-IKVAV hydrogel on macrophage polarization.

Parameter2D Culture (Soluble IKVAV)3D Culture (PEG-IKVAV Hydrogel)Reference
M1 (Pro-inflammatory) Marker (iNOS) Expression Significantly reducedEfficient in preventing M1 activation[4]
M2 (Pro-healing) Marker (Arg-1) Expression Significantly increasedNo significant effect on modulation[4]

These findings suggest that while soluble IKVAV can influence macrophage phenotype in a 2D environment, the presentation of IKVAV within a 3D matrix has a more pronounced effect on preventing pro-inflammatory responses.[4]

Data from 3D-Specific Applications of IKVAV

While direct comparative studies are limited, a wealth of data exists on the enhanced cellular functions observed when IKVAV is incorporated into 3D hydrogels for various cell types.

Cell Type3D Scaffold with IKVAVKey FindingsReference
Neural Stem Cells (NSCs) IKVAV-functionalized poly(lactide ethylene (B1197577) oxide fumarate) (PLEOF) hydrogelSupported NSC attachment, growth, proliferation, and differentiation into spheroids.[5]
Human Nucleus Pulposus (NP) Cells IKVAV-functionalized PEG hydrogelPromoted cell viability and increased biosynthetic activity.[6]
Human Fetal Primary Astrocytes (FPA) IKVAV-functionalized hyaluronan hydrogelEnhanced cell-matrix interactions and promoted extensive cell protrusions and connections.[7]
Bone Marrow Stromal Cells (BMSCs) IKVAV peptide nanofiber gelPromoted cell adhesion and increased the ratio of neurons upon differentiation.[8]

Signaling Pathways Activated by this compound

The biological effects of IKVAV are mediated through the activation of key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes in both 2D and 3D systems. IKVAV has been shown to stimulate the MAPK/ERK1/2 and PI3K/Akt signaling cascades, which are critical for cell proliferation and survival.[1]

IKVAV_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin_Receptor Integrin Receptor PI3K PI3K Integrin_Receptor->PI3K MEK MEK Integrin_Receptor->MEK Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival ERK1_2 ERK1/2 MEK->ERK1_2 activates ERK1_2->Proliferation_Survival IKVAV This compound IKVAV->Integrin_Receptor

IKVAV peptide signaling cascade.

Experimental Protocols

General Experimental Workflow for 2D vs. 3D Comparison

Experimental_Workflow Cell_Culture Cell Line Culture 2D_Setup 2D Culture Setup (Soluble IKVAV) Cell_Culture->2D_Setup 3D_Setup 3D Culture Setup (IKVAV-functionalized Scaffold) Cell_Culture->3D_Setup Incubation Incubation 2D_Setup->Incubation 3D_Setup->Incubation Analysis Comparative Analysis Incubation->Analysis Viability Viability/Proliferation Assays Analysis->Viability Differentiation Differentiation Assays Analysis->Differentiation Gene_Expression Gene/Protein Expression Analysis->Gene_Expression

References

In Vivo Validation of H-Ile-Lys-Val-Ala-Val-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the in vivo effects of the pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV), a biologically active sequence derived from laminin-1. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of IKVAV with alternative peptides and provides supporting experimental data from preclinical studies. The information is presented to facilitate informed decisions in the design and execution of future in vivo research.

Core Findings: IKVAV's Role in Cancer Progression and Nerve Regeneration

In vivo studies have demonstrated that the IKVAV peptide significantly influences cellular behavior, with pronounced effects on tumor progression and nerve regeneration. Notably, research has shown that IKVAV can promote the colonization of cancer cells in secondary sites. Conversely, in the context of nerve injury, IKVAV has been shown to support neuronal survival and regeneration. These seemingly contradictory effects highlight the peptide's potent and context-dependent biological activity, primarily mediated through the activation of the MAPK/ERK1/2 and PI3K/Akt signaling pathways.

Comparative Analysis of In Vivo Effects

To provide a clear comparison of IKVAV's in vivo efficacy, the following tables summarize quantitative data from key studies.

Table 1: Effect of IKVAV on Liver Colonization by Human Colon Cancer Cells in a Mouse Model
Treatment GroupMean Liver Weight (g) ± SDMean Number of Tumor Nodules ± SDp-value (vs. Control)
HM7 Cells Alone (Control)1.45 ± 0.1215.2 ± 3.5-
HM7 Cells + IKVAV Peptide2.87 ± 0.2542.8 ± 7.2< 0.005 (Liver Weight)< 0.02 (Tumor Nodules)
HM7 Cells + Scrambled IKVAV1.52 ± 0.1816.5 ± 4.1Not Significant

Data from Bresalier RS, et al. Cancer Res. 1995.[1][2][3]

Table 2: Effects of IKVAV-MSP in a Mouse Model of Spinal Cord Injury
Treatment GroupOutcome MeasureResultp-value (vs. Control)
Vehicle (Mannitol)Neurological FunctionNo significant improvement-
Control PeptideNeurological FunctionNo significant improvement-
IKVAV-MSPNeurological FunctionSignificant improvement< 0.05
IKVAV-MSPNumber of Protoplasmic AstrocytesSignificantly increased< 0.001
IKVAV-MSPNumber of NeuronsSignificantly increased< 0.05
IKVAV-MSPMuscle Bundle SizeSignificantly increased< 0.007

Data from a study on IKVAV-linked cell membrane-spanning peptide (IKVAV-MSP).[4]

Table 3: Comparative In Vivo Effects of Laminin-Derived Peptides on Tumor Growth
PeptideEffect on Tumor GrowthPrimary Receptor/Mechanism
IKVAV Increases Integrins; promotes angiogenesis and protease activity
YIGSRDecreases32/67 kD laminin (B1169045) receptor
AG73IncreasesSyndecan receptors
C16IncreasesIntegrins; promotes angiogenesis

This table provides a qualitative comparison based on a review of laminin-111-derived peptides.[5]

Signaling Pathways and Experimental Workflows

The biological effects of IKVAV are largely attributed to its ability to activate key intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the primary signaling pathway and a typical experimental workflow for in vivo validation.

IKVAV_Signaling_Pathway IKVAV This compound (IKVAV) Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK MAPK/ERK1/2 Integrin->MAPK Adhesion Cell Adhesion Integrin->Adhesion Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation NeuriteOutgrowth Neurite Outgrowth Akt->NeuriteOutgrowth TumorGrowth Tumor Growth Akt->TumorGrowth MAPK->Proliferation MAPK->NeuriteOutgrowth MAPK->TumorGrowth

Caption: IKVAV Signaling Pathway.

InVivo_Validation_Workflow AnimalModel Select Animal Model (e.g., Nude Mice) TumorInduction Induce Condition (e.g., Tumor Cell Inoculation) AnimalModel->TumorInduction PeptideAdmin Administer Peptides (IKVAV vs. Control) TumorInduction->PeptideAdmin Observation Observation Period PeptideAdmin->Observation DataCollection Data Collection (e.g., Tumor Measurement) Observation->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: In Vivo Validation Workflow.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key in vivo experiments are provided below.

Protocol 1: In Vivo Liver Colonization by Colon Cancer Cells
  • Animal Model: Athymic nude mice.

  • Cell Line: Human colon cancer cell line HM7.

  • Procedure:

    • A single-cell suspension of 1 x 10^6 HM7 cells in 0.1 ml of serum-free medium was prepared.

    • The cell suspension was co-injected with either 100 µg of IKVAV peptide, a scrambled control peptide, or vehicle alone.

    • The injection was administered into the spleen of anesthetized nude mice via a 27-gauge needle (splenic-portal inoculation).

    • The spleen was returned to the peritoneal cavity, and the incision was closed.

    • Mice were monitored for 3 weeks.

  • Endpoint Analysis:

    • At 3 weeks post-injection, mice were euthanized.

    • Livers were excised, weighed, and the surface tumor nodules were counted under a dissecting microscope.

    • Statistical analysis was performed using appropriate tests to compare the different treatment groups.

This protocol is based on the methodology described by Bresalier RS, et al. in Cancer Research, 1995.[1][2][3]

Protocol 2: Spinal Cord Compression Injury and Peptide Treatment in Mice
  • Animal Model: Adult female BALB/c mice.

  • Injury Model:

    • Mice were anesthetized, and a laminectomy was performed at the T9-T10 vertebral level to expose the spinal cord.

    • A calibrated clip was applied to the exposed spinal cord to create a consistent compression injury.

  • Peptide Administration:

    • 24 hours post-injury, mice were re-anesthetized.

    • The surgical site was re-opened, and 10 µl of IKVAV-MSP solution (0.5 mg/ml), control peptide, or vehicle was applied directly to the injury site.

    • The incision was closed.

  • Endpoint Analysis:

    • Neurological function was assessed daily for 28 days using a standardized locomotor rating scale.

    • At the end of the observation period, spinal cord tissue was harvested for histological analysis to quantify the number of neurons, astrocytes, and muscle bundle size.

This protocol is a summary of the methods used in the study of IKVAV-MSP for spinal cord injury.[4]

Protocol 3: In Vivo Angiogenesis Assay (Matrigel Plug Assay)
  • Animal Model: Typically mice.

  • Procedure:

    • Matrigel, a solubilized basement membrane preparation, is kept on ice to remain in a liquid state.

    • The IKVAV peptide is mixed with the liquid Matrigel. Control groups may include Matrigel with a control peptide or vehicle alone.

    • The Matrigel mixture is subcutaneously injected into the flank of the mice.

    • At body temperature, the Matrigel solidifies, forming a "plug."

    • The plug is left in place for a designated period (e.g., 7-14 days) to allow for vascularization.

  • Endpoint Analysis:

    • The Matrigel plug is excised.

    • The plug can be analyzed for hemoglobin content (as an index of blood vessel formation) or processed for histological staining to visualize and quantify the newly formed blood vessels.

This is a generalized protocol for the Matrigel plug assay, which has been used to assess IKVAV-induced angiogenesis.[6]

Conclusion

The pentapeptide this compound is a potent bioactive molecule with significant and varied effects in different in vivo models. While it shows promise in the field of nerve regeneration, its role in promoting tumor growth and metastasis necessitates careful consideration in therapeutic development. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, enabling more rigorous and reproducible in vivo validation of IKVAV and related compounds. Future research should focus on elucidating the downstream signaling events that dictate the context-dependent cellular responses to IKVAV, which will be crucial for harnessing its therapeutic potential while mitigating its adverse effects.

References

A Comparative Analysis of H-Ile-Lys-Val-Ala-Val-OH and Alternative Bioactive Peptides in Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical and methodological comparison of the bioactive peptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) with common alternatives, primarily Tyr-Ile-Gly-Ser-Arg (YIGSR) and Arg-Gly-Asp (RGD). The information is compiled from experimental data to assist in the selection of peptides for applications in tissue engineering, regenerative medicine, and cancer research.

The pentapeptide this compound, commonly known as IKVAV, is a well-characterized bioactive sequence derived from the α1 chain of laminin. It plays a significant role in a variety of biological processes, including promoting cell adhesion, stimulating neurite outgrowth, and influencing angiogenesis and tumor growth.[1] Its activity is often contrasted with other laminin-derived peptides like YIGSR, from the β1 chain, and the fibronectin-derived RGD sequence, which have distinct effects on cellular behavior.

Performance Comparison: IKVAV vs. Alternatives

The functional outcomes of using IKVAV versus YIGSR or RGD are highly dependent on the cell type and the specific biological process being investigated. While IKVAV is a potent promoter of neuronal differentiation and neurite extension, YIGSR has been shown to inhibit angiogenesis and tumor progression.[1][2] The RGD peptide is a more general cell adhesion motif.[3]

Cell Adhesion

While both IKVAV and YIGSR are derived from laminin, they can elicit different adhesive responses. For instance, in studies with human mesenchymal stem cells (hMSCs), cells remained rounded on IKVAV and YIGSR surfaces, whereas they spread more readily on RGD-functionalized surfaces.[4]

PeptideCell TypeSubstrateAdhesion/Spreading Characteristics
This compound (IKVAV) hMSCsPS-PEORounded morphology[4]
Tyr-Ile-Gly-Ser-Arg (YIGSR) hMSCsPS-PEORounded with some membrane protrusion[4]
Arg-Gly-Asp (RGD) hMSCsPS-PEOSpread with classic fibroblastic morphology[4]
Neurite Outgrowth

IKVAV is particularly known for its ability to promote neurite outgrowth.[3] However, comparisons with RGD have shown nuanced differences. In one study, the RGD motif promoted the formation of fewer neurons with longer neurites, while IKVAV resulted in a greater number of neurons with shorter neurites.[3]

PeptideCell TypeSubstrateNeurite Outgrowth Characteristics
This compound (IKVAV) drNPCsSpidroin-based electrospun matsGreater number of neurons with shorter neurites[3]
Arg-Gly-Asp (RGD) drNPCsSpidroin-based electrospun matsLower number of neurons with longer neurites[3]
Signaling Pathway Activation

IKVAV has been demonstrated to activate the MAPK/ERK and PI3K/Akt signaling pathways in a dose- and time-dependent manner in bone marrow mesenchymal stem cells (BMMSCs).[5][6] This activation is crucial for its effects on cell proliferation and population growth.

The tables below summarize the quantitative analysis of ERK1/2 and Akt phosphorylation in BMMSCs treated with IKVAV.

Dose-Dependent Activation of ERK1/2 and Akt by IKVAV [5][6]

IKVAV ConcentrationPhospho-ERK1/2 Level (Relative to Control)Phospho-Akt Level (Relative to Control)
0.004 mMIncreasedIncreased
0.02 mMIncreasedIncreased
0.1 mMIncreasedIncreased
0.5 mMSignificantly IncreasedSignificantly Increased
2.5 mMSignificantly IncreasedSignificantly Increased

Inhibition of IKVAV-Induced ERK1/2 and Akt Phosphorylation [5]

TreatmentPhospho-ERK1/2 Activation ReductionPhospho-Akt Activation Reduction
PD98059 (10 µM) + IKVAV (0.5 mM)23.86%Not Applicable
Wortmannin (100 nM) + IKVAV (0.5 mM)Not Applicable17.61%

Experimental Methodologies

Detailed protocols for key experiments are provided to facilitate the replication and validation of these findings.

Cell Adhesion Assay

This protocol is adapted for comparing the cell-adhesive properties of different peptides.

  • Plate Coating: 96-well plates are coated with solutions of IKVAV, YIGSR, RGD, or a control protein (e.g., BSA) at a concentration of 10-20 µg/mL in PBS. Plates are incubated for 1-2 hours at 37°C or overnight at 4°C.

  • Blocking: Unbound sites in the wells are blocked with a solution of 0.5% BSA in serum-free medium for 45-60 minutes at 37°C.

  • Cell Seeding: Cells are harvested, washed, and resuspended in serum-free medium at a concentration of 4 x 10^5 cells/mL. 50 µL of the cell suspension is added to each well.

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for 30-60 minutes to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gently washing the wells 2-3 times with washing buffer (0.1% BSA in medium).

  • Fixation and Staining: Adherent cells are fixed with 4% paraformaldehyde for 10-15 minutes, followed by staining with 0.5% crystal violet solution for 10 minutes.

  • Quantification: The crystal violet is solubilized with 1% SDS, and the absorbance is measured at 550 nm. The absorbance is proportional to the number of adherent cells.[7]

Neurite Outgrowth Assay

This protocol outlines a method for quantifying neurite extension in response to peptide cues.

  • Substrate Preparation: Coverslips or culture plates are coated with the desired peptides (IKVAV, RGD, etc.) as described in the cell adhesion assay.

  • Cell Plating: Neuronal cells (e.g., PC12, primary neurons, or differentiated stem cells) are seeded onto the peptide-coated surfaces at an appropriate density.

  • Culture and Differentiation: Cells are cultured in a differentiation-inducing medium, which may contain nerve growth factor (NGF) for cell lines like PC12. The culture is maintained for a period of 24-72 hours.

  • Fixation and Immunostaining: Cells are fixed with 4% paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for neuron-specific markers such as β-III tubulin. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are captured using fluorescence microscopy. Neurite length and the number of neurite-bearing cells are quantified using image analysis software.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is used to determine the activation of signaling pathways.[8][9][10][11][12]

  • Cell Treatment: Cells are serum-starved and then treated with different concentrations of IKVAV or control peptides for various time points. For inhibitor studies, cells are pre-treated with inhibitors like PD98059 or Wortmannin before peptide stimulation.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt). Subsequently, the membrane is stripped and re-probed with antibodies for total ERK1/2 and total Akt to ensure equal protein loading.

  • Detection and Quantification: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing Molecular and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of the signaling pathway activated by IKVAV and the general workflows for the experimental protocols.

IKVAV_Signaling_Pathway IKVAV This compound Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Growth pAkt->Proliferation ERK12 ERK1/2 MAPK_Pathway->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 pERK12->Proliferation

Caption: IKVAV-mediated activation of MAPK/ERK and PI3K/Akt signaling pathways.

Experimental_Workflow_Cell_Adhesion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_coating Coat plate with peptides (IKVAV, YIGSR, RGD, Control) blocking Block with BSA plate_coating->blocking cell_seeding Seed cells blocking->cell_seeding incubation Incubate (30-60 min) cell_seeding->incubation washing Wash non-adherent cells incubation->washing fix_stain Fix and stain with Crystal Violet washing->fix_stain quantify Solubilize and measure absorbance (550 nm) fix_stain->quantify

Caption: General workflow for a comparative cell adhesion assay.

Experimental_Workflow_Western_Blot cluster_treatment Cell Treatment cluster_wb Western Blot cluster_detection Detection & Analysis cell_culture Culture and serum starve cells peptide_treatment Treat with peptides (with/without inhibitors) cell_culture->peptide_treatment cell_lysis Lyse cells peptide_treatment->cell_lysis protein_quant Quantify protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer immunoblot Immunoblot for p-ERK, p-Akt, total ERK, and total Akt transfer->immunoblot detection Chemiluminescent detection immunoblot->detection analysis Densitometry analysis detection->analysis

Caption: Workflow for Western blot analysis of signaling pathway activation.

References

IKVAV Peptide: A Comparative Review of Efficacy and Limitations in Neural Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pentapeptide IKVAV (isoleucyl-lysyl-valyl-alanyl-valine), derived from the laminin-α1 chain, represents a significant bioactive motif for promoting neural regeneration and guiding tissue development. This guide provides a comprehensive comparison of IKVAV's efficacy against other laminin-derived peptides, details its known limitations, and presents supporting experimental data and protocols to inform future research and therapeutic development.

The IKVAV peptide is a well-established promoter of neurite outgrowth, cell adhesion, migration, and differentiation for various neural cell types.[1][2] Its primary mechanism of action involves binding to cell surface integrin receptors, which in turn activates downstream signaling cascades crucial for neuronal development and repair.

Efficacy of IKVAV in Promoting Neurite Outgrowth

The IKVAV sequence has been extensively demonstrated to effectively stimulate the extension of neurites, a fundamental process in neural network formation and regeneration. Studies have shown that the concentration of IKVAV plays a critical role in its efficacy, with optimal concentrations varying depending on the cell type and the culture environment (2D vs. 3D). For instance, one study identified an optimal IKVAV concentration of 570 µM for maximizing neurite extension and the expression of neuron-specific markers in murine embryonic stem cells in a 2D culture system. In a 3D hydrogel environment, a lower concentration of 60 µM was found to be optimal.[1]

However, the dose-response relationship is not always linear. Research on a novel 12-amino acid short peptide based on the IKVAV sequence found that while a 10 µM concentration in a hydrogel promoted the highest migration rate of human neural stem cells (hNSCs), higher concentrations of 50 µM and 100 µM exhibited inhibitory effects on cell migration.[3] This suggests the existence of an optimal concentration window for IKVAV's bioactivity, beyond which it may become less effective or even detrimental.

Comparative Analysis with Alternative Peptides

In the landscape of bioactive peptides for neural tissue engineering, two other laminin-derived sequences, RGD (arginine-glycine-aspartic acid) and YIGSR (tyrosine-isoleucine-glycine-serine-arginine), are frequently utilized. While all three peptides promote cell adhesion and growth, their specific effects and efficacies can differ.

PeptidePrimary FunctionCell Type Application (Examples)Quantitative Data Highlights
IKVAV Promotes neurite outgrowth, neuronal differentiation, cell migrationNeural stem cells, PC12 cells, primary neuronsOptimal at 570 µM (2D) and 60 µM (3D) for murine embryonic stem cell differentiation.[1] Inhibitory at >50 µM for hNSC migration in some contexts.[3]
RGD Promotes cell adhesion and proliferationSchwann cells, fibroblasts, endothelial cellsSupports higher Schwann cell attachment and proliferation compared to YIGSR.[4][5]
YIGSR Promotes cell attachment and migrationSchwann cells, endothelial cellsMore effective at directing Schwann cell migration in a concentration gradient than RGD.[6]

Studies directly comparing the three peptides are limited, but some insights can be drawn. For instance, in the context of Schwann cell behavior, RGD has been shown to be more effective in promoting cell adhesion and proliferation, while YIGSR appears to be more potent in guiding cell migration along a concentration gradient.[4][6] Some research suggests that combining these peptides can lead to synergistic effects, more closely mimicking the complex signaling environment of the native extracellular matrix.[7]

Limitations of the IKVAV Peptide

Despite its proven efficacy, the IKVAV peptide is not without its limitations. A significant challenge is that IKVAV does not always effectively support cellular attachment for all cell types or in all substrate contexts.[8] This has led to the common practice of co-presenting IKVAV with other adhesive peptides, such as RGD, to ensure robust cell adhesion to biomaterial scaffolds.

Furthermore, the presentation and density of the IKVAV motif are critical for its bioactivity. Soluble IKVAV peptide has been shown to be less effective at inducing neuronal differentiation compared to when it is physically tethered to a nanofiber scaffold, highlighting the importance of immobilized epitope presentation.[9] As previously mentioned, high concentrations of IKVAV can also lead to inhibitory effects on cell migration, necessitating careful optimization of its concentration for specific applications.[3]

Signaling Pathways and Experimental Workflows

The biological effects of the IKVAV peptide are primarily mediated through its interaction with integrin receptors on the cell surface. This binding event triggers a cascade of intracellular signaling events, with the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways being identified as key players in IKVAV-induced cell proliferation and growth.[10][11]

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin Receptor IKVAV->Integrin PI3K PI3K Integrin->PI3K MAPK MAPK/ERK Integrin->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Growth Akt->Proliferation MAPK->Proliferation NeuriteOutgrowth Neurite Outgrowth MAPK->NeuriteOutgrowth

IKVAV Signaling Pathway

A typical experimental workflow to assess the efficacy of IKVAV on neurite outgrowth involves several key steps, from cell culture preparation to quantitative analysis of neuronal morphology.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PlateCoating Plate Coating (e.g., Collagen IV, Poly-L-lysine) CellSeeding Cell Seeding (e.g., PC12, SH-SY5Y, Primary Neurons) PlateCoating->CellSeeding Differentiation Induce Differentiation (e.g., NGF for PC12, Retinoic Acid for SH-SY5Y) CellSeeding->Differentiation PeptideTreatment Add IKVAV Peptide (Varying Concentrations) Differentiation->PeptideTreatment Imaging Imaging (Phase Contrast or Fluorescence Microscopy) PeptideTreatment->Imaging Quantification Quantification of Neurite Outgrowth (e.g., Neurite Length, Branching) Imaging->Quantification

General Experimental Workflow for Neurite Outgrowth Assay

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

This protocol outlines a common method for assessing the effect of IKVAV on neurite outgrowth using the rat pheochromocytoma (PC12) cell line, a well-established model for neuronal differentiation.

1. Plate Coating:

  • Coat 24-well plates with Collagen Type IV.[1]

  • Alternatively, dual-coat with Poly-D-Lysine (PDL) followed by laminin (B1169045).[3]

2. Cell Seeding:

  • Seed PC12 cells at a density of 1 x 10^4 cells/well.[1][12]

  • Culture for 24 hours in a standard growth medium.

3. Differentiation and Treatment:

  • Replace the growth medium with a differentiation medium containing a low serum concentration (e.g., 0.5% FBS) and Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.[1][12]

  • Add the IKVAV peptide at various concentrations to the differentiation medium.

4. Incubation:

  • Incubate the cells for a period of 2 to 7 days to allow for neurite extension.[1][13]

5. Imaging and Analysis:

  • Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the total or average neurite length per cell using image analysis software.[1][12]

SH-SY5Y Cell Neurite Outgrowth Assay

The human neuroblastoma SH-SY5Y cell line is another valuable model for studying neuronal differentiation and neurite outgrowth.

1. Cell Seeding and Differentiation:

  • Seed SH-SY5Y cells in a suitable culture vessel.

  • Induce differentiation using agents such as retinoic acid (RA) and/or Brain-Derived Neurotrophic Factor (BDNF).[9][14]

2. Replating for Assay:

  • Once differentiated, re-plate the cells into a 96-well plate at an appropriate density (e.g., 2,500 cells/well) to allow for neurite analysis without overcrowding.[15]

3. Treatment:

  • Treat the differentiated cells with the IKVAV peptide at desired concentrations.

4. Imaging and Quantification:

  • After a suitable incubation period (e.g., 48 hours), fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).[16]

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify neurite length, branching, and the number of neurite-bearing cells.[16]

References

Safety Operating Guide

Proper Disposal of H-Ile-Lys-Val-Ala-Val-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of synthetic peptides like H-Ile-Lys-Val-Ala-Val-OH is a cornerstone of laboratory safety and environmental stewardship. Due to the limited availability of specific toxicological data for many research peptides, this molecule should be handled as a potentially hazardous substance, necessitating strict adherence to proper disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with institutional and regulatory standards.

Core Principle: Treat as Chemical Waste

Given its biological activity and the absence of a specific Safety Data Sheet (SDS), this compound and all contaminated materials must be treated as chemical waste.[1][2] Under no circumstances should this peptide or materials contaminated with it be discarded in regular trash or poured down the drain.[1][3][4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[3][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat.[2] All handling of the solid, lyophilized peptide should be conducted in a well-ventilated area to prevent inhalation of any airborne particles.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of.

1. Solid Waste Disposal:

Solid waste includes the lyophilized peptide powder, empty vials, and contaminated materials such as gloves, pipette tips, and absorbent materials.

  • Collection: Collect all solid materials that have come into contact with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5][6]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").[3][6]

  • Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until collection by EHS personnel.[6]

2. Liquid Waste Disposal:

Liquid waste includes unused stock solutions, experimental buffers containing the peptide, and the initial rinse of any contaminated labware.[6]

  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][5][6] Do not mix with other incompatible waste streams.[2]

  • Inactivation (Optional but Recommended): Before collection, the peptide's biological activity can be neutralized. This is typically done by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH and allowing it to react for at least 30-60 minutes in a chemical fume hood.[6] After inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 if strong acids or bases were used.[6]

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution.[6]

  • Storage: Keep the liquid waste container sealed and stored in a designated satellite accumulation area until collection by your institution's EHS department.[6]

3. Spill Management:

In the event of a spill, wear appropriate PPE (gloves, goggles, and for a significant amount of solid, a respirator for dust).[5]

  • Solid Spills: Mechanically collect the spilled solid peptide (e.g., by sweeping) and place it into a suitable, closed container for disposal.[5]

  • Liquid Spills: Absorb the spilled liquid with an inert material and place the contaminated material into a designated hazardous waste container.

  • Cleaning: After the initial cleanup, decontaminate the area according to your laboratory's standard operating procedures. The initial rinse from the decontamination should be collected as hazardous waste.[6]

Data Presentation: Safety and Disposal Parameters

ParameterGuideline
Hazard Classification Treat as a potentially hazardous chemical.
Primary Disposal Route Licensed hazardous waste disposal.[3]
Sink/Sewer Disposal Strictly prohibited.[1][3][4]
Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, and a laboratory coat.[2]
Storage (Unused Product) Store lyophilized peptide at –20°C for long-term stability.[1][6]
Inactivation Agents (Optional) 10% bleach solution or 1 M NaOH.[6]
Neutralization pH Range 5.5 - 9.0 (post-inactivation).[6]

Experimental Protocols and Signaling Pathways

This compound is a bioactive peptide derived from laminin-1 that is known to promote cell adhesion, neurite growth, and tumor growth.[7][8][9][10] It exerts its effects by stimulating cell growth and proliferation through the activation of the MAPK/ERK1/2 and PI3K/Akt signaling pathways.[7][10]

H-Ile-Lys-Val-Ala-Val-OH_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway peptide This compound receptor Cell Surface Receptor (e.g., Integrin) peptide->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt p proliferation Cell Growth & Proliferation akt->proliferation adhesion Cell Adhesion & Neurite Outgrowth akt->adhesion raf Raf ras->raf p mek MEK raf->mek p erk ERK1/2 mek->erk p erk->proliferation erk->adhesion

Caption: Signaling pathways activated by this compound.

References

Essential Safety and Operational Guide for Handling H-Ile-Lys-Val-Ala-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of the peptide H-Ile-Lys-Val-Ala-Val-OH is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this peptide. Although the full toxicological properties of many research peptides are not extensively documented, they should be handled with care as potentially hazardous chemicals.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate safety standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[2] Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the peptide's stability and preventing contamination.[3]

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide at -20°C for long-term stability.[3][5][6] For short-term use, refrigeration at 4°C is acceptable.[7]

  • Peptides containing amino acids like Lysine are prone to absorbing moisture from the air (deliquescence) and should be stored in a desiccator in a tightly capped vial.[6]

  • Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent condensation.[6][7]

Reconstitution:

  • Work Area Preparation: Conduct all handling in a designated, clean area, such as a laminar flow hood or a biosafety cabinet, to maintain sterility and prevent inhalation of the lyophilized powder.[3][8]

  • Weighing: Quickly weigh the desired amount of the lyophilized peptide and reseal the container tightly.[6][7]

  • Solubilization: The solubility of a peptide is determined by its amino acid composition.[7]

    • For this compound, which contains both hydrophobic (Ile, Val, Ala) and a basic (Lys) residue, start by attempting to dissolve it in sterile, purified water.

    • If the peptide is not readily soluble in water, a small amount of a suitable organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[5][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[2][3][6]

  • Storage of Solutions: Peptide solutions are significantly less stable than the lyophilized powder.[5][6] For short-term storage, keep aliquots at -20°C.[6] Long-term storage of peptide solutions is not recommended.[7]

Disposal Plan

Proper disposal of the peptide and any contaminated materials is essential for laboratory safety and environmental protection.[8] All waste should be handled in accordance with institutional and local regulations for chemical waste.[4]

Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1][2][4]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[4] Do not dispose of peptide solutions down the drain.[1][3]

Inactivation (Recommended): For an additional layer of safety, especially for larger quantities of liquid waste, inactivation through hydrolysis can be performed.[1]

  • Acid or Base Hydrolysis: Carefully add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A common practice is to use a 1:10 ratio of waste to inactivation solution.[1]

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[1]

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[1]

Final Disposal:

  • Store all sealed and clearly labeled hazardous waste containers in a designated accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed hazardous waste contractor.[1][3]

Experimental Workflow

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal PPE Don Appropriate PPE Workspace Prepare Sanitized Workspace (e.g., Laminar Flow Hood) PPE->Workspace Materials Gather Sterile Materials (Vials, Pipettes, Solvents) Workspace->Materials Reconstitute Reconstitute Lyophilized Peptide Materials->Reconstitute Proceed to Handling Aliquot Aliquot into Working Solutions Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Proceed to Cleanup Segregate Segregate Solid & Liquid Waste Decontaminate->Segregate Dispose Dispose via Institutional EHS Segregate->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.